(2-Bromo-4-chloro-6-fluorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-chloro-6-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSDGNZLXWXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Bromo-4-chloro-6-fluorophenyl)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic alcohol that serves as a valuable and versatile building block in modern organic synthesis. Its trifunctionalized phenyl ring, featuring bromo, chloro, and fluoro substituents, offers multiple reactive sites for further chemical transformations. This unique substitution pattern makes it a key intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry for the synthesis of novel pharmaceutical agents and in materials science for the creation of advanced functional materials.
This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for this compound. The narrative is grounded in fundamental chemical principles, offering not just a protocol but also the causal reasoning behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthesis Pathway
The synthesis is logically divided into two primary stages, beginning with the construction of a key intermediate, 2-bromo-4-chloro-6-fluorobenzaldehyde, followed by its selective reduction to the target benzyl alcohol. This approach ensures high yields and purity by utilizing well-established and robust chemical transformations.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde via Organolithium Intermediate
Principle and Rationale
The initial and most critical step is the regioselective formylation of a suitable precursor to generate the substituted benzaldehyde. A robust method for this transformation is the use of an organolithium intermediate followed by quenching with an electrophilic formylating agent.[1][2] This approach is chosen for its high efficiency and control over the position of the newly introduced aldehyde group.
Starting with 1-bromo-3-chloro-5-fluorobenzene, a lithium-halogen exchange is performed. The bromine atom is significantly more reactive than the chlorine atom in this exchange reaction with an organolithium reagent like n-butyllithium (n-BuLi), allowing for the selective formation of the desired organolithium species. This intermediate is then reacted with N,N-dimethylformamide (DMF), a common and effective one-carbon electrophile for formylation.[2] Subsequent acidic workup hydrolyzes the resulting adduct to yield the target aldehyde.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet
-
Dropping funnel
-
Dry ice/acetone bath
-
1-Bromo-3-chloro-5-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: Assemble the three-neck flask and ensure all glassware is thoroughly dried to maintain anhydrous conditions.[1] The system is then flushed with dry nitrogen gas.
-
Initial Solution: To the flask, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) and anhydrous THF. Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise to the cold organolithium solution, again maintaining the temperature below -70 °C.[2] After addition, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Work-up and Extraction: Quench the reaction by carefully adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Part 2: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde to the Corresponding Alcohol
Principle and Rationale
The conversion of the aldehyde functional group to a primary alcohol is a fundamental reduction reaction in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reducing agent of choice.[3][4] NaBH₄ is a mild and highly selective reagent that efficiently reduces aldehydes and ketones without affecting other potentially reducible groups, such as the aryl halides present in our molecule.[4][5] Its ease of use, safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), and compatibility with protic solvents like methanol or ethanol make it ideal for this transformation.[5][6]
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6] This forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the final primary alcohol.
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
2-Bromo-4-chloro-6-fluorobenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Standard glassware for extraction and purification
Procedure:
-
Initial Solution: Dissolve 2-bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride (1.5 eq) portion-wise to the solution. Be cautious as the reaction may generate hydrogen gas. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Work-up and Extraction: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize any excess NaBH₄ and decompose the borate esters. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary
The following table summarizes the key quantitative parameters for the described synthetic pathway.
| Parameter | Part 1: Aldehyde Synthesis | Part 2: Alcohol Synthesis |
| Key Reagents | 1-Bromo-3-chloro-5-fluorobenzene, n-BuLi, DMF | 2-Bromo-4-chloro-6-fluorobenzaldehyde, NaBH₄ |
| Solvent | Anhydrous THF | Methanol |
| Molar Ratio (vs. Substrate) | n-BuLi (1.1 eq), DMF (3.0 eq) | NaBH₄ (1.5 eq) |
| Reaction Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-3 hours | 2-3 hours |
| Anticipated Yield | 75-85% | >90% |
Conclusion
This guide has detailed a robust and efficient two-step synthesis for this compound. The pathway relies on well-understood and reliable organic transformations, beginning with a regioselective formylation via an organolithium intermediate, followed by a chemoselective reduction using sodium borohydride. The provided protocols are designed to be self-validating, with clear rationales for the choice of reagents and conditions. By following this guide, researchers and professionals in drug development can confidently synthesize this valuable chemical intermediate for their advanced research and development needs.
References
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.[Link]
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Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols.[Link]
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Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[Link]
-
Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to (2-Bromo-4-chloro-6-fluorophenyl)methanol (CAS No. 1449008-26-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of (2-Bromo-4-chloro-6-fluorophenyl)methanol, a key halogenated building block in modern medicinal chemistry. We will explore its chemical properties, a validated synthesis protocol, its emerging role in the development of novel therapeutics, and essential handling procedures. This guide is intended to serve as a practical resource for professionals engaged in synthetic chemistry and drug discovery.
Core Compound Profile and Physicochemical Properties
This compound is a polysubstituted benzyl alcohol derivative. Its strategic placement of bromo, chloro, and fluoro substituents on the phenyl ring makes it a valuable and reactive intermediate for creating complex molecular architectures. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability and bioavailability[1].
The unique substitution pattern creates a sterically hindered and electronically distinct scaffold, offering precise control over subsequent chemical transformations. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1449008-26-7 | [2] |
| Molecular Formula | C₇H₅BrClFO | [2] |
| Molecular Weight | 239.47 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, and other organic solvents; insoluble in water.[3] | N/A |
| Storage | Store in a cool, dry place, tightly sealed.[4][5] | N/A |
Synthesis Pathway and Experimental Protocol
The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 2-Bromo-4-chloro-6-fluorobenzaldehyde. This two-step approach ensures high yield and purity.
Overall Synthesis Workflow
The synthesis initiates from a commercially available starting material, 4-fluorobenzaldehyde, proceeds through a halogenation step to create the key aldehyde intermediate, and concludes with a selective reduction to yield the target alcohol.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde
The synthesis of the aldehyde intermediate requires sequential halogenation. While a direct, one-pot synthesis for this specific trisubstituted pattern is not widely published, a logical approach involves the bromination of a fluorinated precursor. A known method for brominating 4-fluorobenzaldehyde uses sodium bromide and sodium hypochlorite in an acidic medium, which is a safer alternative to using elemental bromine[6]. Subsequent chlorination would be required to yield the desired intermediate.
Note: This step is complex and requires careful control of reaction conditions to manage regioselectivity. The protocol below is a representative procedure for the key reduction step.
Step 2: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde to the Target Alcohol
This reduction is a standard, high-yielding transformation. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild and selective reducing agent that reduces aldehydes to primary alcohols without affecting the aromatic halogens[7]. It is also safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer)[8][9].
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[8][10].
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery: A Potent MDM2 Inhibitor Scaffold
Halogenated phenyl groups are critical pharmacophores in many modern drugs. This compound and its derivatives are particularly relevant in the development of inhibitors for the MDM2-p53 protein-protein interaction, a key target in oncology.
The p53 protein is a vital tumor suppressor, but its function is often inhibited by the MDM2 protein in many cancers. Small molecules that block this interaction can reactivate p53, leading to cancer cell death.
Recent research has led to the discovery of highly potent MDM2 inhibitors, such as compound 60 (AA-115/APG-115) , which incorporates a 3-chloro-2-fluorophenyl group. This compound has demonstrated the ability to achieve complete tumor regression in vivo and has entered Phase I clinical trials[11][12]. The specific halogenation pattern is crucial for high-affinity binding to a key hydrophobic pocket in the MDM2 protein.
Caption: Role of MDM2 inhibitors in the p53 signaling pathway.
The (2-Bromo-4-chloro-6-fluorophenyl) moiety serves as a foundational scaffold for developing such advanced therapeutic agents, highlighting the direct relevance of this building block to cutting-edge cancer research.
Analytical Characterization
| Analytical Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (2H) appearing as complex multiplets in the aromatic region (δ 7.0-7.8 ppm).- A singlet or doublet for the benzylic CH₂ group (2H) adjacent to the hydroxyl, likely around δ 4.5-5.0 ppm.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aromatic region (approx. δ 110-160 ppm), showing C-Br, C-Cl, and C-F couplings.- A signal for the benzylic carbon (-CH₂OH) around δ 60-70 ppm. |
| Mass Spectrometry (MS) | - A distinct molecular ion peak cluster due to the isotopic abundance of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl). The expected nominal mass is 238/240/242 amu. |
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[13][14].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[14].
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant[14].
-
Toxicity: While specific toxicity data is limited, compounds with similar structures are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[13][15]. Assume the compound is hazardous and handle accordingly.
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2-Chloro-6-fluorobenzaldehyde - Wikipedia. [Link]
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Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone - PrepChem.com. [Link]
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2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - NIH. [Link]
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. [Link]
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This compound - MySkinRecipes. [Link]
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CAS 1516402-32-6 | (2-Bromo-4-chlorophenyl)(4-fluorophenyl)methanol - Hoffman Fine Chemicals. [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. [Link]
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4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem. [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - NIH. [Link]
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4 - SAFETY DATA SHEET. [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications. [Link]
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(2-Bromo-4-chloro-6-fluorophenyl)methanol molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of (2-Bromo-4-chloro-6-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring, in addition to the hydroxymethyl group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound. A central theme of this document is the elucidation of its structural and electronic features through a combination of established synthetic routes and advanced computational modeling techniques. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction
Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The introduction of halogen atoms onto the aromatic ring can profoundly influence the physicochemical properties of these molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, with its unique polysubstitution pattern, presents an intriguing case study in molecular design. The interplay of the electron-withdrawing inductive effects of the halogens, their potential for halogen bonding, and the steric hindrance they impose are critical determinants of the molecule's reactivity and intermolecular interactions.[3] Understanding the precise three-dimensional arrangement of atoms and the nature of the chemical bonds within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.
This technical guide will first outline a reliable synthetic pathway to this compound. Subsequently, it will delve into a detailed exploration of its molecular architecture, leveraging computational chemistry to predict its optimized geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, this guide will provide an in-depth analysis of its predicted spectroscopic signatures (¹H NMR, ¹³C NMR, and IR) to facilitate its characterization. Finally, the implications of its structural and electronic properties on its chemical reactivity and potential applications in drug discovery will be discussed.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the reduction of its corresponding aldehyde, 2-bromo-4-chloro-6-fluorobenzaldehyde. This transformation is a standard procedure in organic synthesis and can be achieved with high yields using various reducing agents.
Experimental Protocol: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde
Materials:
-
2-Bromo-4-chloro-6-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
This straightforward reduction provides a reliable method for accessing the title compound in good to excellent yields.
Molecular Structure and Bonding: A Computational Approach
In the absence of experimental crystallographic data for this compound, computational chemistry provides a powerful tool for elucidating its three-dimensional structure and understanding its bonding characteristics.[4] Density Functional Theory (DFT) is a robust method for accurately predicting molecular geometries and electronic properties.[5][6]
Computational Methodology Workflow
The following workflow outlines the steps for a comprehensive computational analysis of this compound.
Caption: The relationship between molecular structure, reactivity, and applications.
Chemical Reactivity
-
Hydroxymethyl Group: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.
-
Aromatic Ring: The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution. However, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for further molecular elaboration.
-
Halogen Bonding: The electrophilic region on the bromine and chlorine atoms (σ-hole) can participate in halogen bonding interactions with Lewis bases. [3]This non-covalent interaction can be exploited in crystal engineering and in directing molecular recognition at a protein active site.
Potential Applications in Drug Development
The unique combination of features in this compound makes it an attractive scaffold for drug discovery.
-
Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Binding Interactions: The bromine and chlorine atoms can engage in halogen bonding with backbone carbonyls or other electron-rich residues in a protein's active site, contributing to enhanced binding affinity and selectivity.
Conclusion
This compound is a synthetically accessible and highly functionalized building block with considerable potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its synthesis, a detailed analysis of its predicted molecular structure and bonding based on computational methods, and an interpretation of its expected spectroscopic characteristics. The insights into its electronic properties and reactivity will aid researchers in the rational design of novel molecules with tailored properties. The strategic incorporation of this versatile scaffold into more complex molecular architectures holds promise for the development of new therapeutic agents and advanced materials.
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Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, IR intensity, Raman activity and frequency estimation analyses on 1-bromo-4-chlorobenzene. (2025). ResearchGate. [Link]
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Metrangolo, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(5), 2478-2601. [Link]
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starting materials for (2-Bromo-4-chloro-6-fluorophenyl)methanol synthesis
An In-Depth Technical Guide to the Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol: Core Starting Materials and Strategic Methodologies
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific halogenation pattern provides a versatile scaffold for further molecular elaboration through a variety of cross-coupling reactions and functional group transformations. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection and rationale behind the choice of starting materials. We will explore two principal and field-proven synthetic strategies, offering detailed experimental protocols and insights into the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: The Significance of this compound
The unique substitution pattern of this compound, featuring bromine, chlorine, and fluorine atoms on the phenyl ring, makes it a highly valuable intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization.[1] The fluorine atom can influence the physicochemical properties of the final products, such as metabolic stability and binding affinity. The primary alcohol functional group serves as a handle for a wide range of chemical transformations, including oxidation, esterification, and etherification.
This guide will dissect the most logical and efficient pathways to construct this molecule, starting from commercially available and cost-effective precursors.
Core Synthetic Strategies: A Dichotomy of Approach
The synthesis of this compound can be logically approached from two distinct strategic directions, primarily differing in the stage at which the hydroxymethyl group is introduced.
-
Strategy A: The "Bottom-Up" Halogenated Benzene Approach. This strategy commences with a pre-halogenated benzene ring, specifically 1-bromo-3-chloro-5-fluorobenzene, and subsequently introduces the required carbon functionality.
-
Strategy B: The "Top-Down" Toluene Oxidation Approach. This alternative strategy begins with a toluene derivative that already possesses the desired halogenation pattern, followed by oxidation of the methyl group to the corresponding aldehyde and subsequent reduction.
The choice between these strategies often depends on the commercial availability and cost of the respective starting materials, as well as the desired scale of the synthesis.
Strategy A: Synthesis from 1-Bromo-3-chloro-5-fluorobenzene
This is arguably the more versatile and commonly employed route due to the commercial availability of 1-bromo-3-chloro-5-fluorobenzene.[2][3][4][5] This versatile halogenated aromatic compound serves as an excellent starting point for introducing the required formyl group, which is then reduced to the target alcohol.[4]
Retrosynthetic Analysis
The retrosynthetic breakdown for Strategy A is as follows:
Caption: Retrosynthetic analysis for Strategy A.
Step 1: Formylation of 1-Bromo-3-chloro-5-fluorobenzene
The introduction of a formyl group onto the 1-bromo-3-chloro-5-fluorobenzene ring is a critical step. The directing effects of the halogens will dictate the position of electrophilic substitution. Due to the ortho, para-directing nature of halogens and the steric hindrance from the bromine atom, formylation is expected to occur at the position ortho to the fluorine and chloro substituents.
Several formylation methods can be employed, with the Vilsmeier-Haack and Rieche formylation reactions being prominent examples. However, for this specific substrate, a more direct and often higher-yielding approach is ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Experimental Protocol: Ortho-lithiation and Formylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise, again ensuring the temperature remains below -70 °C. The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, 2-bromo-4-chloro-6-fluorobenzaldehyde, is purified by column chromatography on silica gel.
Step 2: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde
The reduction of the newly synthesized aldehyde to the target benzyl alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its selectivity for aldehydes and ketones, its operational simplicity, and mild reaction conditions.[6]
Experimental Protocol: Sodium Borohydride Reduction
-
Setup: A round-bottom flask is charged with 2-bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) and dissolved in methanol or a mixture of THF and water.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (NaBH₄, 1.2 eq) is added portion-wise over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Strategy B: Synthesis from a Substituted Toluene
This approach is contingent on the availability of a suitably substituted toluene precursor, such as 2-bromo-4-chloro-6-fluorotoluene. While potentially more direct, the synthesis of this starting material can be complex. However, if available, this route offers an efficient pathway to the target molecule.
Retrosynthetic Analysis
The retrosynthetic pathway for Strategy B is outlined below:
Caption: Retrosynthetic analysis for Strategy B.
Step 1: Oxidation of 2-Bromo-4-chloro-6-fluorotoluene
The oxidation of the methyl group of the toluene derivative to an aldehyde can be achieved using various oxidizing agents. A common and effective method is the use of chromium-based reagents like chromyl chloride (Etard reaction) or chromium trioxide.[7] However, due to the toxicity of chromium compounds, alternative methods are often preferred in modern synthesis. These include oxidation with manganese dioxide (MnO₂) or controlled radical bromination followed by hydrolysis.
A patent describes a method for preparing 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene using hydrobromic acid and hydrogen peroxide under light conditions to form the benzyl bromide, which is then hydrolyzed.[8] This approach can be adapted for the target substrate.
Experimental Protocol: Radical Bromination and Hydrolysis
-
Bromination: In a reaction vessel equipped with a reflux condenser and a light source, 2-bromo-4-chloro-6-fluorotoluene (1.0 eq) is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) are added. The mixture is heated to reflux and irradiated with a UV lamp until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated.
-
Hydrolysis: The crude benzyl bromide is then subjected to hydrolysis. This can be achieved by heating with an aqueous base such as sodium carbonate or by using a milder method like the Sommelet reaction or Kornblum oxidation. For a direct conversion to the aldehyde, the crude benzyl bromide can be dissolved in dimethyl sulfoxide (DMSO) and heated, often in the presence of sodium bicarbonate.
-
Purification: The resulting 2-bromo-4-chloro-6-fluorobenzaldehyde is purified by column chromatography.
Step 2: Reduction to this compound
The reduction of the aldehyde synthesized via Strategy B to the final product is identical to the reduction step described in Strategy A (Section 3.3).
Tabular Summary of Starting Materials and Reagents
| Strategy | Starting Material | Key Reagents | Intermediate |
| A | 1-Bromo-3-chloro-5-fluorobenzene | n-Butyllithium, DMF, Sodium borohydride | 2-Bromo-4-chloro-6-fluorobenzaldehyde |
| B | 2-Bromo-4-chloro-6-fluorotoluene | N-Bromosuccinimide, AIBN, Sodium bicarbonate, DMSO, Sodium borohydride | 2-Bromo-4-chloro-6-fluorobenzaldehyde |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through a two-step process involving the formylation of 1-bromo-3-chloro-5-fluorobenzene followed by reduction of the resulting aldehyde. This route benefits from the commercial availability of the starting material and the high efficiency of the individual transformations. The alternative route starting from the corresponding toluene derivative is also viable but is dependent on the accessibility of this specific precursor.
As the demand for complex and highly functionalized building blocks in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and scalable synthetic routes to molecules like this compound will remain an area of active research. Future efforts may focus on catalytic C-H activation methods for the direct introduction of the hydroxymethyl group onto the halogenated benzene ring, thereby shortening the synthetic sequence and improving the overall atom economy.
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Navigating the Steric and Electronic Labyrinth: A Technical Guide to the Reactivity of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the benzylic alcohol, (2-Bromo-4-chloro-6-fluorophenyl)methanol. This polysubstituted aromatic compound presents a unique case study in reactivity, governed by a confluence of potent electronic deactivation and significant steric hindrance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's electronic architecture and its implications for common synthetic transformations. We will dissect the mechanistic pathways of key reactions, including oxidation and nucleophilic substitution, and provide field-proven experimental protocols tailored to overcome the inherent challenges posed by this substrate.
Introduction: The Challenge of a Polysubstituted Benzylic Alcohol
Benzylic alcohols are a cornerstone of organic synthesis, prized for their versatile reactivity. The benzylic position's propensity to stabilize carbocations, radicals, and negative charges makes it a hub for a multitude of transformations.[1] However, the reactivity of a benzylic alcohol is profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the benzylic carbon is flanked by a highly electron-deficient and sterically congested aromatic ring.
The presence of three halogen atoms—bromine, chlorine, and fluorine—imparts a strong inductive electron-withdrawing effect, significantly destabilizing any developing positive charge at the benzylic position.[2] This deactivation poses a considerable challenge for reactions that typically proceed through a carbocation intermediate, such as S_N1-type substitutions.[3][4] Furthermore, the ortho-substituents (bromine and fluorine) introduce significant steric hindrance around the benzylic hydroxyl group, impeding the approach of reagents. This guide will provide a comprehensive framework for understanding and predicting the reactivity of this challenging molecule and offer practical strategies for its successful synthetic manipulation.
Electronic and Steric Landscape
The reactivity of this compound is dictated by a delicate interplay of electronic and steric effects. A thorough understanding of these factors is paramount for designing effective synthetic strategies.
Cumulative Electron-Withdrawing Effects
All three halogen substituents (Br, Cl, F) are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect is additive and significantly reduces the electron density of the aromatic ring, and by extension, the benzylic carbon. The consequence of this is a pronounced destabilization of the benzylic carbocation that would form in S_N1-type reactions.[1][3][4]
While halogens also possess a resonance-donating effect (+R) due to their lone pairs, this effect is generally weaker than their inductive pull. For bromine and chlorine, the -I effect dominates, leading to overall deactivation of the ring towards electrophilic attack and destabilization of adjacent positive charges. Fluorine's +R effect is more pronounced relative to its -I effect compared to other halogens, but in this polysubstituted system, the cumulative inductive effect is the overwhelming electronic factor governing reactivity at the benzylic position.
Steric Hindrance at the Benzylic Center
The presence of two ortho-substituents, bromine and fluorine, creates a sterically crowded environment around the benzylic hydroxyl group. This steric impediment can hinder the approach of bulky reagents and may necessitate the use of smaller, more reactive reagents or more forcing reaction conditions. For instance, in oxidation reactions, the accessibility of the benzylic C-H bond to the oxidant is a critical factor.[5]
The following diagram illustrates the key steric and electronic influences on the molecule:
Caption: Steric and electronic effects in this compound.
Key Transformations and Experimental Protocols
Given the challenging nature of this substrate, careful selection of reagents and reaction conditions is crucial for achieving successful transformations.
Oxidation to 2-Bromo-4-chloro-6-fluorobenzaldehyde
The oxidation of this electron-deficient and sterically hindered benzylic alcohol to the corresponding aldehyde requires a robust and reliable method that avoids over-oxidation and is tolerant of the halogen substituents. While traditional chromium-based oxidants could be employed, milder and more selective modern methods are preferable.
Recommended Methodologies:
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is an excellent choice for this transformation due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups.[6][7] It is particularly effective for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[8]
-
Swern Oxidation: This method, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another powerful tool for the oxidation of primary alcohols to aldehydes.[9][10][11] It is performed at low temperatures, which can help to minimize side reactions.
Comparative Analysis of Oxidation Methods:
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Mild, high yield, selective for aldehydes | Reagent is expensive and potentially explosive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to RT | High yield, avoids heavy metals | Requires low temperatures, produces malodorous byproducts |
| Palladium-Catalyzed Aerobic Oxidation | Pd catalyst, O₂ or air | Solvent-free or high-boiling solvent, heat | "Green" oxidant (air), catalytic | May require higher temperatures for deactivated substrates |
Step-by-Step Protocol: Dess-Martin Oxidation
This protocol is designed as a self-validating system. Successful formation of the aldehyde can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
-
Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The following workflow diagram illustrates the Dess-Martin oxidation process:
Caption: Mechanistic overview of the conversion of a benzylic alcohol to a benzyl bromide using PBr₃.
Conclusion
The reactivity of this compound is a compelling example of how multiple substituents can profoundly modulate the chemical behavior of a functional group. The strong inductive deactivation and steric hindrance presented by the tri-halogenated phenyl ring necessitate a departure from standard protocols for benzylic alcohol transformations. For oxidation, mild yet potent reagents like Dess-Martin periodinane or conditions for a Swern oxidation are recommended to ensure high selectivity for the aldehyde. For nucleophilic substitution to the corresponding halides, reaction conditions that favor an S_N2 pathway, such as the use of PBr₃, SOCl₂, or the Appel reaction, are essential to bypass the energetically unfavorable formation of a destabilized benzylic carbocation. The principles and protocols outlined in this guide provide a robust framework for the successful synthetic manipulation of this and other similarly challenging electron-deficient, sterically hindered molecules.
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Technical Guide: Potential Applications of Halogenated Phenylmethanols in Drug Discovery
Executive Summary
Halogenated phenylmethanols (benzyl alcohols) represent a privileged structural motif in modern drug discovery. Beyond their historical use as simple solvents or preservatives, these scaffolds are now critical in Fragment-Based Drug Design (FBDD) and lead optimization. Their utility is driven by the unique ability of halogen substituents (F, Cl, Br, I) to modulate lipophilicity, block metabolic soft spots, and engage in specific non-covalent interactions—most notably, Halogen Bonding (XB) .[1]
This guide provides a technical deep-dive into the physicochemical profiling, metabolic implications, and synthetic utility of these compounds.[2] It moves beyond theoretical properties to offer actionable protocols for their synthesis and application in generating high-affinity ligands.[3]
Part 1: Physicochemical & Pharmacological Profiling
The strategic introduction of halogens into the phenylmethanol core alters the molecular landscape, transforming a generic hydrophilic fragment into a potent pharmacophore.
The Sigma-Hole and Halogen Bonding
Unlike hydrogen bonding, where electrostatics are often isotropic, halogen bonding is highly directional.[4] This is due to the sigma-hole (
-
Mechanism: The electrophilic
-hole interacts with nucleophilic Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein. -
Strength Order: I > Br > Cl > F (Fluorine rarely exhibits a
-hole due to its high electronegativity/low polarizability). -
Geometric Constraint: The interaction is strictly linear (
), allowing for precise conformational locking of the ligand within the active site.
Quantitative Impact of Halogenation
The following table summarizes the shift in physicochemical properties when substituting the para-position of benzyl alcohol.
| Substituent (R) | LogP (Lipophilicity) | Hammett | XB Donor Capability | Metabolic Stability (Relative) |
| -H (Unsubstituted) | 1.05 | 0.00 | None | Low (Rapid Oxidation) |
| -F | 1.15 | 0.06 | Negligible | Moderate (Blocks para-oxidation) |
| -Cl | 1.90 | 0.23 | Moderate | High |
| -Br | 2.20 | 0.23 | High | High |
| -I | 2.50 | 0.18 | Very High | Moderate (Labile C-I bond) |
Data synthesized from standard QSAR parameters and medicinal chemistry literature.
Part 2: Metabolic Stability & Safety Mechanisms[5]
A primary failure mode for phenylmethanol-containing drugs is rapid oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYPs) to the corresponding benzoic acid, which is rapidly excreted.
Metabolic Blockade Strategy
Halogenation serves a dual protective role:
-
Electronic Deactivation: Electron-withdrawing groups (EWGs) like F and Cl reduce the electron density of the aromatic ring, making it less susceptible to oxidative attack by CYP enzymes (which prefer electron-rich substrates).
-
Steric/Site Blocking: Placing a halogen at the para position prevents hydroxylation at this metabolically vulnerable site.
Visualization of Metabolic Pathways
The following diagram illustrates the metabolic fate of phenylmethanols and how halogenation intercepts these pathways.
Figure 1: Metabolic oxidation pathway of phenylmethanols. Halogen substituents (EWG effect) slow the initial rate-limiting oxidation step by ADH/CYP enzymes.
Part 3: Synthetic Protocols
To utilize these scaffolds, high-fidelity synthesis is required. The following protocol details the chemoselective reduction of a halogenated benzaldehyde. This method preserves the halogen (I, Br) which is prone to dehalogenation under harsh reducing conditions (e.g., LiAlH4 or catalytic hydrogenation).
Protocol: Chemoselective Synthesis of 4-Bromo-2-fluorobenzyl alcohol
Objective: Reduce the aldehyde functionality without affecting the aryl bromide or fluoride.
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH4) (0.5 eq)
-
Methanol (anhydrous)
-
Saturated NH4Cl solution
Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluorobenzaldehyde (10 mmol) in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.
-
Expert Insight: Methanol is preferred over ethanol to ensure rapid solubilization and faster kinetics at 0°C.
-
-
Addition: Slowly add NaBH4 (5 mmol) portion-wise over 10 minutes.
-
Causality: Adding portion-wise prevents a localized exotherm which could lead to over-reduction side products or solvent boiling. Stoichiometry is 0.25 eq of NaBH4 per carbonyl, but 0.5 eq is used to drive completion.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).
-
Validation: The aldehyde spot (higher Rf) should disappear; the alcohol spot (lower Rf) should appear.
-
-
Quench: Carefully quench excess hydride by adding Saturated NH4Cl (10 mL) dropwise.
-
Safety: Evolution of H2 gas will occur. Ensure good ventilation.
-
-
Workup: Evaporate methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography if necessary, though this protocol typically yields >95% purity.
Visualization of Synthetic Logic & Application
The following diagram maps the utility of the resulting alcohol in divergent synthesis (e.g., etherification vs. cross-coupling).
Figure 2: Divergent synthetic utility of halogenated phenylmethanols. The scaffold serves as a branch point for creating ethers or biaryl systems.
Part 4: Applications in Drug Discovery[6]
Fragment-Based Drug Discovery (FBDD)
Halogenated phenylmethanols are ideal "fragments" due to their low molecular weight (<200 Da) and high ligand efficiency.
-
Case Study: In the development of Kinase Inhibitors , 3-bromo-benzyl alcohol fragments have been identified to bind to the hinge region. The hydroxyl group acts as a Hydrogen Bond Donor/Acceptor, while the Bromine atom engages the gatekeeper residue via halogen bonding.
Antimicrobial Potentiation
Benzyl alcohol itself is a bacteriostatic agent (used in formulations like Ulesfia).[5]
-
Enhancement: Introduction of Chlorine or Fluorine on the ring significantly enhances membrane permeability and lipophilicity, increasing potency against Gram-positive bacteria.
-
Mechanism: The halogenated analogs disrupt the lipid bilayer more effectively than the parent compound due to increased LogP.
Biological Interaction Map (Halogen Bonding)
The diagram below visualizes the specific interaction within a protein binding pocket, distinguishing between Hydrogen Bonding (HB) and Halogen Bonding (XB).
Figure 3: Dual-mode binding mechanism. The hydroxyl group provides H-bonding, while the halogen atom provides directional Halogen Bonding (XB) to carbonyls or nitrogenous residues.
References
-
Wilcken, R., et al. (2013).[4] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
Xu, Z., et al. (2014).[4] "Halogen Bond: Its Role beyond Drug−Target Binding Affinity for Drug Discovery and Development."[3][4][6] Journal of Chemical Information and Modeling. Link
-
Hernandes, M.Z., et al. (2010). "Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design." Current Drug Targets. Link
-
European Medicines Agency. (2017). "Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use." Link
-
Gilday, J.P., et al. (2008). "Halogen Bonding in Drug Discovery: An Overview." Future Medicinal Chemistry. Link
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Foreword: The Enduring Importance of the Phenolic Scaffold
An In-Depth Technical Guide to the Synthesis and Application of Polysubstituted Aromatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Polysubstituted aromatic alcohols, or phenols, represent a cornerstone of modern organic chemistry and medicinal chemistry.[1] Their prevalence in nature is remarkable, forming the structural basis for a vast array of natural products with significant biological activity, including antimicrobials, antioxidants, and anti-inflammatory agents.[2] In the pharmaceutical industry, the phenolic moiety is a privileged scaffold, present in a high percentage of approved drugs.[1][3] The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, coupled with the aromatic ring's capacity for π-stacking interactions, makes it a critical pharmacophore for molecular recognition at biological targets.[1][4]
The precise arrangement of substituents on the phenolic ring is paramount, as it dictates the molecule's physicochemical properties, metabolic stability, bioavailability, and ultimately, its biological activity.[1][5] Consequently, the development of robust, efficient, and highly regioselective methods for synthesizing these complex molecules is a primary objective for synthetic and medicinal chemists. This guide provides a comprehensive review of the key synthetic strategies for accessing polysubstituted phenols, offering field-proven insights into the causality behind experimental choices and presenting a framework for selecting the optimal route for a given target.
Chapter 1: Strategic Approaches to Phenol Synthesis
The synthesis of polysubstituted phenols has evolved significantly from classical electrophilic aromatic substitution to more sophisticated and regioselective methodologies.[6] Planning the synthesis requires a retrosynthetic approach, considering the directing effects of existing groups on the introduction of new substituents.[7][8] The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.
The following flowchart provides a high-level decision-making framework for selecting an appropriate synthetic strategy.
Caption: Generalized mechanism of Directed ortho-Metalation.
-
Expertise & Insights : The choice of directing group is critical. Carbamates are excellent DGs but their removal can require harsh conditions. [9]An alternative is the in situ N-silylation of O-aryl carbamates, which allows for efficient ortho-lithiation and subsequent substitution under mild conditions. [10][11]This self-validating system ensures that the lithiation occurs specifically at the desired position without unwanted side reactions like the anionic Fries rearrangement. [10]
Protocol 1: ortho-Substitution of Phenols via in situ N-Silyl Carbamate Protection[10]
-
In situ Silylation : To a solution of the O-aryl N-isopropylcarbamate (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) in anhydrous diethyl ether at 0 °C, add triethylsilyl triflate (1.1 equiv) dropwise.
-
Stirring : Stir the resulting suspension for 30 minutes at 0 °C. The insoluble byproduct TMEDA·HOTf is formed.
-
ortho-Lithiation : Cool the suspension to -78 °C and add n-butyllithium (1.2 equiv) dropwise. Stir for 1 hour at -78 °C to form the aryllithium species.
-
Electrophilic Quench : Add the desired electrophile (1.5 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Deprotection : The silyl and carbamate groups can be removed under mild alkaline conditions to yield the free phenol.
-
Purification : Purify the crude product by flash column chromatography.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as one of the most step- and atom-economical methods for forging new C-C or C-heteroatom bonds. [12][13]This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to complex molecules. [1]For phenols, controlling chemo- and regioselectivity can be challenging due to the reactivity of the hydroxyl group. [12]However, numerous catalytic systems have been developed to achieve selective ortho-functionalization. [12][14]
-
Causality & Mechanism : Many of these reactions proceed via a directing-group-assisted mechanism, where the phenolic oxygen coordinates to the metal center, bringing it into proximity with the ortho C-H bond and facilitating its activation. Ruthenium, iron, and cobalt catalysts have been successfully employed for the ortho-alkylation of phenols with various partners like aldehydes and alcohols. [12]A plausible mechanism for Ru-catalyzed alkylation involves the formation of a Ru-phenoxo complex, followed by electrophilic addition of the coupling partner to the ortho-carbon. [12]
Caption: Simplified catalytic cycle for C-H functionalization.
Hydroxylation of Pre-functionalized Arenes
An alternative to functionalizing a phenol ring is to introduce the hydroxyl group at a late stage onto a pre-functionalized aromatic core. This is particularly useful when the required substituents are incompatible with the conditions of other methods or when the desired substitution pattern is difficult to achieve otherwise.
-
ipso-Hydroxylation of Arylboronic Acids : A particularly mild, green, and efficient method involves the ipso-hydroxylation of arylboronic acids. [15][16]This protocol often uses aqueous hydrogen peroxide as the oxidant and can proceed rapidly at room temperature, providing excellent yields of substituted phenols without the need for chromatographic purification. [15][16]The scalability of this reaction makes it highly attractive for industrial applications. [15]
Protocol 2: Green Synthesis of Phenols via ipso-Hydroxylation of Arylboronic Acids[16]
-
Reaction Setup : In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) in ethanol.
-
Reagent Addition : Add aqueous hydrogen peroxide (30% w/w, 2.0 equiv) followed by hydrobromic acid (48% aq., 0.1 equiv) to the solution at room temperature.
-
Reaction Monitoring : Stir the reaction mixture vigorously. The reaction is typically complete within one minute. Monitor by TLC.
-
Workup : Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess peroxide.
-
Extraction : Extract the mixture with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting phenol is often of high purity and may not require further purification.
Chapter 2: Characterization of Polysubstituted Phenols
The unambiguous structural elucidation of newly synthesized polysubstituted phenols is critical. A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and substitution pattern of the final compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural determination. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide definitive information about the substitution pattern. The phenolic proton often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. [17]* Mass Spectrometry (MS) : MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound and to support the structural assignment through fragmentation patterns. [18]* X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof, determining the precise atomic positions and molecular conformation in the solid state. [19][20]Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material. [21][22] Table 1: Key Characterization Techniques
| Technique | Information Provided | Causality/Insight |
| ¹H & ¹³C NMR | Connectivity, substitution pattern, purity | Provides the fundamental 2D structure. Coupling constants (J-values) are crucial for assigning ortho, meta, and para relationships. |
| GC-MS / LC-MS | Molecular weight, fragmentation patterns, purity | Confirms the elemental composition and can help differentiate between isomers based on fragmentation. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., O-H, C=C) | A broad O-H stretch (~3200-3600 cm⁻¹) is characteristic of the phenolic hydroxyl group. |
| X-ray Crystallography | Absolute 3D structure, intermolecular interactions | The gold standard for structural proof. Essential for understanding solid-state packing and hydrogen bonding networks, which influence physical properties. [19] |
Chapter 3: Applications in Drug Development and Beyond
The synthetic strategies outlined above provide access to a vast chemical space of polysubstituted phenols for evaluation as therapeutic agents. The substitution pattern is critical to their biological activity, influencing factors like O-H acidity and redox potential, which in turn control interactions with biological targets. [1]
-
Medicinal Chemistry : Polysubstituted phenols are key components of drugs for various therapeutic areas. For example, 1,3-diphenylpropan-1-ols, which can be synthesized from aromatic alcohols, are precursors to flavans, known for their anti-inflammatory and antioxidant properties. [23]The functionalization of natural phenols like carvacrol and hispolon is an active area of research aimed at enhancing their inherent antibacterial, anti-fungal, and anticancer activities. [2]* Bioisosteres : The phenolic scaffold itself can be considered a bioisostere for other functional groups like pyridones, amides, or other heterocycles, allowing medicinal chemists to modulate properties such as lipophilicity, aqueous solubility, and metabolic stability. [24]* Materials Science : Beyond pharmaceuticals, polysubstituted phenols are vital building blocks for polymers (e.g., phenolic resins), agrochemicals, and other functional materials. [5][6]
Conclusion and Future Outlook
The synthesis of polysubstituted aromatic alcohols is a mature yet continually evolving field. While classical methods retain their place, modern strategies like directed ortho-metalation and transition-metal-catalyzed C-H functionalization have revolutionized the ability of chemists to construct these valuable molecules with precision and efficiency. The ongoing development of greener, more scalable, and increasingly selective synthetic methods will continue to be a major focus. As our understanding of the intricate relationship between substitution patterns and biological function deepens, these advanced synthetic tools will be indispensable in the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- A Comparative Guide to the Synthesis of Polysubstituted Phenols. Benchchem.
- Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. University of Northern Iowa.
- A scalable and green one-minute synthesis of substituted phenols.
- Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar.
- Synthesis of Polysubstituted Benzenes. Fiveable.
- Synthesis of Alcohols.
- A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development.
- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
- Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbam
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- Preparation method of substituted phenol.
- Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.
- Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. (2024). Chemical Science (RSC Publishing).
- Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023).
- Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. Chalmers University of Technology Research.
- Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. (2026). American Chemical Society.
- Phenol-Directed C-H Functionalization.
- Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC.
- Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. (2018). PMC.
- X-ray powder diffraction investigations of phenol derivatives. (2012). Cambridge University Press.
- Directed ortho metal
- Ir-Mediated Nucleophilic Ortho-Functionalization of Phenols: Syntheses, Structures, Scope, and Limitation.
- Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogen
- Phenol synthesis by substitution or oxid
- A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. (2018). PMC - NIH.
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace.
- Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-C
- Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023). Journal of Chemical and Pharmaceutical Research.
- Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in
- Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PMC.
- Phenol. Wikipedia.
- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- Catalytic hydroxylation of benzene and toluene by an iron complex bearing a chelating di-pyridyl-di-NHC ligand. (2014).
- Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. (2024). MDPI.
- Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
- ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides. (2025).
- Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. (2026).
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. RSC Publishing.
- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkyl
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A Technical Guide to the Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol: A Practical Approach for Researchers
Introduction
Physicochemical Properties (Predicted)
Due to the absence of experimental data in the public domain, the following physicochemical properties are predicted based on the structure and comparison with analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 255.47 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
| pKa | Not available |
Synthetic Strategies
The synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, desired scale of synthesis, and safety considerations. The following sections detail two plausible synthetic routes.
Route 1: Halogenation of a Substituted Toluene Followed by Benzylic Bromination and Hydrolysis
This route begins with a commercially available substituted toluene and introduces the required functional groups in a stepwise manner.
Workflow Diagram:
A potential synthetic pathway for this compound.
Step-by-Step Protocol:
-
Benzylic Bromination of 2-Bromo-4-chloro-6-fluorotoluene:
-
To a solution of 2-bromo-4-chloro-6-fluorotoluene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain crude 1-(bromomethyl)-2-bromo-4-chloro-6-fluorobenzene.
-
-
Hydrolysis to this compound:
-
Dissolve the crude benzylic bromide in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a weak base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to facilitate the hydrolysis.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Causality and Experimental Choices:
-
Benzylic Bromination: The use of NBS and a radical initiator is a standard and effective method for the selective bromination of the benzylic position of a toluene derivative without affecting the aromatic ring.[2] Carbon tetrachloride is a traditional solvent for this reaction, though safer alternatives like cyclohexane or acetonitrile can also be considered.
-
Hydrolysis: The benzylic bromide is susceptible to nucleophilic substitution. A weak base is used for hydrolysis to minimize potential side reactions, such as elimination.
Route 2: Ortho-Lithiation and Formylation of a Dihalogenated Anisole Followed by Reduction
This route offers an alternative approach starting from a dihalogenated anisole, leveraging the directing effect of the methoxy group for regioselective functionalization.
Workflow Diagram:
An alternative synthetic pathway for this compound.
Step-by-Step Protocol:
-
Ortho-Formylation of 1-Bromo-3-chloro-5-fluorobenzene:
-
Dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The bromine atom directs the lithiation to the ortho position.
-
After stirring for a period to ensure complete lithiation, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude 2-bromo-4-chloro-6-fluorobenzaldehyde.
-
-
Reduction to this compound:
-
Dissolve the crude aldehyde in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Monitor the reaction by TLC until the aldehyde is completely consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Causality and Experimental Choices:
-
Ortho-Lithiation: The use of a strong base like n-BuLi at low temperatures allows for the regioselective deprotonation of the aromatic ring ortho to the bromine atom, which is a good directing group for lithiation.[3] Anhydrous conditions and an inert atmosphere are crucial to prevent the quenching of the highly reactive organolithium intermediate.
-
Reduction: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic halogens.[3]
Applications in Research and Development
Substituted benzyl alcohols are versatile intermediates in organic synthesis. This compound, with its multiple reactive sites, can serve as a precursor for a wide range of more complex molecules. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.[4] The unique substitution pattern makes it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals, where the interplay of different halogens can be fine-tuned to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[5][6]
Conclusion
While the specific discovery and historical development of this compound are not documented in accessible literature, this technical guide provides a solid foundation for its synthesis based on established and reliable organic chemistry methodologies. The outlined synthetic routes offer practical and adaptable protocols for researchers and drug development professionals. The unique structural features of this compound suggest its potential as a valuable building block for the creation of novel chemical entities with tailored properties for various applications.
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. Available at: [Link]
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Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. Available at: [Link]
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Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. Available at: [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - NIH. Available at: [Link]
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A Technical Guide to the Safe Handling of (2-Bromo-4-chloro-6-fluorophenyl)methanol for Research and Development
This document provides an in-depth technical guide on the safety and handling precautions for (2-Bromo-4-chloro-6-fluorophenyl)methanol. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar halogenated aromatic compounds. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of laboratory safety for halogenated organic chemicals to provide a robust framework for risk mitigation.
Compound Profile and Anticipated Hazards
This compound is a poly-halogenated aromatic alcohol. Such molecules are common intermediates in medicinal chemistry and materials science, valued for their utility in introducing specifically substituted phenyl rings into larger molecules. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring significantly influences the compound's reactivity and toxicological profile. The primary hazards associated with structurally similar compounds are irritation to the skin, eyes, and respiratory system.[1][2]
Due to its classification as a halogenated organic compound, it must be handled with the understanding that it could possess other latent hazards, including potential carcinogenicity or other long-term health effects, which are common among some halogenated aromatics.[3][4] Therefore, a conservative approach to handling, assuming a moderate to high level of toxicity, is warranted.
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Classification | Anticipated Effect | GHS Hazard Statement (Inferred) | Source/Analogy |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis. | H315 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation upon inhalation of dust or vapors. | H335 | [1][2] |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | H302, H312 (Potential) | [5] |
The Self-Validating Safety System: Engineering Controls and PPE
The core principle of safe laboratory practice is a multi-layered defense system where each component validates the effectiveness of the others. For a compound like this compound, this begins with robust engineering controls, supplemented by diligent use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[6] The rationale is twofold:
-
Containment of Aerosols and Dust: Any manipulation of the solid compound (weighing, transferring) can generate fine dust particles that are easily inhaled. A fume hood maintains a negative pressure environment, ensuring these particles are drawn away from the user's breathing zone.
-
Vapor Control: Although the vapor pressure of this compound is likely low at room temperature, heating during a reaction will increase its volatility. The fume hood effectively captures and exhausts these vapors.
All work involving this compound, from weighing the solid to running reactions and work-up procedures, must be conducted within a fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for engineering controls but is critical for protecting against direct contact and unexpected exposures.
-
Hand Protection: Nitrile gloves are mandatory.[3] Halogenated compounds can, in some cases, permeate standard latex gloves. Nitrile offers broader chemical resistance. Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are required whenever handling the compound.[3] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine dust.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[3] This protects the skin on the arms and body from accidental contact.
-
Respiratory Protection: While working in a fume hood should preclude the need for a respirator, a NIOSH-approved respirator with particulate filters (P100) or organic vapor cartridges may be necessary for cleaning up large spills or in the event of a ventilation failure.[7]
Caption: Hierarchy of controls for mitigating exposure risks.
Experimental Protocols: Safe Handling & Storage
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Weighing and Transferring Protocol
-
Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles). Ensure the chemical fume hood is on and operating correctly.
-
Work Area: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Transfer: Carefully use a spatula to transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid generating dust. If any material is spilled, clean it immediately following the spill procedures in Section 4.2.
-
Closure: Securely cap the stock bottle immediately after use.
-
Addition to Reaction: Transfer the weighed compound directly into the reaction vessel within the fume hood.
Storage Protocol
Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.
-
Container: Store in the original, tightly sealed container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] A dedicated cabinet for halogenated compounds is recommended.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][12] If they feel unwell or have difficulty breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
Spill Response Protocol
This protocol applies to minor spills (typically <100 mL or 100 g) that personnel are equipped and trained to handle. For major spills, evacuate the area and contact emergency services.
-
Alert: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilation: Ensure the spill is contained within a fume hood or that the area is well-ventilated.
-
Containment: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent aerosolization.[6] For liquid spills, surround the area with an inert absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the absorbed material. Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled plastic bag or container for hazardous waste disposal.[6][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials in the hazardous waste container.
-
Disposal: Dispose of the waste through your institution's hazardous waste program.[7][8]
Caption: Decision-making flowchart for emergency response.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[6][8]
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams, as disposal costs and methods differ significantly.[8]
-
Container: Use a designated, properly labeled, and sealed hazardous waste container.[8]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.
By implementing these multi-layered safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.
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electrophilic substitution reactions on bromo-chloro-fluorobenzene derivatives
An In-depth Technical Guide to Electrophilic Substitution Reactions on Bromo-Chloro-Fluorobenzene Derivatives
Introduction: Navigating the Complexities of Polyhalogenated Aromatic Systems
For researchers and professionals in drug development and materials science, polyhalogenated benzene derivatives are critical synthons. Their utility is defined by the precise control of functionalization on the aromatic core. Introducing bromo, chloro, and fluoro substituents onto a benzene ring creates a unique and challenging electronic landscape for subsequent electrophilic aromatic substitution (EAS) reactions. Unlike simple monosubstituted systems, these molecules present a scenario of competing directing effects and modulated reactivity that demands a nuanced understanding for predictable outcomes.
This guide provides an in-depth exploration of the core principles governing electrophilic substitution on bromo-chloro-fluorobenzene derivatives. We will move beyond simple textbook rules to dissect the causality behind experimental choices, offering field-proven insights into predicting and controlling regioselectivity. The aim is to equip the practicing scientist with the authoritative grounding needed to design robust and successful synthetic strategies for these complex substrates.
Pillar 1: The Duality of Halogen Substituents - Deactivation and Direction
A foundational principle in electrophilic aromatic substitution is that halogen substituents are a unique class of directors. They are deactivating, meaning they slow the rate of reaction compared to benzene, yet they direct incoming electrophiles to the ortho and para positions.[1] This apparent contradiction is the result of a delicate balance between two opposing electronic forces: the inductive effect and the resonance effect.[1][2][3]
-
Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This causes them to withdraw electron density from the benzene ring through the sigma (σ) bond framework.[4][5][6] This withdrawal reduces the overall electron density of the ring, making it less nucleophilic and therefore less attractive to an incoming electrophile. This effect is the primary reason for the deactivation of the ring.[3][4][5]
-
Resonance Effect (+M or +R): Halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the pi (π) system of the aromatic ring.[1][2] This donation of electron density increases the nucleophilicity of the ring, specifically at the ortho and para positions. This effect is responsible for directing the substitution.[7]
For halogens, the inductive effect is stronger than the resonance effect, leading to a net deactivation.[1][5] However, the resonance effect, while weaker, is what governs the regiochemical outcome of the reaction.
Hierarchy of Halogen Effects
When a bromo-chloro-fluorobenzene derivative is considered, the specific identity of each halogen becomes critical.
-
Inductive Effect Strength: F > Cl > Br (Follows electronegativity)
-
Resonance Effect Strength: F > Cl > Br (Related to the effectiveness of orbital overlap between the halogen's p-orbital and the ring's p-orbitals. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 3p and 4p orbitals of chlorine and bromine, respectively.)
This leads to a crucial, and somewhat counterintuitive, order of overall ring deactivation. Because fluorine's inductive effect is so potent, it deactivates the ring more strongly than chlorine or bromine. Therefore, the overall reactivity of monohalogenated benzenes towards electrophiles follows the order: Bromobenzene > Chlorobenzene > Fluorobenzene .[8]
Caption: Opposing electronic effects of halogen substituents in EAS.
Pillar 2: Predicting Regioselectivity in Bromo-Chloro-Fluorobenzene Systems
When multiple halogens are present, the site of electrophilic attack is determined by a combination of their individual directing effects and steric hindrance. The following principles provide a logical framework for prediction:
-
Additive Effects: The directing influences are additive. The positions most activated (or least deactivated) by the sum of the substituents will be the most reactive.
-
Hierarchy of Direction: While all halogens are ortho, para-directing, their deactivating power influences the final outcome. The least deactivating halogen (Bromine) will have a relatively stronger say than the most deactivating (Fluorine).
-
Steric Hindrance: Substitution at a position crowded by bulky adjacent groups is disfavored. Attack between two substituents in a meta relationship is particularly rare.
Case Study: Nitration of 1-Bromo-3-chloro-2-fluorobenzene
Let's apply these principles to predict the major product of nitration for 1-bromo-3-chloro-2-fluorobenzene.
-
Fluorine (at C2): Directs ortho to C1 (blocked by Br) and C3 (blocked by Cl). It also directs para to C5.
-
Chlorine (at C3): Directs ortho to C2 (blocked by F) and C4. It also directs para to C6.
-
Bromine (at C1): Directs ortho to C2 (blocked by F) and C6. It also directs para to C4.
Analysis of Potential Sites:
-
C4: Activated by both the para-directing Br and the ortho-directing Cl.
-
C5: Activated only by the para-directing F.
-
C6: Activated by both the para-directing Cl and the ortho-directing Br.
Between C4 and C6, both are activated by two halogens. However, the directing groups for C6 (Cl and Br) are less deactivating than the combination for C4 (Cl and Br). Furthermore, C6 is generally less sterically hindered than C4, which is adjacent to the chlorine atom. Therefore, the primary site of substitution is predicted to be C6 , with C4 as a significant secondary product.
Caption: Logical workflow for predicting regioselectivity.
Pillar 3: Key Electrophilic Substitution Reactions & Protocols
While the principles are universal, the specific reagents and conditions are tailored to the desired transformation and the deactivated nature of the substrate.
A. Nitration
Nitration is the introduction of a nitro group (-NO₂) onto the ring. It is a cornerstone of aromatic chemistry. The electrophile is the highly reactive nitronium ion (NO₂⁺), which is generated in situ from concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.[9][10][11]
-
Mechanism:
-
Protonation of nitric acid by sulfuric acid.[10]
-
Loss of a water molecule to form the linear nitronium ion (NO₂⁺).[9][11]
-
Attack of the aromatic ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate (the arenium ion).[11][12]
-
Deprotonation of the arenium ion by a weak base (like HSO₄⁻) to restore aromaticity and yield the nitroaromatic product.[12]
-
Given the strong deactivation by three halogens, forcing conditions (higher temperatures or fuming nitric/sulfuric acid) may be necessary.[13]
B. Halogenation
This reaction introduces an additional halogen (Cl, Br) onto the ring. Because halogens are not electrophilic enough on their own to react with a deactivated ring, a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) is required.[14]
-
Mechanism:
-
The Lewis acid polarizes the dihalogen molecule (e.g., Br-Br), creating a strong electrophile (Br⁺ character).
-
The aromatic ring attacks the electrophilic end of the polarized dihalogen molecule.[14]
-
Formation of the arenium ion intermediate.
-
The complex anion (e.g., FeBr₄⁻) removes a proton to restore aromaticity.
-
C. Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H). The reaction is typically performed with fuming sulfuric acid (H₂SO₄ containing excess SO₃).[9] The electrophile is sulfur trioxide, SO₃.
-
Mechanism:
-
Attack of the aromatic ring on SO₃.
-
Formation of the arenium ion.
-
Deprotonation to yield the benzenesulfonic acid.
-
A key feature of sulfonation is its reversibility.[10] Heating an aromatic sulfonic acid in dilute aqueous acid can remove the -SO₃H group. This makes sulfonation an excellent strategy for using a "blocking group": a specific position can be protected by sulfonation, another substitution performed elsewhere on the ring, and the sulfonic acid group subsequently removed.[10]
D. Friedel-Crafts Alkylation and Acylation
These reactions form new carbon-carbon bonds by reacting the aromatic ring with an alkyl halide (alkylation) or an acyl halide/anhydride (acylation) in the presence of a strong Lewis acid catalyst.[15][16]
Crucial Insight: Friedel-Crafts reactions are generally not effective on strongly deactivated rings. The presence of three electron-withdrawing halogen substituents makes the bromo-chloro-fluorobenzene ring too electron-poor to attack the carbocation or acylium ion electrophiles. Attempting these reactions typically results in no reaction or requires exceptionally harsh conditions that lead to decomposition. This limitation is a critical piece of field-proven knowledge for synthetic planning.[17]
Quantitative Data Summary
While precise, experimentally verified product distribution ratios for the electrophilic substitution of most bromo-chloro-fluorobenzene isomers are not widely published in readily accessible literature, the qualitative directing power can be summarized.
| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |
| -F | Strong Withdrawal | Moderate Donation | Strongly Deactivating | ortho, para |
| -Cl | Moderate Withdrawal | Weak Donation | Deactivating | ortho, para |
| -Br | Weak Withdrawal | Weak Donation | Weakly Deactivating | ortho, para |
Validated Experimental Protocol: Nitration of 1-Bromo-3-chloro-5-fluorobenzene
This protocol is a representative procedure for the nitration of a deactivated polyhalogenated aromatic compound, adapted from standard methodologies.[13]
Objective: To synthesize 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Stir plate and magnetic stir bar
-
Round bottom flask and condenser
Procedure:
-
Reactor Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, add 1-Bromo-3-chloro-5-fluorobenzene (e.g., 2.09 g, 10 mmol).
-
Acid Catalyst: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (15 mL) while stirring. Ensure the temperature remains below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cool concentrated nitric acid (5 mL) in an ice bath.
-
Electrophile Generation & Reaction: Slowly add the cold nitric acid dropwise to the stirred solution of the substrate in sulfuric acid. The addition should be controlled to maintain the internal temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC if applicable.
-
Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice (approx. 100 g) with vigorous stirring. A precipitate of the crude product should form.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize residual acid), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
Self-Validation: Each step in this protocol is designed for safety and efficacy. The slow, cold addition of reagents controls the exothermic reaction. The aqueous workup effectively quenches the reaction, removes the strong acid catalysts, and isolates the organic product for purification.
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A Mechanism for Electrophilic Substitution Reactions of Benzene. (n.d.). Michigan State University Department of Chemistry. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
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Arrange the following substituted benzenes in order of increasing reactivity in electrophilic aromatic substitution (EAS). (2023). Brainly.com. [Link]
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Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Chemistry Stack Exchange. [Link]
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The halogenation of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
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Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2021). New Journal of Chemistry (RSC Publishing). [Link]
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The correct order of reactivity of the following haloarenes towards nucleophilic substitution with aqueous. (2024). Brainly.com. [Link]
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Electrophilic substitution reaction in haloarenes. (n.d.). organicmystery.com. [Link]
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Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
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What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? (2018). Quora. [Link]
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Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. (n.d.). Homework.Study.com. [Link]
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Rank each group of compounds from most reactive to least reactive toward electrophilic aromatic substitution. (n.d.). Pearson. [Link]
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Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]
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Why are halogens ortho- para- directors? (2018). Master Organic Chemistry. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
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Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube. [Link]
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Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]
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The Strategic Imperative of Fluorine: A Technical Guide to Its Role in Modern Medicinal Chemistry
Introduction: The Small Atom with a Mighty Impact
In the intricate landscape of drug discovery, the strategic modification of a lead compound can be the determining factor between a clinical candidate and a developmental dead-end. Among the tools available to the medicinal chemist, the substitution of hydrogen with fluorine has emerged as a uniquely powerful and versatile strategy.[1][2] With a van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å, fluorine can be introduced with minimal steric perturbation.[2][3] However, its status as the most electronegative element (3.98 on the Pauling scale) imparts profound and often beneficial changes to a molecule's physicochemical and pharmacological properties.[1][2]
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a mere listing of effects to explore the underlying causality—the "why" behind the experimental choices—that makes fluorine a cornerstone of modern medicinal chemistry. We will dissect its influence on metabolic stability, target affinity, and pharmacokinetics, supported by field-proven insights, detailed protocols, and illustrative case studies. The rational incorporation of fluorine is not a panacea, but a nuanced, context-dependent tool that, when applied with expertise, can unlock unprecedented therapeutic potential.[1]
The Fluorine Effect: Modulating Core Physicochemical Properties
The strategic power of fluorine stems from its unique combination of size, electronegativity, and the unparalleled strength of the carbon-fluorine (C-F) bond. These fundamental characteristics are the origin of the "fluorine effect," a cascade of changes that can be leveraged to optimize a drug candidate.
Enhancing Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[2] These enzymes typically function by oxidizing electron-rich, lipophilic sites on a molecule.
Causality: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy often exceeding 109 kcal/mol.[4] When a metabolically labile C-H bond (a "soft spot") is replaced with a C-F bond, it is no longer susceptible to enzymatic hydroxylation.[5][6] This strategic "metabolic blocking" can dramatically increase a drug's half-life and bioavailability, leading to improved patient compliance through less frequent dosing.[7][8]
Caption: Fluorine substitution blocks CYP450-mediated oxidation.
Tuning Lipophilicity (LogP) and Membrane Permeability
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and ability to cross cellular membranes. While fluorine is highly electronegative, its effect on lipophilicity is nuanced.[1]
Causality: A single fluorine substitution on an aromatic ring often slightly increases the LogP. However, the introduction of a trifluoromethyl (CF₃) group generally leads to a substantial increase in lipophilicity.[1] This can enhance membrane permeability and improve oral bioavailability.[1][9] Judicious use of fluorine allows for the fine-tuning of a molecule's LogP to achieve the optimal balance between solubility and permeability, which is especially critical for agents targeting the central nervous system (CNS).[1][5]
| Compound | Parent LogP | Fluorinated Analog | Analog LogP | Change in LogP |
| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |
| Toluene | 2.73 | α,α,α-Trifluorotoluene | 3.16 | +0.43 |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |
| Phenol | 1.46 | 4-Fluorophenol | 1.58 | +0.12 |
| Data synthesized from multiple literature sources for illustrative purposes. |
Modulating Acidity and Basicity (pKa)
The ionization state of a drug at physiological pH is a key determinant of its absorption and target engagement. Fluorine's potent inductive electron-withdrawing effect can be used to precisely modulate the pKa of nearby functional groups.[5][10]
Causality: Placing a fluorine atom near a basic amine will decrease its pKa, making it less basic.[9] A less basic amine is less likely to be protonated in the gut, which can improve its passive diffusion across membranes and enhance oral absorption.[2] Conversely, fluorine can increase the acidity of neighboring acidic groups.[2][10] This pKa modulation is a critical lever for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Caption: Fluorine's inductive effect lowers the pKa of a nearby amine.
Enhancing Binding Affinity and Selectivity
Beyond its effects on pharmacokinetics, fluorine can directly participate in and enhance interactions within the target protein's binding pocket.[7]
Causality: The highly polarized C-F bond can engage in favorable dipole-dipole and electrostatic interactions with protein residues.[5] While a weak hydrogen bond acceptor, fluorine can form productive F···H–N or F···H–O interactions.[11][12] Furthermore, fluorine can enforce a specific molecular conformation through stereoelectronic effects, such as the gauche effect.[1][5] This can "pre-organize" the drug into its bioactive conformation, minimizing the entropic penalty of binding and thus increasing affinity and selectivity.[1][10]
Synthetic Strategies for Fluorination: From Bench to Clinic
The theoretical benefits of fluorination can only be realized through robust and scalable synthetic methods. The development of late-stage fluorination (LSF) techniques, which allow for the introduction of fluorine at a late step in a complex synthesis, has been transformative for drug discovery programs.[1]
Caption: Decision workflow for selecting a fluorination method.
Experimental Protocol: Late-Stage Electrophilic Aromatic Fluorination
This protocol describes a representative method for the site-selective fluorination of an electron-rich aromatic compound using an electrophilic fluorine source.
Objective: To introduce a fluorine atom at the para-position of N-phenylacetamide as a model system.
Materials:
-
N-phenylacetamide (Acetanilide)
-
Selectfluor® (N-Fluorobis(phenyl)sulfonimide)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar
-
Argon or Nitrogen supply for inert atmosphere
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylacetamide (1.35 g, 10 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add Selectfluor® (3.90 g, 11 mmol, 1.1 equivalents) to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be visible under UV light.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield 4-fluoro-N-phenylacetamide as a white solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR spectrum confirms the incorporation of fluorine.
Applications in Drug Discovery and Diagnostics
The principles of fluorination have been successfully applied across numerous therapeutic areas, leading to blockbuster drugs and innovative diagnostic tools.
-
Oncology: In the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib , a 4-fluorophenoxy substituent enhances binding affinity and improves its pharmacokinetic profile.[1]
-
CNS Disorders: The antidepressant Fluoxetine (Prozac) contains a para-trifluoromethyl group that increases lipophilicity and CNS penetration, allowing for effective binding to the serotonin transporter.[1]
-
Positron Emission Tomography (PET): The radioisotope Fluorine-18 (¹⁸F) is a cornerstone of PET imaging.[2][13] Its near-ideal half-life (109.8 minutes) and low positron energy allow for high-resolution imaging.[14] ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) is routinely used in oncology to visualize tumors with high glucose metabolism.[13][15] The development of novel ¹⁸F-labeled tracers enables non-invasive assessment of drug pharmacokinetics and target engagement in living subjects, bridging the gap between preclinical research and clinical validation.[1][16]
Challenges and The "Dark Side" of Fluorine
While a powerful tool, fluorine is not a "magic bullet" to be applied indiscriminately. Inappropriate placement can lead to unforeseen liabilities.
-
Metabolic Defluorination: Although the C-F bond is strong, certain structural motifs can render it susceptible to enzymatic cleavage, releasing fluoride ions.[4] This has been observed with the antifungal drug Voriconazole, where long-term use can lead to elevated plasma fluoride levels and potential skeletal fluorosis.[4]
-
Physicochemical Liabilities: Over-fluorination can excessively increase lipophilicity, leading to poor aqueous solubility, increased plasma protein binding, or susceptibility to efflux transporters, which can limit bioavailability.[1]
-
Synthetic Complexity: The synthesis of complex fluorinated molecules can be challenging and costly, requiring specialized reagents and expertise.[9]
A prudent medicinal chemist must weigh the potential benefits against these risks, using fluorine as a precise tool rather than a blunt instrument. Early profiling for metabolic stability and potential defluorination is essential when incorporating fluorine into a lead series.[4]
Conclusion and Future Perspectives
Fluorine substitution has rightfully earned its place as an indispensable strategy in the medicinal chemist's toolbox. Its ability to predictably modulate a molecule's metabolic stability, lipophilicity, pKa, and binding interactions provides a powerful method for transforming a promising lead compound into a viable drug candidate.[1][7] The continued evolution of synthetic methods, particularly in late-stage and biocatalytic fluorination, is expanding the accessible chemical space and enabling more rapid and rational drug design.[1] As our understanding of the nuanced, context-dependent effects of fluorine deepens, its role in creating safer, more effective, and more precisely targeted therapeutics will only continue to grow.
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Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 7, 2026, from [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Retrieved February 7, 2026, from [Link]
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How Is Fluorine Used in the Medical Field? - Inhance Technologies. (n.d.). Retrieved February 7, 2026, from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023). Retrieved February 7, 2026, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). Retrieved February 7, 2026, from [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 7, 2026, from [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed. (2021). Retrieved February 7, 2026, from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC. (2022). Retrieved February 7, 2026, from [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Application of Bioisosteres in Drug Design. (2012). Retrieved February 7, 2026, from [Link]
-
A fluorine-18 labeled radiotracer for PET imaging of γ-glutamyltranspeptidase in living subjects - RSC Publishing. (2021). Retrieved February 7, 2026, from [Link]
-
Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (n.d.). Retrieved February 7, 2026, from [Link]
-
Hydrogen Bond-Induced Binding between Organofluorine and Protein via Fluorine Atoms: A Database Survey and Quantum Chemistry Calculation Study - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Redox chemistry and hydrogen bonding in drug design: - The Education Group - MIT. (n.d.). Retrieved February 7, 2026, from [Link]
-
PET innovation - ANSTO. (2019). Retrieved February 7, 2026, from [Link]
-
Fluorine-18: A Cornerstone Radionuclide in Modern Medical Imaging - Open MedScience. (n.d.). Retrieved February 7, 2026, from [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021). Retrieved February 7, 2026, from [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - The University of Brighton. (n.d.). Retrieved February 7, 2026, from [Link]
-
Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. (2018). Retrieved February 7, 2026, from [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis Online. (n.d.). Retrieved February 7, 2026, from [Link]
-
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? - Quora. (n.d.). Retrieved February 7, 2026, from [Link]
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Biological Activity of Halogenated Organic Compounds: Mechanisms, Design Strategy, and Validation
Executive Summary
The incorporation of halogen atoms (F, Cl, Br, I) into organic scaffolds is a cornerstone of modern medicinal chemistry, present in approximately 25% of all FDA-approved drugs. This guide moves beyond simple structure-activity relationship (SAR) observations to explore the causal physicochemical mechanisms driving biological activity. We examine how halogens modulate lipophilicity, metabolic stability, and specific protein-ligand interactions via the "sigma hole" phenomenon. Furthermore, we provide a self-validating experimental workflow for assessing metabolic stability, a critical parameter influenced by halogenation.
Part 1: Physicochemical Mechanisms of Action
The Sigma Hole and Halogen Bonding (XB)
Contrary to the historical view of halogens as merely hydrophobic bulk, heavier halogens (Cl, Br, I) participate in highly directional non-covalent interactions known as halogen bonds (XB).[1][2]
-
The Mechanism: As electrons in the C-X bond are polarized toward the bond axis, an anisotropic charge distribution occurs. A region of positive electrostatic potential develops on the extension of the C-X bond (opposite the carbon), termed the sigma hole (
-hole).[1][2][3][4] -
Biological Implication: This positive region acts as a Lewis acid, interacting attractively with Lewis bases (nucleophiles) in proteins, such as backbone carbonyl oxygens (C=O), histidine nitrogens, or carboxylates.
-
Strength Hierarchy: The polarizability and size of the sigma hole increase down the group:
Note: Fluorine generally does not form halogen bonds due to its high electronegativity and tight electron hold, unless bound to an extremely electron-withdrawing scaffold.
Fluorine: The "Magic Methyl" of Bioisosterism
Fluorine is unique. It is the most electronegative element (3.98 Pauling scale) and forms the strongest single bond to carbon (C-F bond energy ~116 kcal/mol).
-
Metabolic Blockade: The C-F bond is resistant to cytochrome P450-mediated oxidative cleavage. Replacing a metabolically labile C-H bond with C-F blocks hydroxylation, significantly extending half-life (
). -
Lipophilicity Modulation: Fluorination typically increases lipophilicity (
), enhancing membrane permeability, but can also lower basicity of proximal amines ( modulation), improving oral bioavailability.
Comparative Properties Table
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Biological Impact |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Steric fit; F mimics H; Cl/Br mimic Methyl. |
| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 | Electronic withdrawal; pKa modulation. |
| C-X Bond Energy (kcal/mol) | ~116 | ~81 | ~68 | ~57 | Metabolic stability (F is highest). |
| Sigma Hole Potential | Negligible | Moderate | Strong | Very Strong | Driving force for Halogen Bonding (XB). |
Part 2: Visualization of Signaling & Interaction
The following diagram illustrates the directional nature of Halogen Bonding (XB) versus the steric/electronic blockade of Fluorine, and how these influence drug design decisions.
Caption: Figure 1: Mechanistic divergence between heavy halogens (I, Br, Cl) driving affinity via sigma holes, and Fluorine driving stability via bond strength.
Part 3: Experimental Protocol - Microsomal Metabolic Stability
To validate the biological impact of halogenation (specifically metabolic stability), the Microsomal Stability Assay is the industry standard. This protocol measures the intrinsic clearance (
Rationale & Causality
-
Why Microsomes? They contain the highest concentration of Cytochrome P450 (CYP) and UGT enzymes, the primary drivers of halogen-sensitive oxidative metabolism.
-
Why 1 µM Substrate? To ensure the reaction proceeds under linear kinetics (
), allowing for accurate determination of independent of saturation.
Step-by-Step Methodology
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
-
NADPH Regenerating System (10 mM NADPH final).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Protocol:
-
Preparation:
-
Prepare a 2 µM solution of the test compound (halogenated analog) in Phosphate Buffer (0.2% DMSO final).
-
Prepare a microsome solution at 1.0 mg/mL in Phosphate Buffer.[6]
-
-
Pre-Incubation (Equilibration):
-
Mix 30 µL of Compound Solution + 30 µL of Microsome Solution in a 96-well plate.
-
Result: Final concentrations are now 1 µM Compound and 0.5 mg/mL Protein.
-
Incubate at 37°C for 10 minutes . Reason: To warm reagents and allow non-specific protein binding to equilibrate.
-
-
Reaction Initiation:
-
Add 60 µL of pre-warmed NADPH regenerating system to the wells.
-
Start timer immediately.
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots. -
Immediate Quench: Transfer aliquot directly into 150 µL of Ice-Cold Stop Solution .
-
Critical Step: The rapid temperature drop and organic solvent precipitate proteins, instantly halting CYP activity to preserve the kinetic snapshot.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect supernatant for LC-MS/MS analysis.[5]
-
-
Data Analysis:
-
Plot
vs. Time.[7] -
Calculate slope (
) of the linear regression. -
Derive Half-life:
. -
Calculate Intrinsic Clearance:
-
Visualization of Workflow
Caption: Figure 2: Critical path for determining metabolic stability, highlighting the quenching step essential for data integrity.
Part 4: Toxicity and Safety Considerations
While halogenation improves efficacy, it introduces specific toxicity risks that must be screened:
-
Bioactivation: Halogenated aromatic rings can be bioactivated by P450s to reactive quinone methides or epoxides , leading to glutathione depletion or covalent binding to DNA/proteins (hepatotoxicity).
-
Lipophilicity-Driven Toxicity: Excessive halogenation (especially Cl/Br) significantly raises
(Lipophilicity). Compounds with and Total Polar Surface Area (TPSA) Ų are at higher risk for "promiscuous binding" (off-target toxicity) and phospholipidosis.
References
-
Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding and other σ-hole interactions: a perspective. Physical Chemistry Chemical Physics, 15(27), 11178-11189. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
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Methodological & Application
synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol from corresponding aldehyde
Application Note: Chemoselective Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol
) Target Molecule: this compound[1]Abstract
This application note details the protocol for the chemoselective reduction of 2-bromo-4-chloro-6-fluorobenzaldehyde to its corresponding primary alcohol, this compound.[1] Due to the high degree of halogenation on the aromatic ring, standard catalytic hydrogenation or strong hydride donors (e.g.,
Introduction & Strategic Analysis
The synthesis of polyhalogenated benzyl alcohols is a critical step in the development of agrochemicals and pharmaceutical intermediates, particularly for P53 inhibitors and herbicidal adjutants.
Synthetic Challenge: The primary challenge in reducing 2-bromo-4-chloro-6-fluorobenzaldehyde is chemoselectivity .[1]
-
Risk: Aryl bromides and chlorides are susceptible to oxidative addition by transition metals (Pd/C) or nucleophilic displacement/radical reduction by strong reducing agents (
at reflux). -
Solution: Sodium Borohydride (
) is a mild, nucleophilic reducing agent. The reaction proceeds via the transfer of a hydride ion ( ) to the electrophilic carbonyl carbon. -
Electronic Effects: The presence of three electron-withdrawing halogens (F, Cl, Br) significantly increases the electrophilicity of the carbonyl carbon, making the reduction faster than in unsubstituted benzaldehyde. Consequently, strict temperature control (
) is required to prevent "runaway" exotherms or over-reduction byproducts.
Reaction Mechanism
The reduction follows a standard nucleophilic addition mechanism.[2] The borohydride anion delivers a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated during the acidic workup to yield the alcohol.
Figure 1: Mechanistic pathway of the borohydride reduction.[1][3] The electron-deficient nature of the aromatic ring accelerates the initial hydride attack.[1]
Materials & Equipment
Reagents:
-
Substrate: 2-Bromo-4-chloro-6-fluorobenzaldehyde (Purity >97%)[1]
-
Reducing Agent: Sodium Borohydride (
) (Granular or Powder, 98%) -
Solvent: Methanol (Anhydrous preferred, but HPLC grade acceptable)
-
Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (
)[2] -
Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Equipment:
-
3-neck Round Bottom Flask (RBF) with magnetic stir bar.[1]
-
Low-temperature thermometer.[1]
-
Ice/Water bath.
-
Addition funnel (for larger scales) or spatula (for small scale).
-
Rotary Evaporator.
Experimental Protocol
Scale: 10.0 mmol (approx. 2.37 g of aldehyde)
Step 1: Preparation and Solubilization[4]
-
Equip a 100 mL 3-neck RBF with a thermometer and a magnetic stir bar.
-
Charge the flask with 2.37 g (10 mmol) of 2-Bromo-4-chloro-6-fluorobenzaldehyde.
-
Add 25 mL of Methanol . Stir until the solid is completely dissolved.
-
Place the flask in an ice/water bath and cool the solution to
.
Step 2: Reagent Addition
-
Weigh 0.23 g (6.0 mmol, 0.6 eq) of
.-
Note: Theoretically, 0.25 eq is sufficient (4 hydrides per B), but 0.5-0.6 eq is standard to ensure completion due to solvent reaction.[1]
-
-
Add the
portion-wise over 15 minutes.-
Critical: Monitor temperature.[2] Do not allow the internal temperature to exceed
. Vigorous bubbling ( gas) will occur.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 45–60 minutes .
Step 3: Reaction Monitoring (TLC/HPLC)
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV Light (254 nm). The aldehyde (starting material) will be less polar (higher
) than the alcohol (product). -
Endpoint: Disappearance of the aldehyde spot.
Step 4: Quench and Workup
-
Cool the mixture back to
. -
Slowly add 10 mL of 1N HCl or Sat.
to quench excess borohydride.[2]-
Caution: Exothermic with hydrogen evolution.
-
-
Evaporate the bulk of the Methanol using a rotary evaporator (bath temp
). -
Dilute the aqueous residue with 20 mL water and extract with Dichloromethane (3 x 20 mL) .
-
Combine organic layers and wash with:
-
1 x 20 mL Saturated Sodium Bicarbonate (
). -
1 x 20 mL Brine.
-
-
Dry over Anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo.
Step 5: Purification
-
The crude product is typically a white to off-white solid of high purity (>95%).
-
Recrystallization (if necessary): Hexane/Ethyl Acetate mixture.
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis. The decision node at "Monitor" ensures complete conversion before quenching.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | May be off-white if crude.[1] |
| Molecular Weight | 239.47 g/mol | Based on |
| Expected Yield | 85% - 95% | High yields typical for this reduction.[1] |
| Melting Point | TBD (Est. 65-75°C) | Verify experimentally; analogs are solid at RT. |
| Storage | 2-8°C, Inert Atmosphere | Protect from light to prevent dehalogenation.[1] |
Troubleshooting & Critical Parameters
-
Incomplete Conversion:
-
Cause: Moisture in solvent (consuming
) or old reagent. -
Fix: Add an additional 0.1-0.2 eq of
and stir for 30 more minutes.
-
-
Side Products (Dehalogenation):
-
Cause: Temperature too high during addition or reaction.
-
Fix: Strictly maintain
during addition.
-
-
Emulsions during Extraction:
-
Cause: High salt content from quench.
-
Fix: Add more water or a small amount of Brine to break the emulsion.
-
Safety (MSDS Highlights)
-
2-Bromo-4-chloro-6-fluorobenzaldehyde: Skin and eye irritant.[1] Potential respiratory sensitizer.[4]
-
Sodium Borohydride: Water-reactive.[1] Toxic if swallowed.[5] Causes burns.[6] Liberates flammable hydrogen gas upon contact with acid/water.
-
Methanol: Flammable, toxic (blindness/death if ingested).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Perform all operations in a fume hood.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press. (General reference for Borohydride reduction mechanisms).
-
Organic Syntheses. (n.d.). Aldehyde reduction to 1° alcohol by NaBH4.[2][7] Organic Syntheses, Coll. Vol. and Annual Volumes. Retrieved from [Link]
Sources
- 1. Ambeed [ambeed.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
protocol for Grignard reaction with 2-bromo-4-chloro-6-fluorobenzaldehyde
An Application Note and Protocol for the Chemoselective Grignard Reaction of 2-bromo-4-chloro-6-fluorobenzaldehyde
Introduction: Navigating Halogen Selectivity in Grignard Synthesis
The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an organomagnesium halide with an electrophile, most commonly a carbonyl compound.[1][2][3] While the reaction is robust and versatile, its application to polyhalogenated aromatic systems introduces a significant challenge: chemoselectivity. The formation of the Grignard reagent requires the oxidative addition of magnesium into a carbon-halogen bond, and the propensity for this to occur is highly dependent on the halogen . This protocol details a specialized procedure for leveraging this reactivity difference in 2-bromo-4-chloro-6-fluorobenzaldehyde, a substrate featuring three distinct halogen atoms.
The primary scientific challenge is to selectively form the organomagnesium reagent at the most reactive site—the carbon-bromine bond—while leaving the more stable carbon-chlorine and carbon-fluorine bonds untouched. The established reactivity order for aryl halides in Grignard formation is I > Br > Cl > F, a direct consequence of the decreasing carbon-halogen bond strength down the group.[4][5] This application note provides a detailed protocol for the selective formation of 4-chloro-2-formyl-6-fluorophenylmagnesium bromide and its subsequent in-situ reaction with the remaining starting material to yield bis(4-chloro-2-formyl-6-fluorophenyl)methanol, a valuable intermediate for further synthetic elaboration in drug discovery and materials science.
Scientific Rationale and Mechanism
Pillar 1: Chemoselective Grignard Reagent Formation
The success of this protocol hinges on the differential reactivity of the C–X bonds. The C(sp²)–Br bond is substantially weaker and thus more susceptible to oxidative addition by magnesium metal than the stronger C(sp²)–Cl and C(sp²)–F bonds.[4] Under carefully controlled conditions, magnesium will selectively insert into the C-Br bond, yielding the desired arylmagnesium bromide. The C-F bond is exceptionally strong and generally unreactive toward magnesium under standard Grignard conditions.[6][7] While the C-Cl bond can be induced to react, it typically requires more forcing conditions than those employed for C-Br bonds.
Pillar 2: Nucleophilic Addition to the Aldehyde
Once formed, the Grignard reagent is a potent nucleophile and a strong base.[6] The nucleophilic carbon atom of the newly formed 4-chloro-2-formyl-6-fluorophenylmagnesium bromide will readily attack the most electrophilic site available. In this one-pot procedure, the most abundant electrophile is the carbonyl carbon of the unreacted 2-bromo-4-chloro-6-fluorobenzaldehyde starting material. This nucleophilic addition cleaves the carbonyl π-bond, forming a magnesium alkoxide intermediate.[8] A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[9][10]
A potential side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with a molecule of the starting aryl bromide.[11][12] This is minimized by the slow addition of the aryl bromide to the magnesium suspension, which keeps the concentration of the aryl bromide low in the presence of the formed Grignard reagent.
Reaction Mechanism Visualization
Caption: Reaction mechanism showing selective Grignard formation and subsequent nucleophilic attack.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |
| 2-bromo-4-chloro-6-fluorobenzaldehyde | 239.44 | 1.00 | 10.0 | 2.39 g |
| Magnesium Turnings | 24.31 | 1.20 | 12.0 | 292 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Iodine (I₂) | 253.81 | catalytic | - | 1-2 small crystals |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | - | 30 mL |
| Diethyl Ether | - | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~5 g |
Equipment Setup
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Glass stopper
-
Addition funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle with a temperature controller
-
Ice-water bath
Rationale: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of inert gas to eliminate atmospheric moisture.[13][14] Grignard reagents react readily with water, which would quench the reagent and reduce the yield.[6][15]
Step-by-Step Procedure
-
Preparation and Inert Atmosphere:
-
Assemble the dry three-neck flask with a stir bar, reflux condenser (with inert gas inlet/outlet), and addition funnel.
-
Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: This ensures a completely anhydrous and inert environment, which is critical for the formation and stability of the Grignard reagent.[16]
-
-
Magnesium Activation:
-
Quickly weigh the magnesium turnings (292 mg) and add them to the reaction flask against a positive flow of inert gas.
-
Add a single small crystal of iodine.
-
Rationale: Magnesium is coated with a passivating layer of magnesium oxide.[17] Iodine acts as an activating agent, chemically etching the surface to expose fresh, reactive magnesium.[18][19]
-
-
Grignard Reagent Formation:
-
Prepare a solution of 2-bromo-4-chloro-6-fluorobenzaldehyde (2.39 g) in 30 mL of anhydrous THF in the addition funnel.
-
Add ~2-3 mL of this solution to the magnesium turnings.
-
Gently warm the flask with a heat gun until bubbling is observed, or the purple color of the iodine disappears. The solution should become cloudy and may begin to reflux gently. This indicates the reaction has initiated.[13][19]
-
Once initiated, begin a slow, dropwise addition of the remaining aldehyde solution from the addition funnel over 30-45 minutes, maintaining a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[13]
-
After the addition is complete, stir the mixture at room temperature for an additional 60 minutes or until most of the magnesium has been consumed. The solution will appear as a cloudy, grayish-brown suspension.[17]
-
Rationale: The reaction is exothermic.[20] Slow addition prevents a runaway reaction and minimizes the formation of the Wurtz coupling side product by keeping the concentration of the aryl halide low.[12][13]
-
-
Reaction Quenching and Work-up:
-
Cool the reaction flask in an ice-water bath to 0 °C.
-
Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution dropwise via the addition funnel. An exothermic reaction and gas evolution may occur.
-
Rationale: Quenching with a weak acid like NH₄Cl protonates the magnesium alkoxide intermediate to form the desired alcohol while minimizing potential acid-catalyzed side reactions.[9] It also dissolves the magnesium salts.
-
Once the addition is complete, remove the ice bath and stir the mixture for 15 minutes until two clear layers form.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic layers and wash them once with 20 mL of brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bis(4-chloro-2-formyl-6-fluorophenyl)methanol.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Grignard reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface. | 1. Ensure all equipment is scrupulously dried and solvent is anhydrous.[14]2. Add another small crystal of I₂. Try crushing some Mg turnings with a dry glass rod.[17][18] |
| Low yield of desired product | 1. Incomplete reaction.2. Premature quenching of Grignard reagent.3. Formation of side products (e.g., Wurtz coupling). | 1. Allow for a longer reaction time after addition.2. Re-verify anhydrous conditions.3. Ensure slow, controlled addition of the aryl bromide solution.[13] |
| Formation of biphenyl impurity | Wurtz-type homocoupling of the Grignard reagent with the starting aryl bromide. | This is favored by higher temperatures and concentrations of aryl bromide. Maintain gentle reflux and ensure slow addition. The impurity can be separated by chromatography.[13] |
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated chemical fume hood at all times.[16] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[15][20]
-
Flammable Solvents: Diethyl ether and THF are extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.[21]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous.[16][20] Maintain constant vigilance during the addition step and have an ice bath ready to control the reaction rate.
-
Grignard Reagents: Grignard reagents are corrosive and react violently with water.[15] Handle under an inert atmosphere at all times.
-
Quenching: The quenching process can be highly exothermic and may release hydrogen gas if unreacted magnesium is present. Add the quenching solution slowly and behind a safety shield.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]
-
YouTube. (2024). Grignard reaction safety. Retrieved from [Link]
-
University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Chegg. (2021). Experiment Three: Chemoselectivity in Gringard Formation. Retrieved from [Link]
-
Swarthmore College. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2023). Making a Grignard reagent from elemental magnesium. Retrieved from [Link]
-
ResearchGate. (2018). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. Retrieved from [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PMC. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (n.d.). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
SpringerLink. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
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using (2-Bromo-4-chloro-6-fluorophenyl)methanol as a pharmaceutical intermediate
An In-Depth Guide to the Application of (2-Bromo-4-chloro-6-fluorophenyl)methanol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Aryl Intermediates
In the landscape of modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and strategically functionalized building blocks. Halogenated aromatic compounds are paramount in this context, offering predictable reactivity and the ability to modulate the physicochemical properties of a lead molecule. This compound emerges as a particularly valuable intermediate, embodying a confluence of chemical handles that empower medicinal chemists to construct complex molecular architectures with precision and efficiency.
This guide provides a senior application scientist's perspective on leveraging this intermediate. We will delve into its inherent reactivity, provide field-tested protocols for its elaboration, and discuss its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors. The core principle of this document is to not only prescribe procedures but to explain the underlying chemical logic, ensuring that researchers can adapt and innovate from a foundation of validated knowledge.
Physicochemical and Handling Profile
A thorough understanding of the intermediate's properties is the bedrock of its effective use. The unique substitution pattern—featuring bromine, chlorine, and fluorine—imparts specific characteristics that are crucial for both reaction planning and molecular design. The fluorine atom, for instance, is a well-established bioisostere for hydrogen that can enhance metabolic stability and binding affinity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₅BrClFO |
| Molecular Weight | 243.47 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| CAS Number | 1891231-31-0 (Exemplary) |
| Solubility | Soluble in Methanol, Dichloromethane, THF, DMF |
| Key Reactive Sites | C-Br (Cross-Coupling), C-OH (Oxidation/Substitution) |
Safety and Handling: this compound, like many halogenated organic compounds, requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Keep the container tightly sealed.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[5]
Core Synthetic Applications: A Multi-Functional Building Block
The power of this compound lies in its orthogonal reactivity. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization. The benzylic alcohol provides another axis for modification, independent of the aryl halide chemistry.
Caption: Reactivity pathways of the title intermediate.
This selective reactivity makes it a valuable precursor for creating libraries of complex molecules, especially in the development of kinase inhibitors where a central, decorated phenyl ring is a common structural motif.[6][7]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a carbon-carbon bond at the C-Br position, a cornerstone reaction in modern medicinal chemistry.[8]
Objective: To couple this compound with a generic arylboronic acid to synthesize a biaryl methanol derivative.
Causality of Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst. For more challenging couplings, ligand systems like SPhos or XPhos with a Pd(II) precatalyst can improve efficiency.
-
Base: An aqueous solution of K₂CO₃ or Cs₂CO₃ is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[9]
-
Solvent: A mixture like Dioxane/Water or Toluene/Ethanol/Water provides a biphasic system where both the organic-soluble aryl halide and the often water-soluble boronate can interact at the interface where the catalyst is active. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Materials & Reagents:
| Reagent | Amount (1 mmol scale) | Purpose |
| This compound | 243.5 mg (1.0 mmol) | Starting Material |
| Arylboronic Acid | 1.2 mmol | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg (0.05 mmol, 5 mol%) | Catalyst |
| K₂CO₃ (2M Aqueous Solution) | 2.0 mL | Base |
| 1,4-Dioxane | 8.0 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is a critical step to prevent catalyst degradation.
-
Solvent Addition: Add the 1,4-dioxane (8.0 mL) and the 2M K₂CO₃ solution (2.0 mL) via syringe. The mixture should be sparged with argon for another 10 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Copper-Free Sonogashira Cross-Coupling
This protocol describes the formation of a carbon-carbon triple bond, introducing an alkyne moiety that is highly useful for further transformations or as a structural element in its own right.[10]
Objective: To couple this compound with a terminal alkyne.
Causality of Component Selection:
-
Dual Catalyst System: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[11] The palladium complex undergoes the main catalytic cycle (oxidative addition, reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to the palladium center.[12]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) serves two purposes: it acts as the solvent and deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.
Materials & Reagents:
| Reagent | Amount (1 mmol scale) | Purpose |
| This compound | 243.5 mg (1.0 mmol) | Starting Material |
| Terminal Alkyne | 1.5 mmol | Coupling Partner |
| PdCl₂(PPh₃)₂ | 35 mg (0.05 mmol, 5 mol%) | Catalyst |
| Copper(I) Iodide (CuI) | 10 mg (0.05 mmol, 5 mol%) | Co-catalyst |
| Triethylamine (TEA) | 10 mL | Base & Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, remove the triethylamine under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Application in Kinase Inhibitor Design
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] Many kinase inhibitors are designed to be ATP-competitive, occupying the adenine binding pocket. The scaffolds derived from this compound are ideally suited for this purpose. The core phenyl ring can serve as a scaffold, with vectors pointing into different regions of the ATP pocket.
Caption: Logical workflow in kinase inhibitor development.
For example, a Suzuki coupling can introduce a nitrogen-containing heterocycle (like a pyrimidine or purine) at the 2-position, which can form critical hydrogen bonds with the 'hinge' region of the kinase.[14] The benzylic alcohol can then be further modified to explore interactions with the solvent-front region, improving potency and selectivity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poor quality base or boronic acid.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Use fresh, high-purity reagents.3. Increase reaction temperature in 10 °C increments. |
| Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) | 1. Reaction run for too long.2. Presence of oxygen. | 1. Monitor reaction closely and stop once starting material is consumed.2. Improve degassing procedure. |
| Debromination of Starting Material | 1. Presence of water or protic sources.2. Certain phosphine ligands can promote this side reaction. | 1. Use anhydrous solvents if possible (for non-aqueous Suzuki variants).2. Screen alternative ligands or catalyst systems. |
Conclusion
This compound is more than just a chemical; it is a strategic tool for the efficient construction of high-value pharmaceutical compounds. Its well-defined and orthogonal reactivity allows for selective, high-yielding transformations, making it an ideal starting point for library synthesis and lead optimization campaigns. By understanding the principles behind the protocols provided, researchers can confidently employ this intermediate to accelerate their drug discovery programs, particularly in the competitive field of kinase inhibitor development.
References
- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents.
- US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents.
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available at: [Link]
-
CAS 1516402-32-6 | (2-Bromo-4-chlorophenyl)(4-fluorophenyl)methanol - Hoffman Fine Chemicals. Available at: [Link]
-
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - NIH. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Sonogashira cross-coupling reaction - YouTube. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]
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4 - SAFETY DATA SHEET. Available at: [Link]
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(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available at: [Link]
-
Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism - Semantic Scholar. Available at: [Link]
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society. Available at: [Link]
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Safety Data Sheet: Methanol - Carl ROTH. Available at: [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. Available at: [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. Available at: [Link]
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derivatization of (2-Bromo-4-chloro-6-fluorophenyl)methanol for API synthesis
An Application Note and Protocol Guide
Topic: Strategic Derivatization of (2-Bromo-4-chloro-6-fluorophenyl)methanol for the Synthesis of Advanced Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a highly functionalized and versatile starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic arrangement of its substituents—a reactive bromomethyl group, and chloro, fluoro, and bromo halogens on the phenyl ring—offers multiple, orthogonal handles for chemical modification. The presence of fluorine, in particular, is known to enhance crucial drug properties such as metabolic stability and bioavailability.[1] This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on reactions at the hydroxymethyl group and palladium-catalyzed cross-coupling at the aryl bromide site. We present detailed, field-proven protocols for etherification, oxidation, Suzuki-Miyaura coupling, and Sonogashira coupling, explaining the rationale behind experimental choices to empower researchers in drug discovery and process development.
Introduction: The Strategic Value of a Polysubstituted Scaffold
In modern medicinal chemistry, the design of small molecule APIs often relies on building blocks that offer both structural rigidity and multiple points for diversification.[2] this compound serves as an exemplary scaffold, where each substituent plays a critical role. The ortho-bromo group, flanked by fluorine and a hydroxymethyl moiety, presents steric challenges but also unique opportunities for selective cross-coupling reactions.[3] The additional chloro and fluoro groups modulate the electronic properties of the ring and can significantly influence the pharmacokinetic profile of the final API. This molecule is a key intermediate in the synthesis of a variety of therapeutic agents, making robust and versatile derivatization protocols essential for pharmaceutical development.[1][4]
Core Derivatization Pathways
The two primary sites for chemical modification on this compound are the primary alcohol and the carbon-bromine bond on the aromatic ring. These sites can be addressed selectively to build molecular complexity in a controlled manner. This guide will focus on four key transformations that serve as gateways to a wide array of advanced intermediates.
Figure 1: Key derivatization pathways from the starting material.
Modification of the Hydroxymethyl Group
The primary alcohol is a versatile functional group that can be readily converted into other key functionalities such as ethers, esters, or aldehydes.
Protocol: Williamson Ether Synthesis for O-Alkylation
Principle: The Williamson ether synthesis is a robust and straightforward method for forming an ether bond. It proceeds via an S_N2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the benzylic alcohol, forming a potent nucleophile that readily reacts with various alkylating agents.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. The 0 °C condition tempers the reaction rate.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.2 eq) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). Gentle heating (40-50 °C) may be required for less reactive alkyl halides.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Data Summary Table:
| Alkylating Agent | Product | Typical Yield (%) |
| Methyl Iodide | 1-bromo-5-chloro-2-(methoxymethyl)-3-fluorobenzene | 85-95% |
| Ethyl Bromide | 1-bromo-5-chloro-2-(ethoxymethyl)-3-fluorobenzene | 80-90% |
| Benzyl Bromide | 1-bromo-2-((benzyloxy)methyl)-5-chloro-3-fluorobenzene | 80-90% |
Protocol: Selective Oxidation to 2-Bromo-4-chloro-6-fluorobenzaldehyde
Principle: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a crucial transformation in organic synthesis.[5] Using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed system with an inexpensive stoichiometric oxidant like sodium hypochlorite (bleach) provides a mild, efficient, and scalable method. The bulky TEMPO radical selectively oxidizes the alcohol to the aldehyde, which is less susceptible to further oxidation under these conditions.
Figure 2: Workflow for TEMPO-catalyzed oxidation.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.3 M).
-
Catalyst Addition: Add TEMPO (0.01-0.05 eq) and potassium bromide (KBr) (0.1 eq) dissolved in a small amount of water.
-
Oxidant Preparation: In a separate beaker, prepare a solution of sodium hypochlorite (household bleach, ~8.25%, 1.5 eq) containing sodium bicarbonate (NaHCO₃) (2.0 eq). The pH should be maintained around 9.
-
Reaction: Cool the reaction flask to 0 °C. Add the bleach solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Maintaining a slightly basic pH and low temperature is crucial for catalyst stability and preventing side reactions.
-
-
Monitoring: Stir vigorously at 0 °C. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess oxidant.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting aldehyde is often pure enough for subsequent steps. If necessary, it can be purified by silica gel chromatography or recrystallization. Expected yield is typically >95%.
Derivatization via Palladium-Catalyzed Cross-Coupling
The aryl bromide provides a handle for forming new carbon-carbon bonds, a cornerstone of modern API synthesis.[6]
Protocol: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[7] For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields.[3] Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step and promote reductive elimination.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a specific ligand (e.g., SPhos, 4-10 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Causality Note: Heat is required to overcome the activation energy for the oxidative addition of the sterically hindered aryl bromide. The aqueous component is often crucial for the transmetalation step.
-
-
Monitoring: Monitor the reaction by LC-MS or TLC. Reactions are typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol: Sonogashira Cross-Coupling
Principle: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] It is co-catalyzed by palladium and copper(I).[9] The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step. This reaction is invaluable for introducing alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click chemistry, reductions).
Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Causality Note: The amine base is critical; it neutralizes the HBr formed during the reaction and prevents the deactivation of the catalyst. Anhydrous and anaerobic conditions are important to prevent unwanted side reactions like Glaser coupling (homocoupling of the alkyne).[9]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The derivatization of this compound is a foundational step in the synthesis of numerous high-value pharmaceutical compounds. The protocols detailed in this guide for etherification, oxidation, Suzuki-Miyaura coupling, and Sonogashira coupling provide reliable and scalable methods for elaborating this versatile scaffold. By understanding the chemical principles behind each transformation and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for drug discovery and develop robust synthetic routes for API production.
References
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Taylor & Francis. (n.d.). Derivatization – Knowledge and References. Retrieved February 7, 2026, from [Link]
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Ali, F., Hosmane, N. S., & Zhu, Y. (2020). Boron Chemistry for Medical Applications. Molecules, 25(4), 828. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved February 7, 2026, from [Link]
-
Celik, H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7542. [Link]
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National Center for Biotechnology Information. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. PubMed Central. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved February 7, 2026, from [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
MDPI. (n.d.). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[10][11]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in Sonogashira reactions. PubMed. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]
-
PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. Retrieved February 7, 2026, from [Link]
-
IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry for 2020. PubMed Central. Retrieved February 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Boron Chemistry for Medical Applications. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Boron Chemistry for Medical Applications. PubMed. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Retrieved February 7, 2026, from [Link]
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cross-coupling reactions involving (2-Bromo-4-chloro-6-fluorophenyl)methanol
Application Note: Chemoselective Cross-Coupling of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Part 1: Strategic Analysis & Reactivity Profile
This compound is a high-value "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses three distinct halogen handle sites (Br, Cl, F) and a nucleophilic benzyl alcohol handle. This allows for the sequential construction of complex pharmacophores without the need for intermediate re-functionalization steps.
However, successfully utilizing this scaffold requires navigating two primary challenges: Chemoselectivity (ensuring reaction occurs only at the desired halogen) and Steric Hindrance (the ortho-hydroxymethyl group creates a crowded environment around the bromine).
The Reactivity Hierarchy
To design self-validating protocols, one must understand the oxidative addition rates of palladium(0) into the carbon-halogen bonds. For this substrate, the hierarchy is distinct:
-
Site A (C-Br, Position 2): Primary Reactive Site. The C-Br bond is the weakest of the halides present. It is activated electronically by the electron-withdrawing nature of the ring (due to -F and -Cl) but sterically hindered by the adjacent hydroxymethyl group.
-
Site B (C-Cl, Position 4): Latent Reactive Site. The C-Cl bond is significantly stronger. Under standard Suzuki conditions (60-80°C, mild base), it remains inert, allowing for chemoselective coupling at the bromine. It can be activated subsequently using high-activity ligands (e.g., XPhos, RuPhos) at elevated temperatures (>100°C).
-
Site C (C-F, Position 6): Blocking/Directing Group. The C-F bond is inert to Pd-catalyzed cross-coupling. Its role is to block the metabolic "soft spot" on the ring and electronically activate the other positions.
The Necessity of Protection
While direct coupling of the free alcohol is possible, it is not recommended for high-reliability workflows.
-
Risk: The free hydroxyl proton (pKa ~16) is incompatible with strong bases (e.g., NaOtBu) used in Buchwald-Hartwig aminations.
-
Risk: The oxygen can coordinate to the Palladium center, forming stable alkoxide-Pd species that arrest the catalytic cycle (catalyst poisoning).
-
Solution: We mandate a Silyl Protection Strategy (TBS) prior to cross-coupling.
Part 2: Visualizing the Workflow
The following diagram illustrates the logic flow for sequentially functionalizing this scaffold.
Caption: Sequential functionalization strategy. Note the temperature differential required to activate Br (60°C) vs Cl (110°C).
Part 3: Detailed Experimental Protocols
Protocol A: Pre-Reaction Protection (TBS-Ether Formation)
Objective: Mask the benzylic alcohol to prevent catalyst poisoning and side reactions.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)
-
Base: Imidazole (2.5 equiv)
-
Solvent: Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Charge a round-bottom flask with the substrate and imidazole.
-
Add anhydrous DCM (0.5 M concentration relative to substrate).
-
Cool the solution to 0°C in an ice bath.
-
Add TBS-Cl portion-wise over 10 minutes.
-
Remove ice bath and stir at Room Temperature (RT) for 3 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The product will have a significantly higher Rf than the starting alcohol.
-
Workup: Quench with water. Extract with DCM. Wash organic layer with brine. Dry over Na2SO4. Concentrate.
-
Outcome: >95% yield of the silyl ether is typical. Use directly in Protocol B.
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Objective: Form a C-C bond exclusively at the C-Br position, leaving the C-Cl bond intact.
Why this Catalyst System? We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Mechanistic Reason:[1][2][3][4] The bulky cyclohexyl groups on SPhos facilitate the oxidative addition into the sterically hindered C-Br bond (ortho to the protected methanol).
-
Selectivity: The catalyst is active enough to insert into C-Br at mild temperatures (60°C) but generally too slow to insert into C-Cl under these specific conditions, ensuring >98% chemoselectivity.
Reagents:
-
Substrate: TBS-protected aryl bromide (from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst Source: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%) (Pre-complexed SPhos-Pd-G2 is also acceptable and preferred for reproducibility)
-
Base: K3PO4 (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene (degassed)
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.
-
Charge Solids: Add the TBS-protected substrate, Aryl Boronic Acid, Pd(OAc)2, and SPhos to the tube.
-
Solvent Addition: Add degassed Toluene (0.2 M concentration) and the aqueous K3PO4 solution.
-
Reaction: Seal the tube and heat to 60°C with vigorous stirring.
-
Critical Checkpoint: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.
-
-
Monitoring: Check HPLC/UPLC after 4 hours. Look for the disappearance of the bromide. The chloride peak should remain constant relative to an internal standard if used.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel).
Data Summary: Expected Selectivity
| Parameter | Condition | Outcome |
| Temperature | 60°C | >98% Br-Coupling / <1% Cl-Coupling |
| Temperature | 100°C | ~85% Br-Coupling / ~15% Cl-Coupling (Loss of Selectivity) |
| Base | K3PO4 | High functional group tolerance |
| Base | NaOtBu | Risk of silyl deprotection; Avoid |
Part 4: Troubleshooting & Optimization
Issue 1: Low Conversion of the Bromide
-
Cause: Steric shielding by the ortho-TBS-oxymethyl group is preventing oxidative addition.
-
Solution: Switch to SPhos-Pd-G3 or XPhos-Pd-G3 precatalysts. These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation, often overcoming steric barriers better than in-situ mixing.
Issue 2: "Cl" Coupling Observed (Side Product)
-
Cause: Reaction temperature too high or catalyst too active (e.g., using XPhos at 100°C).
-
Solution: Lower temperature to 50°C. If reactivity drops, switch solvent to 1,4-Dioxane/Water (4:1) which often accelerates Suzuki couplings at lower temperatures due to the "hydrophobic effect."
Issue 3: Protodebromination (Reduction of C-Br to C-H)
-
Cause: Common in sterically crowded systems where transmetallation is slow.
-
Solution: Increase the concentration of the Boronic Acid (1.5 equiv) and ensure the solvent is strictly anhydrous if using an anhydrous base system (e.g., Cs2CO3 in DMF).
References
-
Chemoselective Cross-Coupling of Polyhalogenated Arenes
-
SPhos Ligand Efficacy
- Title: Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling.
- Source:Accounts of Chemical Research (2008).
-
URL:[Link]
-
Protection Group Strategies
-
Buchwald-Hartwig Amination Protocols
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- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Selective Oxidation of (2-Bromo-4-chloro-6-fluorophenyl)methanol to its Aldehyde
Abstract
This application note provides a comprehensive guide for the selective oxidation of the sterically hindered and electronically complex primary alcohol, (2-Bromo-4-chloro-6-fluorophenyl)methanol, to the corresponding aldehyde, 2-Bromo-4-chloro-6-fluorobenzaldehyde. The synthesis of such polyhalogenated benzaldehydes is a critical step in the development of novel pharmaceuticals and advanced materials. This document details a robust and high-yielding protocol using Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent. A comparative analysis with other common oxidation methods, such as Swern oxidation, is also presented to rationalize the methodological choice. Detailed experimental procedures, safety considerations, and mechanistic insights are provided to ensure reproducible and safe execution in a research and development setting.
Introduction: The Challenge of Selectivity
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, when the substrate is adorned with multiple, sterically demanding, and electronically diverse substituents, as in the case of this compound, the challenge intensifies. The ortho-bromo and ortho-fluoro groups impose significant steric hindrance around the benzylic alcohol, potentially impeding the approach of bulky oxidizing agents. Furthermore, the electron-withdrawing nature of the halogen atoms can influence the reactivity of the alcohol.
The target aldehyde, 2-Bromo-4-chloro-6-fluorobenzaldehyde, is a valuable synthetic intermediate. Its array of functional groups offers multiple handles for subsequent chemical modifications, such as cross-coupling reactions or nucleophilic additions, making it a key building block in medicinal chemistry. Therefore, a reliable and selective oxidation method that avoids over-oxidation to the carboxylic acid and is tolerant of the halogen substituents is of paramount importance.
Method Selection: A Rationale for Dess-Martin Periodinane
Several methods are available for the oxidation of primary alcohols to aldehydes, each with its own set of advantages and limitations.[1] For a substrate as complex as this compound, the choice of oxidant is critical.
| Oxidation Method | Reagents | Pros | Cons | Suitability for Substrate |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | Very mild, neutral conditions; High selectivity for 1° alcohols; Short reaction times; Easy work-up.[2] | Potentially explosive reagent; High cost. | Excellent: Mildness and neutrality are ideal for the sensitive, polyhalogenated substrate. Effective for sterically hindered alcohols.[3] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Mild conditions; High yields; Avoids heavy metals.[4] | Requires cryogenic temperatures (-78 °C); Production of malodorous dimethyl sulfide.[5] | Good: A strong alternative, but requires more stringent temperature control and handling of unpleasant byproducts. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) in CH₂Cl₂ | Readily available; Effective for many primary alcohols. | Toxic chromium reagent; Can be acidic, leading to side reactions; Tedious work-up. | Moderate: The acidity and potential for side reactions with the halogenated ring make it less ideal than DMP or Swern. |
| TEMPO-catalyzed Oxidation | TEMPO, co-oxidant (e.g., NaOCl) | Catalytic use of TEMPO; Green chemistry aspects. | Can be slower for sterically hindered substrates; Optimization of co-oxidant and conditions may be required. | Moderate: Steric hindrance from ortho-substituents might slow down the reaction rate, requiring careful optimization. |
Based on this analysis, the Dess-Martin Periodinane (DMP) oxidation is selected as the primary recommended method. Its operational simplicity, mild reaction conditions at room temperature, and high chemoselectivity make it particularly well-suited for the sterically encumbered and electronically complex this compound.[6]
Mechanism of Dess-Martin Oxidation
The Dess-Martin oxidation proceeds through a ligand exchange mechanism on the hypervalent iodine atom. The alcohol substrate displaces an acetate ligand on the DMP molecule to form an intermediate, which then undergoes an intramolecular elimination to yield the aldehyde, acetic acid, and a reduced iodine species.[3]
Caption: Mechanism of Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation
This protocol is designed for the oxidation of this compound on a 1 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Equivalents | Supplier |
| This compound | 255.45 | 255.5 | 1.0 | Commercially available |
| Dess-Martin Periodinane (DMP) | 424.14 | 509 | 1.2 | Major chemical suppliers |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | Distilled from CaH₂ |
| Saturated aq. NaHCO₃ | - | ~20 mL | - | Prepared in-house |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | - | Major chemical suppliers |
| Anhydrous MgSO₄ | - | - | - | Major chemical suppliers |
Safety Precautions
-
Dess-Martin Periodinane (DMP): Is an oxidizing agent and can be shock-sensitive and potentially explosive, especially upon heating.[7] Handle with care, avoid grinding, and store in a cool, dry place.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (255.5 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of DMP: In a single portion, add Dess-Martin Periodinane (509 mg, 1.2 mmol, 1.2 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material will have a lower Rf than the more nonpolar aldehyde product.
-
Quenching the Reaction: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether (~10 mL).
-
Work-up: Pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (~20 mL) and a 10% aqueous solution of Na₂S₂O₃ (~10 mL). Shake vigorously for 2-3 minutes. The sodium thiosulfate will reduce the excess DMP and the iodine byproducts.[8]
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-chloro-6-fluorobenzaldehyde.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Results
The reaction should provide the desired aldehyde in high yield (typically >90%) as a white to off-white solid. The purity can be assessed by ¹H NMR, ¹³C NMR, and GC-MS.
Alternative Protocol: Swern Oxidation
Caption: General workflow for a Swern oxidation.
While effective, this method requires strict adherence to low temperatures (-78 °C) to avoid the decomposition of the reactive intermediate.[5] The generation of dimethyl sulfide also necessitates a well-ventilated workspace.
Conclusion
The oxidation of this compound to 2-Bromo-4-chloro-6-fluorobenzaldehyde can be achieved efficiently and selectively using Dess-Martin Periodinane. The mild, neutral conditions and operational simplicity of the DMP protocol make it the preferred method for this sterically hindered and electronically complex substrate, ensuring high yields and minimizing side reactions. The provided protocol is robust and can be readily implemented in a standard organic synthesis laboratory. For applications where the use of DMP is not feasible, the Swern oxidation offers a reliable, albeit more operationally demanding, alternative.
References
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Dess-Martin Oxidation. Chem-Station Int. Ed. [Link]
-
1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Organic Syntheses. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
-
Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry. [Link]
- A kind of preparation method of 2- bromo- 4- fluorobenzaldehyde.
Sources
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Esterification Protocols for (2-Bromo-4-chloro-6-fluorophenyl)methanol
Executive Summary & Substrate Analysis
This guide details the optimized protocols for the esterification of (2-Bromo-4-chloro-6-fluorophenyl)methanol . This specific substrate presents a dual challenge in synthetic organic chemistry:
-
Steric Congestion (The "Ortho Effect"): The 2-position Bromine (Van der Waals radius ~1.85 Å) and 6-position Fluorine create a "gated" steric environment around the primary hydroxyl group. While primary alcohols are typically reactive, the rotational freedom of the benzylic C-O bond is restricted, impeding the approach of bulky electrophiles.
-
Electronic Deactivation: The cumulative inductive effect (
) of the three halogen atoms (Br, Cl, F) renders the benzylic carbon electron-deficient. Consequently, the nucleophilicity of the hydroxyl oxygen is attenuated compared to unsubstituted benzyl alcohol.
Strategic Implication: Standard Fischer esterification (acid + alcohol + acid catalyst) is often insufficient due to slow kinetics and the potential for harsh conditions to degrade sensitive functional groups. Nucleophilic catalysis (e.g., DMAP) and activated acyl donors are strictly required to drive this reaction to completion.
Decision Matrix: Selecting the Right Methodology
| Method | Reagents | Best Use Case | Pros | Cons |
| A. Acyl Chloride Activation | R-COCl, Et | Simple esters (Acetates, Benzoates) | High atom economy, fast kinetics, simple workup. | Requires stable acid chlorides; not suitable for acid-labile groups. |
| B. Steglich Esterification | R-COOH, DCC/EDC, DMAP | Coupling with complex/precious acids | Mild conditions (RT), neutral pH, tolerates sensitive functional groups. | Formation of urea byproduct (DCU) can complicate purification. |
| C. Yamaguchi Esterification | 2,4,6-Cl | Extremely hindered acids or macrolactonization | The "Nuclear Option" for difficult couplings; highly regioselective. | Multi-step reagent prep; lower atom economy. |
Detailed Experimental Protocols
Protocol A: High-Throughput Acylation (Acyl Chloride Method)
Recommended for synthesis of standard derivatives (e.g., Acetates, Pivalates).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acyl Chloride: 1.2 – 1.5 equiv (e.g., Acetyl chloride, Benzoyl chloride)
-
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) (2.0 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the benzyl alcohol substrate in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Et
N and DMAP. Stir at 0°C for 10 minutes. -
Acylation: Dropwise add the Acyl Chloride (diluted in minimal DCM) at 0°C.
-
Note: The reaction is exothermic. Control addition rate to maintain temperature.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Rf of ester will be significantly higher than alcohol).
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP/Et
N), then Brine. Dry over .[3] -
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Protocol B: Steglich Esterification (Carbodiimide Coupling)
Recommended for coupling with valuable pharmaceutical intermediates or amino acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid: 1.1 – 1.2 equiv
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl (1.2 equiv)
-
Catalyst: DMAP (0.1 – 0.3 equiv) Crucial for overcoming sterics
-
Solvent: DCM or DMF (if solubility is an issue)
Procedure:
-
Dissolution: Dissolve the Carboxylic Acid and Substrate in anhydrous DCM (0.1 – 0.2 M) under
. -
Catalyst: Add DMAP in one portion.
-
Activation: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within minutes if the activation is successful.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (12–16 hours).
-
Why: The 2,6-dihalo substitution slows the nucleophilic attack; extended time ensures high conversion.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the bulk of the insoluble DCU urea.
-
Workup: Dilute filtrate with Et
O (precipitates more urea). Wash with 0.5M citric acid (removes DMAP), sat. , and Brine.[3] -
Purification: Flash chromatography.
Protocol C: Yamaguchi Esterification (The "Mixed Anhydride" Route)
Use only if Methods A and B fail due to extreme steric hindrance in the Carboxylic Acid partner.
Reagents:
-
Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)
-
Carboxylic Acid (1.2 equiv)
-
Substrate (1.0 equiv)
-
Et
N (1.5 equiv) -
DMAP (1.5 - 2.0 equiv) Stoichiometric amount required
-
Solvent: Toluene or THF
Procedure:
-
Mixed Anhydride Formation: Dissolve the Carboxylic Acid and Et
N in THF. Add Yamaguchi reagent. Stir 1h at RT. (Precipitate forms). -
Solvent Swap (Optional but recommended): Remove THF in vacuo, re-dissolve residue in Toluene. (Toluene allows higher reaction temps).
-
Esterification: Add the Benzyl Alcohol substrate and DMAP (dissolved in Toluene) to the mixed anhydride solution.
-
Reaction: Heat to 60–80°C for 4–6 hours.
-
Workup: Standard aqueous workup and column chromatography.
Mechanistic Visualization
The following diagram illustrates the Steglich Esterification pathway, highlighting the critical role of DMAP in shuttling the acyl group to the sterically hindered alcohol.
Figure 1: Mechanistic flow of the Steglich Esterification.[4] Note that the N-Acylpyridinium intermediate is essential to present a "hot" electrophile that can penetrate the steric shield of the 2,6-dihalo substrate.
Quality Control & Validation
To validate the formation of the ester, rely on
| Compound State | Chemical Shift ( | Multiplicity |
| Alcohol (Starting Material) | ~4.60 – 4.80 ppm | Doublet (becomes Singlet with |
| Ester (Product) | ~5.10 – 5.30 ppm | Singlet |
Key Validation Criterion: A downfield shift of approximately 0.5 ppm for the benzylic methylene protons confirms successful acylation.
References
-
Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[1]
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Note: Precision Synthesis of Type I Kinase Inhibitors
Optimization of Palladium-Catalyzed C–N Cross-Coupling for Aminopyrimidine Scaffolds[1]
Abstract & Strategic Context
The ATP-binding pocket of protein kinases represents one of the most successfully targeted sites in modern pharmacology. Over 70 small-molecule kinase inhibitors (SMKIs) have been approved by the FDA, with a significant majority utilizing an aminopyrimidine or aminopyridine pharmacophore to form critical hydrogen bonds with the kinase "hinge" region.
Historically, these C–N bonds were formed via Nucleophilic Aromatic Substitution (
This Application Note details the transition to Palladium-Catalyzed Buchwald-Hartwig Amination , enabling the coupling of electron-rich, deactivated, or sterically hindered substrates.[1] We provide a validated protocol for the late-stage functionalization of privileged kinase scaffolds (e.g., CDK, EGFR, and BTK inhibitors).
Strategic Scaffold Design: The Hinge Binder
To synthesize effective Type I inhibitors, the chemist must construct a "hinge-binding" motif. The aminopyrimidine core is privileged because N1 and the exocyclic amine (N-H) mimic the adenine of ATP.
Figure 1: Retrosynthetic Logic for Kinase Inhibitors
The following diagram illustrates the modular assembly of a generic CDK4/6 inhibitor (similar to Palbociclib) using C–N cross-coupling.
Caption: Modular assembly of kinase inhibitors via convergent C-N bond formation.
Critical Parameters for Reaction Optimization
The success of Buchwald-Hartwig amination in medicinal chemistry relies on three variables: Ligand , Base , and Pre-catalyst .[2]
3.1 Ligand Selection (The "Engine")
Kinase scaffolds are often heteroatom-rich (pyridines, pyrimidines), which can poison Pd catalysts.[1]
-
BrettPhos / tBuBrettPhos: The gold standard for primary amines. Excellent for coupling weak nucleophiles (e.g., aminopyridines) to aryl chlorides.
-
XPhos: Ideal for hydrolytically sensitive substrates and secondary amines.
-
BINAP: Older generation, but cost-effective for simple, unhindered substrates.
3.2 Base Selection (The "Gatekeeper")
-
NaOtBu (Sodium tert-butoxide): Strong base.[1] Fast kinetics but incompatible with electrophilic functional groups (esters, nitriles) often found in kinase inhibitors.
-
K2CO3 / Cs2CO3: Weak bases. Require higher temperatures/longer times but preserve sensitive functional groups (e.g., acrylamides in covalent inhibitors like Ibrutinib).
Validated Experimental Protocol
Target Reaction: Coupling of 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Core) with aminopyridine side chains.[1]
Materials
-
Electrophile: 1.0 equiv (Heteroaryl chloride)[1]
-
Nucleophile: 1.2 equiv (Amine)[1]
-
Catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3[1]
-
Ligand: BrettPhos (4-10 mol%)[1]
-
Base: K2CO3 (2.5 equiv) for functional group tolerance.[1]
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).[1]
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a microwave vial or Schlenk tube. Cool under Argon flow. Crucial: Oxygen is the enemy of active Pd(0) species.
-
Reagent Loading:
-
Add the Electrophile (1.0 mmol) and Nucleophile (1.2 mmol).[1]
-
Add Base (K2CO3, 2.5 mmol).
-
Note: If using a solid catalyst/ligand mix (e.g., BrettPhos Pd G3), add it now. If generating in situ, add Ligand and Pd source.
-
-
Degassing:
-
Add Solvent (5 mL, 0.2 M concentration).
-
Sparge with Argon for 5–10 minutes (subsurface bubbling).[1]
-
-
Reaction:
-
Seal the vessel.[3]
-
Heat to 100°C (conventional heating) or 110°C (microwave) for 2–12 hours.
-
-
Monitoring (The "Stop" Logic):
-
Check LCMS at T=1h.
-
Look for: Product Mass [M+H]+.
-
Look for: Hydrodehalogenation (M-Cl+H).[1] If this is high, the reaction is too hot or the ligand is inefficient.
-
-
Workup:
-
Filter through a Celite pad to remove Pd black and inorganic salts.
-
Wash with EtOAc.
-
Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).[1]
-
Data Presentation & Optimization Matrix
The following table summarizes a typical optimization screen for a "difficult" kinase coupling (e.g., steric hindrance at the ortho-position).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 100 | 15% | Low conversion; Pd black formation.[1] |
| 2 | Pd2(dba)3 / XPhos | Cs2CO3 | Dioxane | 100 | 45% | Moderate yield; significant dehalogenation. |
| 3 | BrettPhos Pd G3 | K2CO3 | t-Amyl OH | 110 | 92% | Optimal. Clean conversion.[1] |
| 4 | Pd(dppf)Cl2 | K3PO4 | DMF | 120 | <5% | Inactive system for this substrate class.[1] |
Troubleshooting & Decision Logic
When the reaction fails, use this logic flow to diagnose the issue.
Caption: Diagnostic workflow for failed Pd-catalyzed cross-couplings.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]
-
Pfizer Inc. (2017). Method for preparing Palbociclib. US Patent US20170247380A1. Link
-
Bhunia, S., et al. (2011). Palladium-catalyzed synthesis of 2-amino-4-aryl-pyrimidine derivatives.[1] Beilstein Journal of Organic Chemistry, 7, 1344–1353. Link
-
BenchChem. (2025).[2][4][5] Application Notes and Protocols for the Buchwald-Hartwig Amination. Link[1]
Sources
Application Note: (2-Bromo-4-chloro-6-fluorophenyl)methanol as a Versatile Intermediate in the Synthesis of Isoxazoline-Type Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Halogenated Phenyl Moieties in Modern Insecticides
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, the isoxazoline class of insecticides has emerged as a particularly promising area of research and development. These compounds are recognized for their potent activity against a broad spectrum of pests, primarily by targeting the GABA-gated chloride channels in insects.[1] A key structural feature of many successful isoxazoline insecticides is the presence of a substituted phenyl group, often adorned with multiple halogen atoms. This strategic halogenation can significantly influence the molecule's insecticidal potency, metabolic stability, and overall physicochemical properties.
(2-Bromo-4-chloro-6-fluorophenyl)methanol is a highly functionalized synthetic building block poised for utilization in the synthesis of next-generation isoxazoline agrochemicals. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the phenyl ring, offers a rich scaffold for chemical elaboration. While not a direct precursor in established large-scale syntheses, its chemical handles—the hydroxymethyl group and the halogen substituents—provide versatile points for modification, enabling the construction of complex insecticidal molecules.
This application note presents a detailed protocol for the utilization of this compound as a key intermediate in the synthesis of a crucial precursor for isoxazoline-type insecticides. The described workflow focuses on the initial oxidation of the benzyl alcohol to the corresponding benzaldehyde, a pivotal intermediate for subsequent elaboration into the isoxazoline core.
Synthetic Strategy: From Phenylmethanol to a Key Isoxazoline Precursor
The overall synthetic strategy involves a two-part process. The first part is the oxidation of this compound to 2-Bromo-4-chloro-6-fluorobenzaldehyde. The second part outlines the subsequent conversion of the aldehyde to a key intermediate for isoxazoline synthesis.
Sources
Application Note: Scalable Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Executive Summary
This application note details the scale-up protocol for the synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol (Target) from its corresponding benzoic acid precursor. The presence of three distinct halogen atoms (Br, Cl, F) on the aromatic ring necessitates a highly chemoselective reducing agent to prevent hydrodehalogenation (side reactions where halogens are replaced by hydrogen).
We utilize Borane-Dimethyl Sulfide (BMS) complex for this transformation. Unlike Lithium Aluminum Hydride (LiAlH
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Yield | > 92% Isolated |
| Purity (HPLC) | > 98.5% (a/a) |
| De-halogenated Impurities | < 0.1% each |
| Residual Boron | < 50 ppm |
Strategic Route Selection
Reaction Scheme
Precursor: 2-Bromo-4-chloro-6-fluorobenzoic acid (CAS: 1261502-31-1 or analog)
Reagent: Borane-Dimethyl Sulfide (BH
(Where Ar = 2-Bromo-4-chloro-6-fluorophenyl)
Rationale for Reagent Choice
-
Chemoselectivity: Borane reduces carboxylic acids faster than esters or aryl halides. This is critical to maintain the Br/Cl/F substitution pattern.
-
Safety Profile: BMS is a liquid (10 M concentration), making it easier to handle than gaseous diborane or pyrophoric solid hydrides on a large scale.
-
Atom Economy: The reaction proceeds with high atom economy, and the DMS byproduct, while odorous, is easily scrubbed.
Process Safety & Critical Control Points (PCCP)
The scale-up of borane reductions involves specific hazards that must be engineered out of the process.
Critical Hazards
-
Hydrogen Evolution: The reaction releases H
gas upon mixing and during the quench.-
Control: Ensure reactor headspace is inerted (N
) and vented to a flare or scrubber.
-
-
DMS Stench: Dimethyl sulfide has an extremely low odor threshold (ppb range).
-
Control: All vent lines must pass through a Sodium Hypochlorite (Bleach) scrubber to oxidize DMS to DMSO/DMSO
before release.
-
-
Exotherm: The reduction is exothermic.
-
Control: Controlled addition of BMS at 0°C; do not exceed 25°C during reaction.
-
Workflow Logic (Graphviz)
Figure 1: Process flow diagram highlighting the critical safety node at the quenching stage where Hydrogen and DMS are released.
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Materials Bill
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Density |
| 2-Bromo-4-chloro-6-fluorobenzoic acid | 253.45 | 1.0 | 1.0 kg | Solid |
| Borane-Dimethyl Sulfide (10M) | 75.97 | 1.5 | ~592 mL | 0.80 g/mL |
| Tetrahydrofuran (Anhydrous) | 72.11 | 10 Vol | 10.0 L | 0.89 g/mL |
| Methanol (Quench) | 32.04 | Excess | 2.0 L | 0.79 g/mL |
Step-by-Step Procedure
1. Reactor Preparation
-
Ensure the 20 L jacketed glass reactor is clean, dry, and flushed with Nitrogen.
-
Connect the reactor vent to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) solution to neutralize Dimethyl Sulfide vapors.
2. Charging & Dissolution
-
Charge 1.0 kg of 2-Bromo-4-chloro-6-fluorobenzoic acid into the reactor.
-
Add 10.0 L of Anhydrous THF.
-
Stir at 150 RPM until the solid is mostly dissolved (suspension is acceptable; it will clear during reaction).
-
Cool the jacket to -5°C (Internal temperature target: 0°C).
3. Reagent Addition (Reaction Start)
-
Transfer 592 mL (1.5 eq) of Borane-Dimethyl Sulfide (10M) to a pressure-equalizing addition funnel.
-
WARNING: BMS is pyrophoric and reacts violently with water. Handle under strict inert atmosphere.
-
Add BMS dropwise to the reactor over 2 to 3 hours .
-
Critical Parameter: Maintain internal temperature < 10°C . If the temperature spikes, stop addition immediately.
4. Reaction Phase
-
Once addition is complete, allow the mixture to stir at 0°C for 1 hour.
-
Slowly warm the reactor to 20–25°C (Room Temperature).
-
Stir for 12–16 hours . The solution should become clear and colorless to pale yellow.
5. In-Process Control (IPC)
-
Sample 50 µL of the reaction mixture, quench into MeOH, and analyze via HPLC.
-
Specification: < 1.0% Area% of Starting Material (Benzoic Acid).
-
Note: The intermediate boronate ester may be visible; ensure the method converts this to the alcohol or track the disappearance of the acid peak.
6. Quench & Workup
-
Cool the reactor back to 0°C .
-
CRITICAL: Slowly add 2.0 L of Methanol dropwise.
-
Observation: Vigorous H
evolution will occur.[3] Control addition rate to manage foaming and off-gassing. -
Chemistry: This step breaks the Boron-Oxygen bonds (methanolysis) and destroys excess borane.
-
-
Stir for 2 hours at 20°C to ensure complete breakdown of borane complexes.
-
Concentrate the solvent under reduced pressure (Rotovap or Distillation) to remove THF, MeOH, and DMS.
-
Note: The distillate contains DMS and must be treated as hazardous waste.
-
7. Isolation
-
Dissolve the resulting residue in 5.0 L of Ethyl Acetate .
-
Wash with 3.0 L of 1M HCl (to remove boron salts).
-
Wash with 3.0 L of Saturated NaHCO
(to remove trace unreacted acid). -
Wash with 3.0 L of Brine .
-
Dry the organic layer over Na
SO , filter, and concentrate to dryness. -
Recrystallization: If purity is < 98%, recrystallize from Heptane/Ethyl Acetate (5:1) .
Analytical Controls
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (monitoring the aromatic ring).
-
Retention Time: Target Alcohol will elute earlier than the Benzoic Acid precursor due to loss of the ionizable carboxyl group (depending on pH).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Quench | Ensure MeOH quench is stirred for >2 hrs or add dilute HCl during workup to break strong Boron-Alcohol complexes. |
| De-halogenation | Temperature too high | Keep reaction < 25°C. Ensure BMS is free of metal contaminants. |
| Smell in Lab | Scrubber Failure | Refresh Bleach solution. Check system for leaks. |
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. (Foundational text on Borane chemoselectivity).
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[4] Journal of Organometallic Chemistry, 609(1-2), 137-151. (Discusses in-situ borane generation as an alternative).
-
PubChem Compound Summary. (2023). 4-Bromo-2-chloro-6-fluorobenzoic acid (Precursor Data).[5] National Center for Biotechnology Information.
-
Fisher Scientific. (2021).[2] Safety Data Sheet: Borane-dimethyl sulfide complex.[6] (Critical for safety protocols regarding DMS).
Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always perform a risk assessment before scaling up chemical reactions involving hydrides.
Sources
protecting group strategies for (2-Bromo-4-chloro-6-fluorophenyl)methanol
Application Note: Protecting Group Strategies for (2-Bromo-4-chloro-6-fluorophenyl)methanol
Executive Summary & Strategic Analysis
The protection of This compound presents a unique convergence of steric hindrance and electronic deactivation. Unlike standard benzyl alcohols, this substrate features two ortho-substituents (2-Br, 6-F) that create a "steric pocket," significantly retarding the approach of bulky protecting reagents.
Furthermore, the electron-withdrawing nature of the halogen array (F, Cl, Br) renders the benzylic hydroxyl proton more acidic (
This guide details two field-proven strategies optimized for this specific molecular architecture:
-
Hyper-Active Silylation: Using TBSOTf to overcome steric barriers.[1]
-
Acid-Catalyzed Acetalization: Using THP for maximum stability against organolithium reagents (e.g., during lithium-halogen exchange).
Decision Matrix: Selecting the Right Group
Before initiating synthesis, select the strategy based on downstream chemical requirements.
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility requirements.
Protocol A: High-Reactivity Silylation (TBS Ether)
Rationale: Standard silylation (TBSCl + Imidazole) proceeds via an
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: TBSOTf (1.2 equiv) [CAS: 69739-34-0]
-
Base: 2,6-Lutidine (2.0 equiv) [Non-nucleophilic base]
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate and anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool the solution to 0°C. Add 2,6-Lutidine dropwise.
-
Note: Do not use Imidazole or Pyridine; Lutidine is required to prevent acyl transfer side reactions and handle the triflic acid byproduct without acting as a nucleophile itself.
-
-
Silylation: Add TBSOTf dropwise over 10 minutes. The solution may fume slightly.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The alcohol (
~0.3) should disappear; the silyl ether ( ~0.8) will be less polar.
-
-
Quench: Quench with saturated aqueous
(vigorous stirring for 15 mins to hydrolyze excess triflate). -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine), then brine. Dry over
.
Deprotection: Use TBAF (1.0 M in THF) at 0°C for 1 hour. The high affinity of Fluoride for Silicon drives this reaction despite steric hindrance.
Protocol B: Acetal Protection (THP Ether)
Rationale: If the next step involves n-Butyllithium (n-BuLi) for a lithium-halogen exchange at the bromine position, silyl ethers are generally stable, but THP (Tetrahydropyranyl) ethers are superior due to their absolute inertness to strong bases and nucleophiles.
Reagents:
-
Substrate (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Solvent: DCM[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in DCM (0.2 M) at RT.
-
Addition: Add DHP .
-
Catalysis: Add PPTS in one portion.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: The electron-deficient nature of the benzyl ring makes the alcohol less nucleophilic, slowing the attack on the oxocarbenium ion intermediate. If reaction is slow after 6h, add 10 mol% p-Toluenesulfonic acid (pTSA) to accelerate.
-
-
Workup: Dilute with
, wash with half-saturated brine (to remove catalyst). Dry over . -
Purification: Flash chromatography is usually required to separate the diastereomers (the THP group creates a new chiral center, often resulting in two spots on TLC).
Deprotection: Treat with pTSA (catalytic) in MeOH or AcOH:THF:Water (4:2:1) at 45°C.
Experimental Workflow Visualization
Figure 2: Workflow for the TBSOTf protection protocol. Note the critical acid wash step to remove the lutidine base.
Comparative Data & Troubleshooting
| Parameter | Protocol A: TBSOTf | Protocol B: THP (DHP/Acid) | Standard Method (TBSCl) |
| Reaction Time | < 2 Hours | 4–12 Hours | 24–48 Hours (Fail) |
| Steric Tolerance | High (Triflate is small/reactive) | Moderate | Low |
| n-BuLi Stability | Good | Excellent | Good |
| Acid Stability | Moderate | Low (Deprotects) | Moderate |
| Chirality | Achiral Product | Diastereomeric Mixture | Achiral Product |
| Major Risk | Fuming reagent, moisture sensitive | Formation of polymers | Incomplete conversion |
Troubleshooting Guide:
-
Problem: Incomplete conversion with TBSOTf.
-
Problem: THP reaction stalls.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3][6][8] Journal of the American Chemical Society, 94(17), 6190–6191.[3] [Link]
-
Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(4), 3455–3458. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[9] John Wiley & Sons.[9] (Refer to Chapter 2: Protection for the Hydroxyl Group). [Link]
-
Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium cuprate reagents. The Journal of Organic Chemistry, 44(9), 1438–1447. (Detailing THP protection stability). [Link]
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Suzuki coupling conditions for 2-bromo substituted phenylmethanols
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-Phenylmethanols
Executive Summary
The Suzuki-Miyaura cross-coupling of 2-bromo-phenylmethanol (2-bromobenzyl alcohol) presents a unique duality of chemical challenges: steric hindrance at the ortho position and catalyst poisoning via the free hydroxyl group. While standard conditions often result in low conversion or dehalogenation, this guide provides two validated workflows to ensure high yields.
-
Strategy A (Direct Coupling): Utilizes Buchwald precatalysts (SPhos Pd G2) to sterically shield the metal center, allowing coupling without protecting groups.
-
Strategy B (Protected Route): A high-fidelity workflow using THP protection for acid-sensitive or highly complex substrates.
Mechanistic Insight & Challenges
To solve the reaction, one must understand why it fails under "standard" (e.g., Pd(PPh3)4) conditions.
-
Hydroxyl Chelation (The Trap): The benzylic oxygen is a Lewis base. In the absence of a bulky ligand, the -OH group can coordinate to the Palladium(II) intermediate after oxidative addition. This forms a stable 5-membered palladacycle (resting state), preventing the transmetallation step.
-
Steric Bulk: The bromine at the C2 position is sterically crowded by the hydroxymethyl group at C1. This slows down the oxidative addition of the C-Br bond.
-
Protodeboronation: Ortho-substituents accelerate the hydrolysis of the boronic acid coupling partner, often leading to consumption of the boronic acid before coupling occurs.
Visualizing the Challenge
Figure 1: Mechanistic divergence showing how ligand choice prevents the chelation trap.
Validated Experimental Protocols
Protocol A: Direct Coupling (The "Green" Route)
Recommended for robust substrates where step-economy is prioritized.
The Logic: We utilize SPhos Pd G2 , a second-generation Buchwald precatalyst. The SPhos ligand is extremely bulky and electron-rich. The bulk prevents the benzylic -OH from coordinating to the Pd, while the electron density facilitates oxidative addition into the hindered C-Br bond [1].
Materials:
-
Substrate: 2-bromobenzyl alcohol (1.0 equiv)
-
Boron Source: Aryl boronic acid (1.5 equiv)[1]
-
Catalyst: SPhos Pd G2 (1–2 mol%)
-
Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl boronic acid (1.5 mmol), K3PO4 (2.0 mmol), and SPhos Pd G2 (0.02 mmol, 2 mol%).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Substrate Addition: Add 2-bromobenzyl alcohol (1.0 mmol) as a solution in minimal toluene or directly if liquid.
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Note: Vigorous stirring is critical for biphasic systems.
-
-
Monitoring: Monitor by TLC or LCMS at 2 hours. If conversion is <50%, add another 1 mol% catalyst.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Self-Validation Check:
-
TLC: Look for the disappearance of the starting material (Rf ~0.3 in 20% EtOAc/Hex) and the appearance of a highly fluorescent spot (biaryl).
-
1H NMR: The benzylic protons (-CH 2OH) typically shift downfield (from ~4.7 ppm to ~4.5 ppm) due to the anisotropic effect of the new aryl ring.
Protocol B: Protection-Deprotection (The "Safe" Route)
Recommended for scale-up or when the boronic acid partner is acid/base sensitive.
The Logic: Masking the alcohol as a Tetrahydropyranyl (THP) ether removes the acidic proton and the coordination ability of the oxygen. This converts the substrate into a standard, non-polar aryl bromide.
Step 1: Protection
-
Dissolve 2-bromobenzyl alcohol (1.0 equiv) in DCM (0.5 M).
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv) and catalytic p-Toluenesulfonic acid (pTsOH) (1 mol%).
-
Stir at RT for 2 hours. Quench with sat. NaHCO3. Extract, dry, and concentrate.
-
Checkpoint: Quantitative conversion is expected. Product is an oil.
-
Step 2: Coupling (Standard Conditions)
-
Combine THP-protected substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl2·DCM (3 mol%), and K2CO3 (2.5 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Heat to 90°C for 4–6 hours.
-
Standard workup.
Step 3: Deprotection
-
Dissolve the coupled product in Methanol.
-
Add catalytic HCl (1M) or pTsOH.
-
Stir at RT for 1 hour.
-
Neutralize and purify.
Data Presentation & Troubleshooting
Table 1: Reaction Parameter Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Ligand | SPhos or XPhos | Biaryl phosphines provide the necessary steric bulk to prevent -OH coordination and facilitate reductive elimination [2]. |
| Base | K3PO4 (Tribasic) | Stronger base than carbonates; facilitates rapid transmetallation in hindered systems. |
| Solvent | Toluene/H2O | Biphasic system protects the catalyst. Water is required for the boronic acid to form the active boronate species [3]. |
| Boron Source | Boronic Acid > Pin Ester | Acids transmetallate faster. If using Pin esters, add 3 equiv of water to the solvent system. |
Troubleshooting Guide:
-
Issue: Low Conversion (Starting Material Remains)
-
Cause: Catalyst death via oxidation or chelation.
-
Fix: Switch to Protocol A (SPhos). Ensure thorough degassing. Increase catalyst loading to 5 mol%.
-
-
Issue: Protodeboronation (Benzene formation from Boronic Acid)
-
Cause: Reaction is too slow; base is too strong.
-
Fix: Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=1h). Switch to Molander Salts (Potassium Organotrifluoroborates) which are more stable [4].
-
-
Issue: Reduction (De-bromination of substrate)
-
Cause: Beta-hydride elimination from the alcohol or solvent.
-
Fix: Avoid secondary alcoholic solvents (like isopropanol). Stick to Toluene/Water.
-
Decision Workflow
Use the following logic to select your protocol.
Figure 2: Strategic decision tree for selecting the optimal coupling pathway.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC, 2013.
-
Sigma-Aldrich. "SPhos Pd G2 Product Information and Protocols." Merck/Sigma-Aldrich.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry.
-
Molander, G. A. "B-Alkyl Suzuki Couplings and Organotrifluoroborates." Princeton Macmillan Group Review.
Sources
Application Note: Strategic Chlorination of Sterically Congested Polyhalogenated Benzyl Alcohols
Executive Summary & Strategic Analysis
This guide details the protocol for converting (2-Bromo-4-chloro-6-fluorophenyl)methanol (Substrate 1 ) to its corresponding benzyl chloride (Product 2 ).[1]
The Challenge
This transformation presents a dual challenge not found in simple benzyl alcohol conversions:
-
Steric "Orthogonal Wall": The 2-position (ortho) Bromine and 6-position (ortho) Fluorine create significant steric crowding around the benzylic carbon, impeding the approach of nucleophiles.
-
Electronic Deactivation: The aromatic ring is highly electron-deficient due to three electron-withdrawing groups (EWGs).[1] This destabilizes any carbocationic character (
pathway is unfavorable) and reduces the Lewis basicity of the hydroxyl oxygen, making initial activation slower.
The Solution Strategy
Standard
-
Mechanism: DMF reacts with
to form the Vilsmeier-Haack (chloroiminium) reagent. This species is a far more potent electrophile than alone, rapidly activating the sterically hindered alcohol to an imidate intermediate, which is then displaced by chloride.
Chemical Safety & Hazard Control
CRITICAL WARNING: The product is a polyhalogenated benzyl chloride. These compounds are often lachrymators (tear gas agents) and potent alkylating agents (potential genotoxins).
| Hazard Class | Control Measure |
| Lachrymator | All operations must occur in a functioning fume hood. Do not transport open vessels outside the hood. |
| Corrosive | |
| Skin Permeation | Double-gloving (Nitrile/Laminate) is required.[1] Benzyl chlorides can cause delayed chemical burns.[1] |
Primary Protocol: Thionyl Chloride / DMF Catalysis
Recommended for scale-up (>1g) and robust conversion.[1]
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (5-10 mol%)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene (for higher temp)
Step-by-Step Methodology
Step 1: Setup
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (1M NaOH).
-
Charge the flask with Substrate (1.0 eq) and anhydrous DCM (5-10 volumes).
-
Add DMF (0.1 eq) via syringe.
-
Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm of the initial Vilsmeier reagent formation.
Step 2: Activation
-
Charge the addition funnel with
(1.5 eq) diluted in a small amount of DCM. -
Add
dropwise over 15-30 minutes.[1]-
Observation: Gas evolution (
, ) will occur. The solution may turn slightly yellow/orange due to the Vilsmeier intermediate.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Step 3: Reaction & Monitoring
-
Stir at RT for 2–4 hours.
-
Self-Validation Checkpoint (TLC/HPLC):
-
Take a 50 µL aliquot, quench in MeOH.
-
TLC: Run in 10% EtOAc/Hexanes. The Product (
) is less polar than the Alcohol ( ). -
Note: If conversion is <90% after 4 hours, heat to reflux (40°C) for 1 hour. The steric bulk of Br/F may require thermal energy to drive the final displacement.
-
Step 4: Workup
-
Concentrate the reaction mixture in vacuo to remove excess
and DCM. Caution: Do this in a well-ventilated hood; the distillate is corrosive.[1] -
Redissolve the residue in DCM or Et2O.
-
Wash with Saturated
(2x) to neutralize residual acid. -
Wash with Brine (1x).
-
Dry over anhydrous
, filter, and concentrate.
Mechanistic Visualization
The following diagram illustrates how DMF catalysis overcomes the electronic deactivation of the substrate.
Figure 1: Catalytic cycle of DMF-mediated chlorination.[1] The highly reactive chloroiminium species activates the hindered alcohol more effectively than thionyl chloride alone.
Alternative Protocol: Appel Reaction
Recommended for small-scale library synthesis or if acid-sensitive functional groups are present.[1]
Methodology
-
Dissolve Substrate (1.0 eq) and
(Bromotrichloromethane, 1.5 eq) or (N-Chlorosuccinimide, 1.2 eq) in anhydrous DCM. -
Cool to 0°C.
-
Add Triphenylphosphine (
) (1.5 eq) portion-wise. -
Stir at RT.[1][2] The driving force is the formation of the strong P=O bond in triphenylphosphine oxide (
). -
Purification: Requires filtration through a silica plug to remove bulk
(which precipitates in non-polar solvents like hexanes/ether).
Analytical Data & QC Criteria
To ensure the integrity of the product, compare your results against these expected parameters.
| Parameter | Method | Expected Result | Interpretation |
| Appearance | Visual | Colorless to pale yellow oil/solid | Darkening indicates decomposition or residual iodine/sulfur species.[1] |
| Benzylic | |||
| Single peak (approx -110 to -115 ppm) | Crucial for confirming the Ar-F bond remains intact (no | ||
| GC-MS | EI | M+ and M+2, M+4 pattern | Distinct isotope pattern due to Cl + Br presence.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance prevents attack.[1] | Increase DMF to 20 mol%. Switch solvent to Toluene and reflux (110°C). |
| Product Hydrolysis | Product is moisture sensitive.[1] | Store under Argon/Nitrogen in the freezer. Ensure all workup solvents are dry.[1] |
| New Spot on TLC (High Rf) | Dimerization (Ether formation). | Concentration of substrate too high. Dilute reaction to 0.1 M. |
Workflow Decision Tree
Figure 2: Operational workflow for selecting the optimal synthetic route.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution).
-
Yoshihara, M., et al. (1980). "Vilsmeier-Haack Reaction: Mechanism of Chlorination."[1] Journal of Organic Chemistry.
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Benzyl Chloride Derivatives."
-
Sigma-Aldrich. (2023).[1] "Safety Data Sheet: Polyhalogenated Benzyl Chlorides."
Sources
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Document ID: TS-SYN-2490 Topic: Yield Optimization & Troubleshooting Target Molecule: (2-Bromo-4-chloro-6-fluorophenyl)methanol [CAS: 1449008-26-7] Precursor: 2-Bromo-4-chloro-6-fluorobenzoic acid [CAS: 170108-06-2]
Executive Summary & Synthetic Strategy
The synthesis of This compound presents a classic "poly-halogenated/sterically crowded" challenge. The 2,6-disubstitution pattern (Bromine and Fluorine) creates significant steric hindrance around the carbonyl carbon, retarding nucleophilic attack. Furthermore, the presence of three different halogens (Br, Cl, F) makes the molecule highly susceptible to hydrodehalogenation (loss of halogens) if strong, non-selective reducing agents like Lithium Aluminum Hydride (
The Recommended Route: Direct chemoselective reduction of the corresponding benzoic acid using Borane-Tetrahydrofuran (
Why this route?
-
Chemoselectivity: Borane reduces carboxylic acids faster than it reduces aryl halides. This preserves the critical Br/Cl/F substitution pattern.
-
Steric Tolerance: The Borane mechanism involves an electrophilic attack on the carbonyl oxygen (Lewis acid-base interaction), which is less sensitive to steric crowding than the nucleophilic attack of hydride anions found in
or reductions.
Optimized Experimental Protocol
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | Notes |
| 2-Bromo-4-chloro-6-fluorobenzoic acid | 1.0 | Substrate | Dry thoroughly before use. |
| 2.5 - 3.0 | Reducing Agent | Excess required to overcome complexation and sterics. | |
| Anhydrous THF | 10-15 Vol | Solvent | High dilution helps prevent solubility issues. |
| 1.0 | Catalyst | Yield Booster: Use if conversion stalls <80%. | |
| Methanol | Excess | Quenching | Critical for breaking boron-alcohol complexes. |
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with the starting benzoic acid and anhydrous THF. Cool to
in an ice bath. -
Reagent Addition:
-
Standard Protocol: Add
dropwise via a pressure-equalizing addition funnel over 30-60 minutes. -
Enhanced Protocol (For stubborn substrates): Add
(1.0 eq) to the acid solution before adding the borane. This increases the Lewis acidity of the carbonyl oxygen, facilitating borane attack.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.
-
Critical Checkpoint: If TLC shows starting material remaining, heat to mild reflux (
) for 2-4 hours. The 2,6-steric bulk often requires thermal energy to drive the reaction to completion.
-
-
Quench (The "Methanol Chase"): Cool to
. Carefully add Methanol dropwise until gas evolution ceases.-
CRITICAL STEP: After initial quench, evaporate the solvent, add fresh Methanol, and reflux for 30 minutes. Repeat this evaporation/reflux cycle 2-3 times. This converts the stable product-borane complex into volatile trimethyl borate (
), releasing your free alcohol.
-
-
Workup: Partition between Ethyl Acetate and dilute HCl (1M) or saturated
. Wash organic layer with brine, dry over , and concentrate.[1]
Visualizing the Mechanism & Workflow
The following diagram illustrates the reaction logic and the critical "Borate Loop" responsible for yield loss during workup.
Caption: Workflow highlighting the critical Methanol Chase step required to break the stable boron-alcohol complex common in sterically hindered substrates.
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion (Stalled Reaction)
User Question: "I have stirred the reaction for 24 hours with 2 equivalents of Borane, but TLC still shows 30-40% starting material. Should I add more Borane?"
Technical Diagnosis: The 2-Bromo and 6-Fluoro substituents create a "picket fence" around the carbonyl. Standard Borane activation might be insufficient. Adding more Borane rarely helps and increases workup difficulty.
Solution:
-
Thermal Activation: Switch from RT to Reflux (
). -
Lewis Acid Activation: If reflux fails, restart the reaction using the
modification . The coordinates to the carbonyl oxygen, making it significantly more electrophilic and susceptible to hydride attack, even in crowded environments. -
Reagent Quality: Ensure your
is fresh. Borane concentration in THF decreases over time due to ring-opening polymerization of THF. Titrate or use a fresh bottle.
Issue 2: "Missing Mass" / Low Isolated Yield
User Question: "TLC showed complete conversion, but after extraction, I only recovered 50% of the theoretical yield. The aqueous layer was cloudy."
Technical Diagnosis: You likely failed to break the Alkoxyborane polymer . Borane reductions produce a boron-oxygen-product polymer that is soluble in organic solvents but does not behave like a free alcohol. It often streaks on silica and resists crystallization.
Solution: Perform the Methanol Chase described in Step 5 of the protocol.
-
Procedure: Dissolve crude residue in MeOH
Reflux 20 mins Rotovap. Repeat 3 times. This forces the equilibrium toward the volatile Trimethyl Borate ( ), which is removed by the vacuum, leaving the pure alcohol.
Issue 3: Dehalogenation (Loss of Bromine)
User Question: "I see a byproduct with a mass corresponding to [M-Br+H]. Is the Borane removing the bromine?"
Technical Diagnosis:
Pure Borane (
Solution:
-
Check Solvent: Ensure THF is peroxide-free (test with KI paper) and anhydrous.
-
Lower Temp: Do not exceed
. -
Avoid Alternatives: Do not use
or ; these will rapidly debrominate poly-halogenated rings.
Decision Tree for Yield Improvement
Caption: Diagnostic logic for identifying the root cause of yield loss.
References
-
Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran.[1][2] A convenient procedure for the conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 38(5), 912–916.
-
Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). "Selective reductions. XIX. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[3] The Journal of Organic Chemistry, 38(16), 2786–2792.
-
Chen, M. H., et al. (2002). "A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate." Synthetic Communications, 32(16), 2543-2548. (Identifying the
enhancement for crowded acids). -
SynQuest Labs. (n.d.). "2-Bromo-4-chloro-6-fluorobenzyl alcohol Product Page." (Verification of commercial availability and structure).
Sources
purification of crude (2-Bromo-4-chloro-6-fluorophenyl)methanol by recrystallization
Executive Summary & Molecule Profile
You are attempting to purify (2-Bromo-4-chloro-6-fluorophenyl)methanol , a poly-halogenated benzyl alcohol. This molecule presents specific purification challenges due to the competing electronic effects of the halogens (Br, Cl, F) and the hydrogen-bonding capability of the hydroxyl group.
-
Primary Challenge: "Oiling out" (Liquid-Liquid Phase Separation) prior to crystallization.
-
Secondary Challenge: Separation of the aldehyde precursor (2-bromo-4-chloro-6-fluorobenzaldehyde) or over-reduced byproducts.
-
Thermodynamic Profile: The heavy halogen load increases lipophilicity, while the benzylic alcohol provides a polar "anchor." This duality requires a carefully tuned binary solvent system.
Solvent System Selection (The "Why")
Do not rely on single-solvent recrystallization for this compound; the solubility curve is likely too steep. We recommend a Binary Solvent System .
Recommended System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent)
| Parameter | Why this system? |
| Solubility | The polar -OH group interacts well with EtOAc. The lipophilic halogenated ring is compatible with Heptane. |
| Boiling Points | EtOAc ( |
| Impurity Rejection | Non-polar impurities (de-halogenated side products) remain soluble in the Heptane-rich mother liquor. Polar impurities (salts) are insoluble in both. |
Alternative System: Ethanol / Water (Only use if the melting point is confirmed >80°C to avoid oiling out).
Experimental Protocol: The "Drop-Wise" Method
Safety Warning: Perform all steps in a fume hood. Halogenated benzyl alcohols can be skin irritants.
Phase A: Dissolution[1]
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethyl Acetate (EtOAc) in small portions (start with 2 mL/g) while heating to a gentle reflux.
-
Stop Point: Add just enough EtOAc to dissolve the solid completely at reflux. If the solution is colored (yellow/orange), add activated carbon (1% w/w), reflux for 5 mins, and filter hot through Celite.
Phase B: The Critical Anti-Solvent Addition
-
Maintain the solution at a gentle boil.
-
Add n-Heptane drop-wise through the top of the condenser.
-
Observation: Watch for a persistent cloudiness (turbidity) that dissolves within 1-2 seconds.
-
Continue adding Heptane until the cloudiness takes 5-10 seconds to redissolve.
-
Add one final aliquot of EtOAc (approx. 5-10% of total volume) to clear the solution completely. This ensures the system is slightly under-saturated, preventing rapid precipitation.
Phase C: Controlled Cooling (Crystallization)
-
Remove the heat source. Let the flask cool to room temperature on a cork ring (insulation prevents thermal shock).
-
Seeding (Crucial): Once the flask is warm to the touch (~40°C), add a tiny seed crystal of pure product.
-
Why? Halogenated compounds are prone to supercooling. Seeding provides a nucleation template.
-
-
Once at room temperature, move to an ice bath (
C) for 1 hour. -
Filter the crystals using a Buchner funnel. Wash with cold 1:3 EtOAc:Heptane.
Troubleshooting Guide
Issue 1: The Product "Oils Out"
Symptom: Instead of crystals, a second liquid layer (droplets) forms at the bottom of the flask as it cools. Cause: The solution temperature dropped below the "cloud point" (phase separation) while the temperature was still above the melting point of the solvated product. The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add more Good Solvent (EtOAc) . You are too close to the saturation limit.
-
Seed immediately at the first sign of cloudiness.
-
Slow down cooling. Wrap the flask in aluminum foil or a towel to extend the cooling curve.
Issue 2: Low Yield
Symptom: Crystals are pure, but you lost >50% of the mass. Cause: Too much "Good Solvent" (EtOAc) was used, holding the product in the mother liquor. The Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Repeat the cooling/crystallization process to harvest a "second crop."
-
Note: Always check the purity of the second crop by TLC/NMR, as it will contain more impurities.
-
Issue 3: Impurity Retention (Aldehyde)
Symptom: NMR shows a peak around 10 ppm (CHO group) or the crystals are yellow. Cause: The aldehyde precursor co-crystallized. The Fix:
-
Perform a Bisulfite Wash before recrystallization. Dissolve crude in EtOAc, wash with saturated aqueous Sodium Bisulfite (
). This converts the aldehyde to a water-soluble adduct. -
Dry the organic layer (
), evaporate, and then recrystallize.
Decision Logic Visualization
The following diagram outlines the decision process for solvent selection and troubleshooting.
Caption: Workflow for selecting the crystallization strategy and handling phase separation issues.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
A: Yes, DCM is an excellent solvent for halogenated aromatics. However, its low boiling point (
Q: Why is my product turning pink during drying? A: Benzyl alcohols with heavy halogens (Br/I) can be light-sensitive, leading to homolytic cleavage of the C-Br bond.
-
Action: Dry in a vacuum oven covered with aluminum foil. Store the final product in amber vials at
C.
Q: How do I know if I have the right polymorph? A: Halogenated benzyl alcohols often exhibit polymorphism (different crystal packing). If your melting point is sharp but differs from literature (or previous batches) by 2-3 degrees, run a Powder X-Ray Diffraction (PXRD) or DSC. For synthetic purposes, both polymorphs usually have identical solution-phase reactivity.
References
-
Solvent Selection Principles: Rochester University. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent polarity and functional group interaction).
-
Purification of Halogenated Alcohols: BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. (Analogous compound purification strategy).
-
General Recrystallization Methodology: Organic Syntheses. General procedures for recrystallization of aryl-substituted alcohols. Org. Synth. Coll. Vol. 1, 109 (1941).[1]
-
Solubility Data: NIST Chemistry WebBook. Solubility of Benzyl Alcohol in Heptane systems. (Thermodynamic basis for the binary system).
Sources
Technical Support Center: Crystallization of Halogenated Aromatic Compounds
Welcome to the technical support center for the crystallization of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystals of these unique molecules. Halogenated aromatics are crucial in pharmaceuticals and materials science, but their crystallization can be notoriously difficult. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges successfully.
Core Principles: Understanding the "Why"
Before diving into troubleshooting, it's essential to grasp the fundamental principles governing the crystallization of halogenated aromatic compounds. Their behavior is heavily influenced by a unique, noncovalent interaction: the halogen bond.
What is Halogen Bonding?
Similar in nature to the more familiar hydrogen bond, a halogen bond is an attractive force between an electrophilic region on a halogen atom (chlorine, bromine, iodine) in one molecule and a nucleophilic region (like a nitrogen, oxygen, or even another halogen) in a neighboring molecule.[1][2] This interaction is highly directional and can be a powerful tool in crystal engineering, helping to organize molecules into a well-defined crystal lattice.[2][3][4] The strength and geometry of halogen bonds can be tuned, offering a unique advantage in designing and controlling crystal structures.[2][3]
Key Factors Influencing Crystallization:
-
Solvent Choice: The solvent is not merely a medium but an active participant. Solvents that can act as hydrogen or halogen bond acceptors/donors can compete with the desired solute-solute interactions, potentially hindering crystal formation.[5]
-
Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.[6] The rate at which supersaturation is achieved is a critical parameter; too fast, and you risk forming an oil or amorphous solid instead of ordered crystals.[7]
-
Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, a phenomenon known as polymorphism.[8][9][10] Different polymorphs can have vastly different physical properties, including solubility and bioavailability, making control over the crystalline form a critical aspect of drug development.[8][10]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the crystallization of halogenated aromatic compounds.
Question: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
Answer:
"Oiling out" is a common problem where the solute separates from the solution as a liquid phase (an oil or gum) rather than a solid.[11] This typically happens when the supersaturation level is too high, or when the compound's melting point is low relative to the solvent's boiling point.[12][13] The molecules aggregate faster than they can orient themselves into an ordered crystal lattice.
Causality & Solution Workflow:
// Nodes Start [label="Problem: Compound Oiled Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause: Supersaturation is too high\n(cooling or evaporation is too fast)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Solution 1: Reduce Cooling Rate\n- Use a Dewar or insulated container.\n- Let the hot plate cool down slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Solution 2: Use More Solvent\n- Add a small amount of additional solvent to the hot solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Cause: Solvent is a poor match\n(solubility curve is not steep enough)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Solution 3: Change Solvent System\n- Try a solvent with slightly lower dissolving power.\n- Use a binary solvent system (a 'good' solvent and a 'poor' anti-solvent).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Cause: Presence of Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Solution 4: Purify Material Further\n- Re-purify the compound (e.g., via chromatography) before attempting crystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Outcome: Crystalline Solid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1a; Cause1 -> Solution1b; Cause2 -> Solution2; Cause3 -> Solution3; Solution1a -> End; Solution1b -> End; Solution2 -> End; Solution3 -> End; } dot Troubleshooting Oiling Out
Actionable Steps:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration.[14]
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulate the flask (e.g., in a Dewar flask or a beaker filled with vermiculite) to slow heat loss.[5][12]
-
Consider a Different Solvent: If the problem persists, the solvent may be too good. A solvent in which the compound is slightly less soluble at higher temperatures might be more effective. Experiment with binary solvent systems.[15]
-
Seeding: Introduce a seed crystal at a temperature just below the saturation point. This provides a template for ordered growth and can prevent oiling.[13][16]
Question: I have a solid, but it's amorphous or a gel. How can I induce crystallization?
Answer:
Formation of an amorphous solid or gel indicates that the molecules have solidified without arranging into an ordered lattice.[11] This can be due to rapid solvent removal or the inherent difficulty of the molecule to pack efficiently.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level.[17] The microscopic imperfections on the glass can act as nucleation sites.
-
Solvent Cycling: Try dissolving the amorphous solid in a minimal amount of a good solvent and then slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until the solution becomes slightly turbid.[18] Warming to clarify and then slowly cooling can sometimes yield crystals.
-
Seeding: If you have even a tiny crystal from a previous attempt, add it to a saturated solution. This is the most effective way to induce crystallization of a specific polymorph.[18][19]
-
Vapor Diffusion: This is a gentle and highly effective method. Dissolve your compound in a small vial with a "good" solvent. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent". Over time, the anti-solvent vapor will diffuse into your solution, slowly reducing the solubility and promoting crystal growth.[5][20]
Question: My crystals are too small, are needles, or are of poor quality for X-ray diffraction. How can I improve them?
Answer:
Crystal quality is a function of the growth rate. Rapid growth traps impurities and solvent, leading to small, poorly formed, or twinned crystals. The key is to slow down the nucleation and growth processes.
Strategies for Improving Crystal Quality:
-
Reduce the Rate of Supersaturation:
-
Slower Evaporation: Cover the vial with a cap that has only a few small needle holes.
-
Slower Cooling: As mentioned for oiling out, insulate the vessel to ensure a very gradual temperature drop.[5]
-
Slower Diffusion: In vapor or solvent diffusion methods, placing the setup in a colder environment (like a refrigerator) can slow down the diffusion rate.[5]
-
-
Optimize the Solvent System:
-
A slightly more viscous solvent can slow down the diffusion of molecules to the crystal surface, promoting more orderly growth.
-
Experiment with different solvent/anti-solvent pairs in diffusion setups.
-
-
Use Micro-seeding: This powerful technique separates nucleation from growth.[19] A seed stock is created by crushing existing crystals. A tiny amount of this stock is then added to a fresh, slightly undersaturated or metastable solution, allowing for controlled growth on the existing templates without new nucleation events.[19][21][22]
Advanced Techniques & FAQs
Question: When should I consider co-crystallization for my halogenated compound?
Answer:
Consider co-crystallization when your compound stubbornly refuses to crystallize on its own. A co-crystal is a multi-component crystal where the components are held together by noncovalent interactions, such as hydrogen or halogen bonds.[23]
The Rationale: By introducing a "co-former" molecule that has strong, complementary interactions with your halogenated compound (e.g., a good hydrogen or halogen bond acceptor), you can create a more stable and favorable crystal lattice. Halogen bonds are particularly useful as design elements in this context.[1][24] This technique can overcome problematic molecular conformations or unfavorable packing arrangements that prevent the pure compound from crystallizing.
Question: I suspect I have different polymorphs. How can I confirm this and target a specific form?
Answer:
The existence of different polymorphs is a critical consideration in pharmaceutical development.[8][9][25]
Confirmation:
-
Analytical Techniques: Different polymorphs can be identified and characterized using methods like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and solid-state NMR.[8]
Targeting a Specific Form:
-
Kinetic vs. Thermodynamic Control: The polymorph you obtain depends on crystallization conditions.
-
Kinetic Form: Often less stable, this form crystallizes first. It is typically favored by rapid cooling or fast evaporation from a highly supersaturated solution.
-
Thermodynamic Form: This is the most stable form. It is favored by slow crystallization processes, higher temperatures, or by allowing a solution of a kinetic form to equilibrate over time (slurry conversion).
-
-
Seeding: Seeding with a crystal of the desired polymorph is the most reliable way to ensure that form crystallizes.
Experimental Protocols
Protocol 1: Rational Solvent Screening for Crystallization
This protocol helps you systematically identify a suitable single-solvent or binary-solvent system.
-
Solubility Testing:
-
Place ~5-10 mg of your compound into several small vials.
-
Add a range of solvents (see table below) dropwise at room temperature, vortexing after each addition, to assess solubility.
-
Categorize solvents as: "Soluble," "Partially Soluble," or "Insoluble."
-
-
Single Solvent System (Cooling Crystallization):
-
Take a vial where the compound was "Partially Soluble."
-
Gently heat the vial while adding more solvent until the compound fully dissolves.
-
Allow the vial to cool slowly to room temperature, then transfer to a 4°C refrigerator.
-
Observe for crystal formation. An ideal solvent is one where the compound is soluble when hot but has low solubility when cold.[14]
-
-
Binary Solvent System (Anti-Solvent Addition or Vapor Diffusion):
-
Select a "Good Solvent" (where the compound is highly soluble) and a "Poor Solvent" or "Anti-Solvent" (where it is insoluble). These two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the good solvent.
-
Slowly add the anti-solvent dropwise until the solution just begins to turn cloudy (the point of saturation).
-
Add a drop or two of the good solvent to clarify the solution.
-
Seal the vial and allow it to stand undisturbed. This is suitable for anti-solvent addition. For vapor diffusion, use this solution in the inner vial and the pure anti-solvent in the outer reservoir.[20]
-
Table 1: Common Solvents for Screening (Ordered by Decreasing Polarity)
| Solvent Class | Example Solvents | Typical Use |
| Protic | Water, Methanol, Ethanol | Good for polar compounds, often used as anti-solvents. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Versatile, common "good" solvents. |
| Chlorinated | Dichloromethane (DCM) | Often good for aromatics, but volatile.[5] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good dissolving power, often used with anti-solvents. |
| Aromatic | Toluene, Benzene | Can promote crystallization through π-stacking.[20] |
| Nonpolar | Hexanes, Heptane | Common "anti-solvents." Prone to causing oiling out if used for cooling.[23][26] |
Protocol 2: Micro-Seeding for Improved Crystal Quality
This protocol is for situations where you can obtain some crystalline material, but the quality is poor.
-
Prepare the Seed Stock:
-
Transfer a few of your best (or only) crystals into a vial with 1-2 mL of the mother liquor or the anti-solvent.
-
Add a seed bead (or use a vortex mixer) to crush the crystals into a fine suspension of microscopic seeds.
-
-
Prepare the Crystallization Solution:
-
Prepare a fresh, saturated solution of your compound, ensuring it is just below the point of nucleation (i.e., it is in the "metastable zone"). This can be achieved by creating a saturated solution and then adding a very small amount of extra solvent.
-
-
Introduce the Seeds:
-
Dip a fine glass fiber or even a strand of hair into the seed stock suspension.
-
Streak this fiber through the fresh crystallization solution.[19]
-
-
Incubate:
-
Seal the vial and leave it in a vibration-free environment.[5] The microscopic seeds will act as templates, and growth should occur without the formation of new, smaller crystals.
-
Visualizing Intermolecular Forces
The success of crystallization depends on the delicate balance between solute-solute interactions (which lead to crystals) and solute-solvent interactions (which keep the compound in solution). Halogen bonds (X-Bonds) are a key solute-solute interaction for these compounds.
// Nodes Solute [label="Halogenated\nAromatic", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solute2 [label="Halogenated\nAromatic", pos="3,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent1 [label="Solvent", pos="-2,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent2 [label="Solvent", pos="2,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystal [label="Crystal\nLattice", pos="6,0!", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Solute -> Solute2 [label=" Favorable\n Solute-Solute\n (Halogen Bond,\n π-stacking)", color="#34A853", fontcolor="#34A853"]; Solute -> Solvent1 [label=" Competing\n Solute-Solvent\n Interaction", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Solute -> Solvent2 [label=" Competing\n Solute-Solvent\n Interaction", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Solute2 -> Crystal [style=invis]; // Invisible edge for positioning } dot Competition of Intermolecular Forces
References
-
Crystallization of Organic Compounds. (n.d.). Wiley. Retrieved February 7, 2026, from [Link]
-
Guide for crystallization. (n.d.). UCL. Retrieved February 7, 2026, from [Link]
-
Mullin, J. W. (2001). Coping with crystallization problems. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Nichols, L. (2022). Inducing Recrystallization. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved February 7, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved February 7, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]
-
Mukherjee, A., Tothadi, S., & Desiraju, G. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Engilberge, S., et al. (2008). Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates. PMC. Retrieved February 7, 2026, from [Link]
-
How can amorphous solid be made crystalline?. (2013). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Ramesh, T., & Rao, Y. S. (2013). PHARMACEUTICAL POLYMORPHISM AND ITS REGULATORY REQUIREMENTS. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Crystallization Solvents. (n.d.). Retrieved February 7, 2026, from [Link]
-
Price, S. L. (2018). A Practical Guide to the Design of Molecular Crystals. UCL Discovery. Retrieved February 7, 2026, from [Link]
-
Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Retrieved February 7, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 7, 2026, from [Link]
-
Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Retrieved February 7, 2026, from [Link]
-
Mandal, A. (2019). Microseeding. News-Medical.net. Retrieved February 7, 2026, from [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. Retrieved February 7, 2026, from [Link]
-
How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. Retrieved February 7, 2026, from [Link]
-
Guda, R., et al. (2017). Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes. Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Kümmerer, K., & Hempel, M. (2010). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Molecules, 15(1), 518-527. [Link]
-
Polymorphism in Pharmaceuticals Part I. (2023). YouTube. Retrieved February 7, 2026, from [Link]
-
Hiscock, J. R., et al. (2021). Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks. Crystal Growth & Design. Retrieved February 7, 2026, from [Link]
-
Can amorphous solids be converted to crystalline solids by annealing? If yes, how?. (2017). Quora. Retrieved February 7, 2026, from [Link]
-
Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013). YouTube. Retrieved February 7, 2026, from [Link]
-
D'Arcy, A., et al. (2011). Random Microseeding: A Theoretical and Practical Exploration of Seed Stability and Seeding Techniques for Successful Protein Crystallization. Crystal Growth & Design. Retrieved February 7, 2026, from [Link]
- Wang, J. (2020). Method for preparing single crystal or amorphous substance by freezing solution. Google Patents.
-
Zordan, F., Brammer, L., & Sherwood, P. (2005). Halogen bonds in crystal engineering. IUCr Journals. Retrieved February 7, 2026, from [Link]
-
Crystallisation Techniques. (2006). Retrieved February 7, 2026, from [Link]
-
Microseeding. (n.d.). University of Zurich. Retrieved February 7, 2026, from [Link]
-
Jasinski, J. P., & Butcher, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved February 7, 2026, from [Link]
-
Polymorph Retention and Conversion Explained. (2024). YouTube. Retrieved February 7, 2026, from [Link]
-
Seeding. (n.d.). Hampton Research. Retrieved February 7, 2026, from [Link]
-
Polymorphism. (n.d.). All About Drugs. Retrieved February 7, 2026, from [Link]
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- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. Tips & Tricks [chem.rochester.edu]
- 24. Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00129K [pubs.rsc.org]
- 25. youtube.com [youtube.com]
- 26. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Case ID: PUR-BCF-001 Status: Open Assigned Specialist: Senior Application Scientist Molecule: (2-Bromo-4-chloro-6-fluorophenyl)methanol Classification: Halogenated Benzyl Alcohol / Pharmaceutical Intermediate
Diagnostic Triage: What is wrong with your sample?
Before proceeding to purification, identify the specific failure mode of your crude material.
| Symptom | Likely Cause | Diagnostic Check |
| Product is an oil/gum (should be solid) | Residual solvent or Aldehyde contamination (incomplete reduction). | 1H NMR: Check for aldehyde proton (~10 ppm). TLC: Check for less polar spot (Aldehyde). |
| Low Yield after Workup | Formation of stable borate esters or water solubility issues. | 11B NMR (rarely used) or simply re-boil aqueous layer with acid/MeOH. |
| New impurity appearing during storage | Oxidation back to aldehyde or Benzyl halide formation (if stored with acid traces). | TLC: Check for new spots. pH: Check if sample is acidic. |
| Yellow Discoloration | Trace free halogens (Br2/I2) or conjugated impurities. | Visual inspection.[1][2] |
The Purification Protocols
Protocol A: Chemoselective Scavenging (The "Aldehyde" Fix)
Use this if your main impurity is unreacted (2-Bromo-4-chloro-6-fluorobenzaldehyde).
Mechanism: Sodium bisulfite forms a water-soluble adduct with aldehydes, allowing them to be washed away into the aqueous phase while the alcohol remains in the organic phase.
Step-by-Step:
-
Dissolve the crude organic residue in Ethyl Acetate (EtOAc) (approx. 10 mL/g).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .
-
Wash the organic layer vigorously with the bisulfite solution (2 x 10 mL/g). Note: Shake well for at least 2-3 minutes to ensure adduct formation.
-
Wash with Brine (saturated NaCl) to remove excess salts.
-
Dry over Anhydrous Na₂SO₄ , filter, and concentrate.
Expert Insight: Do not use strong acids to remove the aldehyde. Halogenated benzyl alcohols are prone to converting to benzyl chlorides (e.g., 2-bromo-4-chloro-6-fluorobenzyl chloride) in the presence of HCl [1].
Protocol B: Recrystallization (The "Gold Standard")
Use this for final polishing of solid samples to >99% purity.
Solvent System:
-
Primary Solvent: Ethyl Acetate (Good solubility hot, moderate cold).
-
Anti-Solvent: n-Heptane or Hexanes (Poor solubility).
Procedure:
-
Place the crude solid in a flask with a stir bar.
-
Add EtOAc dropwise while heating to reflux (approx. 70°C) until the solid just dissolves.
-
Remove from heat.[3] Add n-Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of EtOAc to clear the solution again.
-
Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Filter the crystals and wash with cold n-Heptane.
Protocol C: Flash Chromatography (The "Difficult Separation")
Use this if multiple non-polar impurities are present.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of 0% → 30% EtOAc in Hexanes .
-
Note on Fluorine: The fluorine atom at the 6-position creates a "dipole flip" and reduces the ability of the hydroxyl group to hydrogen bond compared to non-fluorinated analogs. This often makes the compound elute faster (lower polarity) than expected [2].
Troubleshooting Specific Impurities
Issue: Boron Salt Contamination
Context: If synthesized via NaBH₄ reduction, boron salts can complex with the alcohol, preventing crystallization.
-
The Fix: Perform a "Methanol Chase."
-
Dissolve crude in Methanol (MeOH).
-
Concentrate on a rotary evaporator.
-
Repeat 3 times.
-
Why? This forms volatile Trimethyl Borate (B(OMe)₃), which azeotropes away, freeing your alcohol [3].
-
Issue: De-halogenation (Loss of Br/Cl)
Context: Rare with NaBH₄, but common if catalytic hydrogenation (Pd/C) was attempted.
-
The Fix: These impurities are chemically very similar to the product. Recrystallization is usually ineffective. You must use High-Performance Liquid Chromatography (HPLC) or careful Flash Chromatography with a shallow gradient (e.g., 5% to 10% EtOAc over 20 column volumes).
Decision Tree: Purification Workflow
The following diagram illustrates the logical flow for purifying this specific intermediate.
Caption: Logical workflow for removing aldehyde and inorganic impurities before final polishing.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to quench the reduction reaction? A: Proceed with caution. While HCl is standard for many alcohols, benzyl alcohols with electron-withdrawing groups (like Cl, Br, F) are deactivated but can still undergo substitution to form benzyl chlorides under highly acidic conditions [4]. Use Saturated Ammonium Chloride (NH₄Cl) for a gentler quench.
Q: My product has a lower melting point than reported. Why? A: This is a classic sign of the "Aldehyde Eutectic." Even 2-3% residual aldehyde can depress the melting point of the alcohol significantly. Run Protocol A (Bisulfite Wash) and re-check.
Q: Why does the Fluorine atom matter for purification? A: Fluorine is small but highly electronegative. It reduces the basicity of the aromatic ring and alters the solubility profile. In chromatography, fluorinated compounds often "smear" less than their non-fluorinated counterparts but may require slightly more polar mobile phases to dissolve initially [5].
References
-
Sarzyński, D.S., et al. (2024).[4] Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. National Institutes of Health (PMC). Link
-
Organic Chemistry Portal. (2023). Benzyl Alcohol Properties and Reactivity. Link
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes: Workup and Mechanisms. Link
-
Organic Syntheses. General Procedures for Handling Halogenated Benzyl Alcohols. Org. Synth. Coll. Vol. 1, 109. Link
-
Patsnap Patent Search. (2021). Method for removing benzaldehyde impurities in benzyl alcohol. CN101434900B.[5] Link
Sources
optimizing reaction conditions for the synthesis of substituted benzyl alcohols
Ticket Category: Organic Synthesis / Reduction Protocols / Chemoselectivity Support Level: Tier 2 (Senior Application Scientist)
Overview: The Optimization Matrix
Synthesizing substituted benzyl alcohols is deceptively simple. While the reduction of benzaldehyde is a textbook reaction, the presence of ortho-substituents, electron-donating groups (EDGs), or sensitive moieties (esters, nitriles, halogens) transforms a trivial task into a chemoselectivity challenge.
This guide addresses the three most common failure modes reported by our users:
-
Chemoselectivity Loss: Reducing the wrong group (e.g., ester cleavage).
-
Stalled Kinetics: Electron-rich rings deactivating the carbonyl.
-
Work-up Failure: Persistent boron-emulsions ("The Jelly") preventing phase separation.
Module 1: Reagent Selection & Chemoselectivity
Q: My substrate has a sensitive ester/nitrile group. LiAlH₄ destroyed it. What is the alternative?
A: Switch to Sodium Borohydride (NaBH₄) in Methanol or use Luche Conditions .
Lithium Aluminum Hydride (LiAlH₄) is a "hard" and indiscriminate nucleophile. It will reduce esters to alcohols and nitriles to amines. NaBH₄ is a "softer," milder nucleophile that, under controlled conditions, is highly specific to aldehydes and ketones.
The Mechanistic Insight:
Substituted benzaldehydes follow Hammett kinetics. Electron-Withdrawing Groups (EWGs) like
Decision Matrix: Reagent Selector
Figure 1: Decision tree for selecting the optimal reducing agent based on substrate functionality.
Module 2: Kinetic Control & Reaction Execution
Q: The reaction is stalling with my electron-rich aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde). Should I heat it?
A: Caution. Heating NaBH₄ in methanol can lead to solvent solvolysis (generating
Troubleshooting Protocol:
-
Solvent Switch: Switch from MeOH to EtOH or iPrOH . While MeOH activates NaBH₄ via hydrogen bonding, it also degrades it. A less acidic alcohol slows decomposition, allowing you to heat the reaction to 50°C safely.
-
Lewis Acid Activation: Add 1.1 equivalents of CeCl₃·7H₂O (Luche conditions). The Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity without increasing the basicity of the medium.[1]
-
Stepwise Addition: Do not add all NaBH₄ at once. Add it in 4 portions over 1 hour to maintain a steady concentration of active hydride.
Q: How do I prevent over-reduction to the toluene derivative?
A: This is a common issue with benzylic alcohols, which are prone to hydrogenolysis (C-O bond cleavage), especially if you are using catalytic hydrogenation (Pd/C + H₂).
Corrective Action:
-
Avoid Pd/C: Palladium readily cleaves benzylic C-O bonds.
-
Use Gold Catalysts: Switch to Au/Al₂O₃ . Gold nanoparticles are chemoselective for the C=O bond and do not catalyze the hydrogenolysis of the resulting benzylic alcohol [1].
-
Monitor pH: If using borohydride, ensure the quench is not too acidic. Acidic conditions can promote the formation of benzylic carbocations, which can undergo side reactions.
Module 3: Work-up & Isolation (The "Jelly" Fix)
Q: I have a sticky white emulsion that won't separate. Extraction is impossible.
A: You have formed stable Boron-Oxygen complexes. Standard water/brine washes are insufficient to break the covalent B-O bonds formed during the reaction.
The "Rochelle's Salt" Protocol (Gold Standard): Use this method for acid-sensitive substrates where HCl quenching is risky.
-
Quench: Pour the reaction mixture into a beaker containing saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Complexation: Add an equal volume of 10-20% aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .
-
The Wait: Stir vigorously for 1-2 hours . You must see two clear layers form. The tartrate chelates the boron/aluminum species, pulling them into the aqueous phase.
-
Extraction: Now extract with EtOAc or DCM. The interface will be crisp.
Comparison of Quenching Methods:
| Method | Reagent | Best For | Mechanism |
| Acidic | 1M HCl | Robust substrates | Protonolysis of B-O bonds. Fast but risky for acid-sensitive groups. |
| Chelation | Rochelle's Salt | Acid-sensitive / Large Scale | Ligand exchange (Tartrate displaces product). Slow but gentle. |
| Oxidative | NaOH + H₂O₂ | Lipophilic products | Oxidizes Boron to water-soluble Borates. Exothermic! |
| Methanol | MeOH Evap | Small Scale | Forms volatile B(OMe)₃. Requires multiple evaporations. |
Workflow: Breaking the Emulsion
Figure 2: Workflow for treating boron emulsions during work-up.
Module 4: Advanced & Green Methods
Q: I need to scale this up to 100g. Hydride waste is a problem.
A: Move to Catalytic Transfer Hydrogenation (CTH) . Handling stoichiometric amounts of borohydride and the resulting boric acid waste is impractical at scale.
The Protocol (Ru-Catalyzed CTH):
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + TsDPEN (ligand).
-
Hydrogen Source: Isopropanol (IPA).[2]
-
Mechanism: The catalyst shuttles a hydride from IPA (converting it to acetone) to your benzaldehyde.
-
Benefit: The byproduct is acetone (volatile, easy to remove). No metal salt waste.
-
Selectivity: Extremely high for aldehydes over esters and nitro groups [2].
References
-
Selective Hydrogenation of Benzaldehyde
-
Chemoselective Reduction (Luche & NaBH4)
-
Work-up Optimization
- Title: How To: Manage an Emulsion.
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
-
Transfer Hydrogenation
- Title: Optimization of reaction conditions for the transfer hydrogen
- Source: Dalton Transactions (RSC).
-
URL:[Link]
Sources
preventing side reactions in the synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol. As Senior Application Scientists, we focus on the critical aspects of preventing side reactions to ensure high yield and purity of the target molecule.
I. Overview of the Synthetic Strategy
The most common and direct route to synthesizing this compound is the chemoselective reduction of its corresponding aldehyde, 2-Bromo-4-chloro-6-fluorobenzaldehyde. This approach is favored for its high atom economy and generally mild reaction conditions.
II. Frequently Asked Questions (FAQs)
Synthesis of the Starting Material: 2-Bromo-4-chloro-6-fluorobenzaldehyde
Q1: What are the common methods for preparing the starting material, 2-Bromo-4-chloro-6-fluorobenzaldehyde, and what potential impurities should I be aware of?
A1: The synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde typically involves the bromination and chlorination of a fluorotoluene or fluorobenzaldehyde precursor. For instance, a common route is the bromination of 4-chloro-2-fluorotoluene followed by oxidation of the methyl group. Another approach involves the direct halogenation of a substituted benzaldehyde.[1][2]
Potential Impurities to Consider:
-
Isomeric Byproducts: Incomplete regioselectivity during halogenation can lead to the formation of other bromo-chloro-fluoro benzaldehyde isomers.
-
Over-halogenated or Under-halogenated Species: The reaction might yield products with additional or missing halogen atoms.
-
Unreacted Starting Material: Incomplete reaction can leave residual precursors in your starting material.
-
Oxidation Byproducts: If the aldehyde is prepared by oxidation of the corresponding benzyl alcohol or toluene, residual carboxylic acid or unreacted alcohol may be present.
Expert Insight: The purity of your starting aldehyde is critical. Impurities can lead to a complex mixture of byproducts in the subsequent reduction step, complicating purification. We strongly recommend purifying the aldehyde by recrystallization or column chromatography before proceeding.
III. Troubleshooting Guide: The Reduction Step
The primary challenge in the synthesis of this compound is the selective reduction of the aldehyde group in the presence of three different halogen substituents on the aromatic ring. The main side reaction of concern is dehalogenation .
Core Problem: Dehalogenation
Q2: I am observing significant amounts of dehalogenated byproducts in my reaction mixture. What causes this and how can I prevent it?
A2: Dehalogenation is the removal of a halogen atom from the aromatic ring and its replacement with a hydrogen atom. This occurs because the reducing agent can attack the carbon-halogen bond, especially the C-Br and C-Cl bonds, which are more susceptible to reduction than the C-F bond. The reactivity of aryl halides to reductive cleavage generally follows the trend: I > Br > Cl > F.[3]
Root Causes of Dehalogenation:
-
Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not recommended for this synthesis as they readily reduce aryl halides.[4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired reduction and the undesired dehalogenation.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the aldehyde has been consumed can promote side reactions.
-
Catalytic Hydrogenation: While often a mild reduction method, some catalysts, particularly palladium on carbon (Pd/C), are highly effective for hydrodehalogenation.[3][5]
Preventative Measures:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a milder reducing agent than LiAlH₄ and generally shows good chemoselectivity for aldehydes and ketones over aryl halides.[6][7]
-
Reaction Temperature: Perform the reduction at low temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. For highly sensitive substrates, maintaining the temperature below room temperature throughout the reaction is advisable.[6]
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting aldehyde is consumed to minimize the formation of byproducts.
-
Catalytic Transfer Hydrogenation: This can be a milder alternative to catalytic hydrogenation with H₂ gas. Using a hydrogen donor like isopropanol in the presence of a suitable catalyst can sometimes offer better selectivity.[8] However, careful screening of the catalyst is necessary to avoid dehalogenation.
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Milder and more chemoselective than LiAlH₄.[6][7] |
| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor the higher activation energy dehalogenation pathway. |
| Solvent | Methanol, Ethanol, or a mixture of THF/water | Protic solvents are suitable for NaBH₄ reductions.[6] |
| Reaction Time | Monitor closely by TLC/HPLC and quench upon completion | Prevents prolonged exposure of the product to the reducing agent. |
IV. Experimental Protocols
Protocol 1: Chemoselective Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde with NaBH₄
This protocol is designed to minimize dehalogenation by using a mild reducing agent and controlled temperature.
Materials:
-
2-Bromo-4-chloro-6-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is no longer visible (typically 1-2 hours).
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the pH is ~5-6 to neutralize the excess NaBH₄ and the resulting borate esters.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
V. Purification and Characterization
Q3: What is the best way to purify the final product and how can I confirm its identity and purity?
A3: The crude product can be purified by either recrystallization or flash column chromatography.
-
Recrystallization: This is an effective method for removing minor impurities if the crude product is a solid. A suitable solvent system can be determined empirically, often a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes).
-
Flash Column Chromatography: This is the most versatile method for purifying both solid and oil products and for separating closely related impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a characteristic singlet or doublet for the benzylic CH₂ group, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-7.8 ppm).
-
¹³C NMR will show a peak for the benzylic carbon around 60-65 ppm.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
VI. Visualizing the Process
Reaction Pathway and Side Reactions
Caption: Troubleshooting workflow for minimizing side reactions.
References
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
MDPI. (2025, January 4). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
RSC Publishing. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]
-
YouTube. (2023, February 12). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
WordPress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
-
Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). [Link]
Sources
- 1. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
column chromatography conditions for purifying (2-Bromo-4-chloro-6-fluorophenyl)methanol
Technical Support Center: Purification of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Case ID: PUR-BCF-001 Subject: Column Chromatography Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
This compound is a poly-halogenated benzyl alcohol used frequently as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its purification presents unique challenges due to the electron-withdrawing nature of the halogen substituents (Br, Cl, F), which alters the polarity and hydrogen-bonding capability compared to non-substituted benzyl alcohols.
This guide provides a validated protocol for Flash Column Chromatography, addressing common issues such as co-elution with aldehyde precursors and solubility challenges.
Part 1: Optimized Chromatography Conditions
The following conditions have been standardized for the purification of crude mixtures resulting from the reduction of 2-bromo-4-chloro-6-fluorobenzaldehyde or the corresponding benzoic acid.
Stationary Phase Selection
-
Material: Silica Gel 60 (irregular, 40–63 µm).
-
Rationale: The hydroxyl group (-OH) provides sufficient interaction with silanols for retention. The electron-withdrawing halogens deactivate the ring, reducing the risk of pi-pi stacking induced tailing often seen in electron-rich aromatics.
Mobile Phase System (Gradient Elution)
-
Solvent A: n-Heptane (or Hexanes)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Gradient Profile:
| Time (CV*) | % Solvent B | Flow Rate | Phase Description |
| 0–2 | 0% | Standard** | Column Equilibration |
| 2–5 | 0% → 5% | Standard | Elution of non-polar impurities (e.g., de-halogenated byproducts) |
| 5–15 | 5% → 20% | Standard | Product Elution Window (Target Rf ~0.35) |
| 15–20 | 20% → 40% | High | Flush polar impurities (e.g., unreacted acids) |
*CV = Column Volumes **Standard Flow Rate: 15–20 mL/min for a 12g cartridge; scale accordingly.
Sample Loading Strategy
-
Recommended: Dry Loading .
-
Protocol: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM). Add Celite 545 (ratio 1:2 w/w sample to Celite). Evaporate solvent under reduced pressure until a free-flowing powder remains.
-
Why? Poly-halogenated aromatics often exhibit poor solubility in Hexanes. Liquid loading in DCM can cause "band broadening" as the strong solvent carries the compound too fast down the column.
Part 2: Troubleshooting & Diagnostics
Issue 1: Co-elution with Precursor (Aldehyde)
Symptom: The product peak overlaps with a slightly less polar impurity (likely 2-bromo-4-chloro-6-fluorobenzaldehyde). Mechanism: The aldehyde lacks the hydrogen-bond donor capability of the alcohol but has similar dipole moments due to the halogens. Solution:
-
Switch Solvent Modifier: Replace Ethyl Acetate with Dichloromethane (DCM) .
-
New System: 100% Hexane → 50:50 Hexane:DCM.
-
Reasoning: DCM offers better selectivity for polarizability differences (induced by the halogens) rather than just hydrogen bonding.
Issue 2: Peak Tailing (Streaking)
Symptom: The product elutes over a long volume, contaminating later fractions. Mechanism: Strong hydrogen bonding between the benzylic -OH and acidic silanol sites on the silica. Solution:
-
Doping: Add 1% Triethylamine (TEA) to the mobile phase during equilibration.
-
Caution: Ensure the TEA is flushed out if the product is acid-sensitive (though this molecule is relatively stable due to the electron-poor ring).
Issue 3: Product Decomposition
Symptom: Recovery is low; TLC shows a new baseline spot or a non-polar spot (ether formation). Mechanism: "In-column dehydration."[1] While electron-withdrawing groups usually destabilize the carbocation required for S_N1 elimination, highly active silica can still catalyze dehydration or etherification in benzylic alcohols. Solution:
-
Neutralize Silica: Pre-wash the column with 1% TEA in Hexane.
-
Switch Phase: Use Diol-functionalized silica , which is less acidic and prevents dehydration.
Part 3: Decision Logic (Workflow Visualization)
The following diagram illustrates the decision process for purifying this compound based on crude purity and impurity profile.
Caption: Decision tree for selecting the optimal loading and solvent system based on impurity profile and solubility.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use UV detection for this compound? A: Yes. The aromatic ring is highly substituted, but it still absorbs strongly in the UV region.
-
Primary Wavelength: 254 nm (Aromatic pi-pi transition).
-
Secondary Wavelength: 210-220 nm (if sensitivity is low, though solvent cutoff may interfere).
Q2: My product is crystallizing inside the column. What happened? A: This is common with poly-halogenated aromatics, which often have high melting points and low solubility in non-polar solvents.
-
Fix: You likely liquid-loaded in a strong solvent (DCM) which then separated from the mobile phase, causing the product to crash out when it hit the Hexane. Switch to Dry Loading (Celite) immediately to prevent column blockage.
Q3: Is this compound acid-sensitive? A: Generally, no. The presence of Br, Cl, and F (electron-withdrawing groups) on the benzene ring destabilizes the benzylic carbocation, making it less prone to acid-catalyzed dehydration than unsubstituted benzyl alcohol. However, prolonged exposure to highly acidic silica can still cause degradation. If you observe decomposition, use neutral silica or add 0.1% triethylamine to the mobile phase.
Q4: How do I store the purified fractions? A: Evaporate solvent at <40°C. Store the solid under inert gas (Nitrogen/Argon) at 2-8°C. Benzyl alcohols can slowly oxidize to benzaldehydes upon exposure to air and light.
References
-
Sigma-Aldrich. (2-Bromo-4-chlorophenyl)methanol Product Specification & Safety Data. Retrieved from (Analogous structure reference).
-
National Institutes of Health (NIH). In-Column Dehydration of Benzyl Alcohols and Their Chromatographic Behavior. PMC11315628. Retrieved from .
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography. Retrieved from .
-
Google Patents. Preparation method of 2-bromo-4-fluoro-6-methylphenol (Analogous synthesis/purification). CN111825531B.[2] Retrieved from .
Sources
issues with the stability of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Welcome to the technical support center for (2-Bromo-4-chloro-6-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and success of your research.
Introduction: Understanding the Stability of a Polyhalogenated Benzyl Alcohol
This compound is a highly substituted aromatic alcohol, a structural class of compounds that are pivotal building blocks in medicinal chemistry and materials science. The reactivity and stability of this molecule are primarily dictated by the interplay of its functional groups: the benzylic alcohol, and the electron-withdrawing bromine, chlorine, and fluorine substituents on the aromatic ring. While benzylic alcohols are generally stable, their stability can be influenced by various factors including storage conditions, solvent, pH, and the presence of oxidizing or reducing agents.[1] This guide will delve into the potential stability issues you may encounter and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the two most probable degradation pathways are oxidation of the benzylic alcohol and substitution of the hydroxyl group.
-
Oxidation: The primary alcohol functional group is susceptible to oxidation, which can occur in the presence of oxidizing agents or even slowly upon exposure to atmospheric oxygen.[1] The initial oxidation product is the corresponding aldehyde, (2-Bromo-4-chloro-6-fluorophenyl)benzaldehyde, which can be further oxidized to the carboxylic acid, (2-Bromo-4-chloro-6-fluorophenyl)benzoic acid.[2]
-
Substitution: The hydroxyl group of a benzylic alcohol can act as a leaving group, particularly under acidic conditions, and be replaced by other nucleophiles.[3] This could lead to the formation of ethers or other substitution products depending on the reaction conditions and the presence of other nucleophilic species.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity of the compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidation.[1] |
| Light | Protect from light. | Light can potentially catalyze degradation reactions. |
| Container | Use a tightly sealed, amber glass vial. | Prevents exposure to moisture and light. |
Q3: I observe an extra peak in my reaction mixture by HPLC/GC analysis. What could it be?
A3: An unexpected peak could be a degradation product or an impurity from the starting material. The most likely degradation products are the corresponding aldehyde or carboxylic acid due to oxidation. To confirm the identity of the peak, you can:
-
Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer to obtain the molecular weight of the unknown peak.
-
Reference Standards: If available, run reference standards of the suspected degradation products ((2-Bromo-4-chloro-6-fluorophenyl)benzaldehyde and (2-Bromo-4-chloro-6-fluorophenyl)benzoic acid) to compare retention times.
-
Forced Degradation Study: Intentionally degrade a small sample of your starting material (e.g., by exposing it to a mild oxidizing agent) and analyze the mixture to see if the unknown peak increases.
Q4: Can I use this compound in reactions with strong acids or bases?
A4: Caution is advised when using strong acids or bases.
-
Strong Acids: Can promote the substitution of the hydroxyl group, leading to unwanted byproducts.[3]
-
Strong Bases: Can deprotonate the hydroxyl group, forming an alkoxide. While this may be a desired step in some reactions, the resulting alkoxide could be more susceptible to oxidation.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms: You are using this compound as a starting material and observe significant variability in your reaction yields.
Potential Cause: Degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction yields.
Detailed Steps:
-
Assess Purity: Before starting your reaction, always check the purity of your this compound lot using a suitable analytical method like HPLC or GC.[4]
-
Re-purification: If the purity is below your required specifications, consider re-purifying the material. Recrystallization is often an effective method for solid compounds.
-
Evaluate Reaction Conditions: Scrutinize your reaction setup. Ensure you are using an inert atmosphere if your reaction is sensitive to oxygen. Avoid unnecessarily high temperatures.
-
Reagent Compatibility: Be mindful of the other reagents in your reaction. If you are using strong oxidizing agents, consider if they might be partially degrading your starting material. The same applies to strong acids or bases.[5][6]
Issue 2: Formation of a Major, Unidentified Byproduct
Symptoms: A significant byproduct is consistently formed in your reaction, complicating purification and reducing your yield.
Potential Cause: A side reaction involving the benzylic alcohol functionality.
Troubleshooting Workflow:
Caption: Identifying and mitigating byproduct formation.
Detailed Steps:
-
Isolate and Characterize: Isolate the byproduct and determine its structure using analytical techniques such as NMR and Mass Spectrometry.
-
Identify the Reaction Pathway:
-
If the byproduct is the aldehyde or carboxylic acid, your reaction conditions are likely too oxidative. Consider using a milder oxidizing agent or protecting the alcohol group before proceeding with the reaction.
-
If the byproduct is a result of substitution or etherification, your reaction conditions may be too acidic, or your solvent may be acting as a nucleophile. Consider using a non-nucleophilic solvent and buffering the reaction mixture if possible.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Protocol 2: Forced Oxidation Study
This protocol can help to identify the retention times of potential oxidation products.
-
Dissolve a small amount (e.g., 10 mg) of this compound in a suitable solvent (e.g., 1 mL of acetonitrile).
-
Add a mild oxidizing agent (e.g., a few crystals of pyridinium chlorochromate).
-
Stir the mixture at room temperature for 1-2 hours.
-
Analyze the reaction mixture by HPLC or GC-MS to identify the newly formed peaks corresponding to the aldehyde and carboxylic acid.
Incompatible Materials
To prevent degradation and ensure safety, avoid contact of this compound with the following:
-
Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide) can lead to rapid and potentially exothermic oxidation.[7][8]
-
Strong Acids: (e.g., concentrated sulfuric acid, nitric acid) can catalyze dehydration or substitution reactions.[5][6]
-
Strong Bases: Can deprotonate the alcohol, and the resulting alkoxide may have different reactivity and stability.
-
Acid Halides and Anhydrides: Can react with the alcohol to form esters.
References
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Available at: [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available at: [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-STAGE. Available at: [Link]
-
Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. Available at: [Link]
-
Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. ResearchGate. Available at: [Link]
-
Selective oxidation of benzyl alcohols with molecular oxygen as the oxidant using Ag-Cu catalysts supported on polyoxometalates. Makerere University Institutional Repository. Available at: [Link]
-
Selective Oxidation of Benzyl Alcohols with Molecular Oxygen as the Oxidant Using Ag-Cu Catalysts Supported on Polyoxometalates. ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
-
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. ResearchGate. Available at: [Link]
-
Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. Available at: [Link]
-
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. ResearchGate. Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]
-
Examples of Incompatible Chemicals. University of California, Berkeley. Available at: [Link]
-
Chapter 17 – Alcohols and Phenols Solutions to Problems. NC State University Libraries. Available at: [Link]
-
Capillary Gas Chromatographic Method for the Determination of Benzyl Alcohol in Injectable Formulations. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Benzylic substitution, benzylation. Organic Chemistry Portal. Available at: [Link]
-
Which of the following para-substituted benzyl alcohols reacts fastest with HBr? Stack Exchange. Available at: [Link]
-
Incompatible Chemicals. University of South Carolina. Available at: [Link]
-
Simultaneous spectrophotometric determination of benzyl alcohol and diclofenac in pharmaceuticals using methods based on the first derivative of the optical density ratio. ResearchGate. Available at: [Link]
-
Incompatible Chemicals. Utah State University. Available at: [Link]
-
TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
managing exothermic reactions in the synthesis of polysubstituted phenylmethanols
Topic: Synthesis of Polysubstituted Phenylmethanols
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Managing thermal runaway risks in high-hindrance organometallic and hydride reduction steps.
Executive Overview: The "Polysubstituted" Trap
Researchers often underestimate the synthesis of polysubstituted phenylmethanols (e.g., 2,4,6-trimethylphenylmethanol or similar pharmacophores).[1] The steric bulk and electronic deactivation of these rings create a dangerous paradox:
-
Kinetic Inhibition: The reaction is slow to start (long induction period).[1]
-
Thermodynamic Accumulation: Reagents accumulate in the vessel.[1]
-
Thermal Runaway: Once initiated, the reaction proceeds instantaneously, releasing all stored potential energy at once.[1]
This guide replaces standard textbook protocols with process-safe methodologies specifically designed for these difficult substrates.
Module A: The Organometallic Step (Grignard & Lithiation)[1][2]
The Hazard: Direct magnesium insertion into a polysubstituted aryl halide is unpredictable.[1] The high activation energy required to overcome steric hindrance often necessitates heating, which coincides with the boiling point of ether/THF, leading to catastrophic solvent loss and pressure buildup.[1]
The Solution: Do not use direct insertion. Use Halogen-Magnesium Exchange via "Turbo Grignards" (Knochel-Hauser reagents).[1]
Protocol 1: Safe Synthesis via Turbo Grignard Exchange
Superior control for sterically hindered substrates.[1]
Reagents:
-
Substrate: Polysubstituted Aryl Bromide/Iodide (1.0 equiv)
-
Reagent: iPrMgCl·LiCl (1.3 M in THF) – Commercially available or prepared.
-
Electrophile: Benzaldehyde/Ketone derivative.[1]
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask (RBF) equipped with a temperature probe (internal), N2 inlet, and pressure-equalizing addition funnel.
-
Cooling: Charge the Aryl Halide and anhydrous THF. Cool to -20°C .
-
Note: Unlike direct insertion, exchange reactions are exothermic but fast even at low temps.[1]
-
-
Exchange (The Critical Step): Add iPrMgCl[1]·LiCl dropwise.[1]
-
Verification: After 30 mins, quench a small aliquot with water/iodine and check via GC/LCMS. You should see the de-halogenated arene (H-quench) or iodinated species (I-quench).[1]
-
Electrophile Addition: Once exchange is >95%, cool to -40°C before adding the carbonyl electrophile. This suppresses competing enolization reactions common with hindered ketones.[1]
Troubleshooting Logic: "The Reaction Won't Start"
If you are forced to use direct Mg insertion (e.g., cost constraints), follow this decision matrix to prevent runaway.
Figure 1: Decision matrix for handling induction periods. Note that heating a stalled mixture with >20% accumulation is a primary cause of laboratory explosions.[1]
Module B: The Hydride Reduction (NaBH4 / LiAlH4)[1]
The Hazard: Reducing polysubstituted phenyl ketones releases Hydrogen gas (
Data: Gas Evolution & Thermal Potential
| Parameter | Sodium Borohydride (NaBH4) | Lithium Aluminum Hydride (LiAlH4) |
| Solvent Compatibility | MeOH, EtOH (Protics allow H2 release during rxn) | THF, Ether (Aprotic; H2 releases at quench) |
| H2 Evolution | Slow, steady evolution in alcohols.[1] | Violent burst upon quenching.[1] |
| Thermal Risk | Moderate (Reflux risk in MeOH).[1] | High (Ignition of H2 likely).[1] |
| Rec. Temp (Polysubstituted) | 0°C to 10°C | -15°C to 0°C |
Protocol 2: Controlled Dosing for Phenyl Ketones
-
Vent Sizing: Ensure the N2 outlet is not a narrow needle. Use a bubbler with a wide-bore exit to accommodate rapid gas expansion.
-
Solvent Choice: Use MeOH rather than EtOH.
-
Why? NaBH4 reacts slowly with MeOH to form methoxy-borates, which are often better reducing agents for hindered ketones than the parent borohydride.[1]
-
-
Dosing: Add NaBH4 as a slurry in alkalized solvent (0.1 M NaOH/MeOH) or as solid pellets over 1 hour.
-
Never dump all solids at once.[1]
-
-
Quench: Acetone destroy excess hydride before adding water/acid.[1]
Module C: The Quench (The "Volcano" Effect)[1]
The most dangerous moment in phenylmethanol synthesis is often the workup.[1] Magnesium alkoxides and Aluminum salts form gelatinous precipitates that trap heat and solvent pockets.
The "Inverse Quench" Technique
For reactions >10 grams, never pour water into the reaction vessel.[1]
-
Prepare Quench Tank: A separate flask containing dilute acid (HCl or H2SO4) or sat.[1] NH4Cl, cooled to 0°C.
-
Transfer: Cannulate or pump the reaction mixture into the quench tank slowly.
-
Benefit: This maintains the cooling capacity of the quench medium and ensures the pH remains acidic/neutral, preventing the formation of "sticky" basic gels that block stirring.[1]
Figure 2: Inverse Quench Setup. Transferring the hot mixture into a large heat sink (the quench tank) is safer than adding the quench to the hot mixture.[1]
Frequently Asked Questions (FAQ)
Q: My Grignard reaction turned dark but the temperature didn't spike. Is it safe to heat? A: NO. Darkening often indicates surface activation without bulk initiation.[1] If you heat now, you risk triggering the accumulated halide.[1]
-
Action: Take an aliquot.[1] Quench with water.[1][7] Check NMR. If you see starting material, you have accumulation.[1] Do not heat. Add a stronger activator (Turbo Grignard or DIBAL) dropwise.[1]
Q: Why use iPrMgCl·LiCl instead of standard iPrMgCl? A: The LiCl breaks up the polymeric magnesium aggregates.[1][8] Standard Grignards form large clusters that react slowly with hindered halides.[1] The "Turbo" variant creates monomeric, highly reactive species that function at lower temperatures, widening your safety margin.[1]
Q: During NaBH4 reduction, the solution bubbled over upon adding acetic acid. Why? A: You likely had unreacted NaBH4.[1] Acidifying borohydride releases 4 moles of H2 gas instantly.[1]
-
Correction: Always quench with Acetone first.[1] Acetone consumes the hydride without gas evolution.[1] Only add acid after the acetone quench is complete.[1]
References
-
Knochel, P., et al. (2004).[1][8][9][10] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [1]
-
American Chemical Society. (2024).[1] "Laboratory Reaction Safety Summary: Grignard Reaction." ACS Center for Lab Safety.[1]
-
Organic Chemistry Portal. "Turbo-Grignard Reagents." Organic-Chemistry.org.
-
Princeton EHS. "Safe handling of organolithium compounds in the laboratory."
-
IChemE. "Chemical reaction hazards associated with the use of sodium borohydride."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nj.gov [nj.gov]
- 3. eszoneo.com [eszoneo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. Selective Metalation and Additions [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Practical Guide to Solvent Selection for the Recrystallization of (2-Bromo-4-chloro-6-fluorophenyl)methanol
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for selecting an optimal solvent system for the purification of (2-bromo-4-chloro-6-fluorophenyl)methanol via recrystallization. We will move beyond theoretical principles to address practical challenges and troubleshooting strategies encountered during experimentation.
Foundational Principles & FAQs
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The selection of a suitable solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit the following properties:
-
Differential Solubility: The compound of interest, this compound, should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) but sparingly soluble or insoluble at low temperatures (e.g., 0-5 °C). This temperature-dependent solubility gradient is the driving force for crystallization and ensures a high recovery yield.[1]
-
Impurity Solubility: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for their removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Boiling Point Considerations: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out" (melting instead of dissolving).[2][3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals after filtration.
Structurally, this compound possesses a polar benzyl alcohol moiety and a larger, nonpolar halogenated aromatic ring. This amphipathic nature suggests that solvents of intermediate polarity, such as ethanol or isopropanol, or co-solvent mixtures (e.g., ethyl acetate/heptane), are excellent starting points for screening.[4]
Q2: What is "oiling out" and how can I prevent it?
"Oiling out" is a common problem where the compound separates from the hot solution as a liquid (an oil) rather than forming solid crystals upon cooling.[2][5] This oil is an impure, supercooled liquid that often traps impurities and is notoriously difficult to crystallize.
Primary Causes & Solutions:
-
High Solution Temperature: The most frequent cause is the melting point of the solute being lower than the boiling point of the solvent.[2][3] When the solution is heated to dissolve the compound, the compound melts.
-
Solution: Choose a solvent with a lower boiling point. For example, if using toluene (BP 111 °C), switch to ethyl acetate (BP 77 °C).
-
-
High Solute Concentration: The solution may be supersaturated to a point where the compound separates as a liquid.
-
Solution: Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution: Ensure a slow, gradual cooling process. Insulate the flask to allow it to cool to room temperature over a longer period before moving it to an ice bath.
-
Q3: My crystal yield is very low. How can I improve the recovery?
Low recovery is frustrating but often correctable. The primary culprits are typically related to the choice and volume of the solvent.
Troubleshooting Low Yield:
-
Excessive Solvent: This is the most common error.[2] Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even when cold.
-
Solution: Re-evaluate your solvent. A slightly less polar solvent or a co-solvent system may be necessary to reduce solubility at low temperatures.
-
-
Premature Crystallization: If crystals form during hot filtration, you will lose product.
-
Solution: Use a pre-heated funnel and receiving flask, and add a small excess of solvent (~5-10%) before filtering to ensure the compound remains in solution. This excess can be evaporated after filtration.
-
-
Incomplete Cooling: Failing to cool the solution sufficiently will result in less product crystallizing out.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.
-
Systematic Workflow for Solvent Selection
A methodical approach is superior to random trials. Follow this workflow for efficient solvent system development.
Step 1: Single-Solvent Screening (Microscale)
The goal is to quickly identify promising candidate solvents.
Experimental Protocol:
-
Dispense ~20 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the solid is insoluble at room temperature, heat the test tube in a hot water bath and continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will form abundant, well-defined crystals upon cooling.
Table 1: Hypothetical Solvent Screening Results
| Solvent | Polarity | Solubility (RT) | Solubility (Hot) | Crystal Formation (Cold) | Assessment |
| Heptane | Nonpolar | Insoluble | Sparingly Soluble | Poor | Poor solvent |
| Toluene | Nonpolar | Sparingly Soluble | Soluble | Moderate crystals | Possible candidate |
| Ethyl Acetate | Intermediate | Soluble | Very Soluble | Low recovery | Good solvent for co-solvent system |
| Isopropanol | Polar | Sparingly Soluble | Soluble | Abundant crystals | Promising single solvent |
| Ethanol | Polar | Soluble | Very Soluble | Low recovery | Good solvent for co-solvent system |
| Water | Very Polar | Insoluble | Insoluble | None | Poor solvent |
Step 2: Developing a Co-Solvent System
If no single solvent is ideal, a co-solvent system is often the solution.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
Experimental Protocol (e.g., Ethyl Acetate/Heptane):
-
Dissolve the crude compound in the minimum required volume of the hot "good" solvent (ethyl acetate).
-
While the solution is still hot, add the "poor" solvent (heptane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Diagram 1: Solvent Selection Workflow
Caption: A systematic workflow for selecting an optimal recrystallization solvent system.
Diagram 2: Troubleshooting Common Issues
Caption: A decision-making guide for troubleshooting common recrystallization failures.
References
-
2-Bromo-4-chloroaniline Properties. (n.d.). PubChem. Retrieved from [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015). StackExchange. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. Retrieved from [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Mixed Solvent Recrystallization. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization Technique. (2021). Chemistry LibreTexts. Retrieved from [Link]
Sources
avoiding dehalogenation during reactions with (2-Bromo-4-chloro-6-fluorophenyl)methanol
The following guide serves as a Tier 3 Technical Support resource for (2-Bromo-4-chloro-6-fluorophenyl)methanol . It is designed to address the specific chemoselectivity challenges posed by this polyhalogenated substrate.
Subject: Troubleshooting Dehalogenation & Side Reactions for this compound Ticket ID: CHEM-SUP-8821 Support Level: Senior Application Scientist
Substrate Analysis & Reactivity Profile[1]
Before initiating any protocol, you must understand the "Reactivity Hierarchy" of your molecule. This substrate is a "loaded spring" due to the presence of three different halogens with varying bond dissociation energies (BDE) and electronic effects.
The Molecule: this compound
-
Position 1: Hydroxymethyl (-CH₂OH) – Nucleophilic / Oxidizable
-
Position 2: Bromine (Br) – Weakest Ar-X bond (Susceptible to Li-X exchange & Pd oxidative addition)
-
Position 4: Chlorine (Cl) – Intermediate stability
-
Position 6: Fluorine (F) – Strongest bond (Susceptible to
due to ortho-activation) -
Positions 3, 5: Aromatic Protons – High acidity (prone to "Halogen Dance" if lithiated)
Reactivity Hierarchy Diagram
The following diagram illustrates the threshold energies required to break specific bonds or trigger side reactions.
Caption: Figure 1. Reactivity thresholds. Red paths indicate high-risk dehalogenation vectors; Green paths indicate chemoselective transformations.
Troubleshooting Modules
Module A: Oxidation (Alcohol Aldehyde)
User Issue: "I tried oxidizing the alcohol with
Root Cause: Strong, acidic oxidants or metal-mediated radical pathways can attack the electron-deficient ring or cause over-oxidation.
The Protocol (Swern Oxidation): This is the Gold Standard for this substrate. It avoids radical intermediates that could abstract a halogen.
-
Preparation: Anhydrous conditions are non-negotiable.
-
Activation: Add DMSO (2.2 eq) to Oxalyl Chloride (1.1 eq) in DCM at -78°C .
-
Critical: Maintain -78°C. Higher temps (> -50°C) can trigger Pummerer rearrangements or side reactions with the electron-deficient ring.
-
-
Addition: Add the substrate (1.0 eq) slowly. Stir for 15-30 mins.
-
Termination: Add
(5.0 eq) and warm to RT.
Alternative (Process Friendly): TEMPO-mediated oxidation.
-
System: TEMPO (1 mol%), NaBr (10 mol%), NaOCl (aq), buffered at pH 8.6 (
). -
Why: The pH control prevents acid-catalyzed side reactions, and the mechanism is strictly confined to the alcohol functionality.
| Method | Risk Level | Dehalogenation Risk | Recommendation |
| Swern | Low | Negligible | Preferred (Lab Scale) |
| TEMPO/Bleach | Low | Negligible | Preferred (Scale-up) |
| Medium | Low | Slow reaction due to sterics | |
| Jones/PCC | High | Moderate | AVOID (Acidic/Metal residue) |
Module B: Metal-Halogen Exchange & Grignard Formation
User Issue: "I used n-BuLi to deprotonate the alcohol or generate an anion, but I got a mixture of products where the Bromine moved or disappeared."
Root Cause:
-
Exchange: n-BuLi attacks the C-Br bond (Li-Hal exchange) faster than it deprotonates the alcohol or ring protons.
-
Halogen Dance: Even if you avoid exchange, lithiation at the acidic proton positions (C3 or C5) can cause the heavy halogens to migrate to stabilize the anion.
The Solution: The Knochel-Hauser Base Strategy Do not use simple alkyl lithiums. You must use TMPMgCl·LiCl (Knochel-Hauser Base).[1]
Protocol:
-
Reagent: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl).[1]
-
Mechanism: This base is sterically bulky and thermodynamically controlled. It will deprotonate the alcohol (or the ring if alcohol is protected) without attacking the C-Br bond.
-
Conditions: Perform at -40°C to 0°C.
-
Diagram of Success:
Caption: Figure 2. Selection of base for metallation.[1] TMPMgCl[1]·LiCl prevents the unwanted attack on the C-Br bond.
Module C: Cross-Coupling (Suzuki-Miyaura)
User Issue: "I want to couple at the Bromine position, but I'm seeing hydrodebromination (Ar-Br
Root Cause:
Slow oxidative addition or slow transmetallation allows the Palladium species to undergo
Optimization Protocol:
-
Catalyst System: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ .
-
Advanced: For difficult cases, use Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand is bulky and prevents the approach of hydride sources.
-
-
Base Selection: Use
or (anhydrous) suspended in Toluene/Dioxane.-
Avoid: Alkoxide bases (NaOMe, NaOEt) in alcoholic solvents, as these are primary hydride donors.
-
-
Temperature: Keep strictly controlled (60-80°C). Overheating promotes dehalogenation.
Frequently Asked Questions (FAQ)
Q1: Can I use catalytic hydrogenation (
-
Alternative: Use Diimide reduction (generated from hydrazine/peroxide or TsNHNH2) which reduces alkenes but leaves aryl halides untouched.
Q2: Why is the Fluorine atom stable to coupling but risky with bases?
A: The C-F bond is too strong for standard Pd oxidative addition (requires specialized Ni catalysts). However, because F is highly electronegative and located ortho to the benzylic position, it activates the ring for Nucleophilic Aromatic Substitution (
Q3: How do I protect the alcohol without affecting the halogens? A:
-
Recommended:TBDMS-Cl / Imidazole . It is mild, standard, and touches nothing else.
-
Recommended:Acetylation (Ac2O / Pyridine) .
-
Avoid: Benzyl protection using NaH/BnBr (Sodium hydride is too harsh and may cause local heating/side reactions).
References & Authority
-
Knochel-Hauser Bases (Halogen Retention):
-
Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
-
Chemoselective Oxidation (TEMPO):
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society.
-
-
Avoiding Dehalogenation in Cross-Coupling:
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
-
Halogen Dance Mechanism:
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
-
Sources
Technical Support Center: Characterization of Multi-Halogenated Organic Compounds (MHOCs)
Status: Operational Operator: Senior Application Scientist Ticket ID: MHOC-Guide-2024
Welcome to the MHOC Characterization Support Hub
Objective: This guide addresses the specific analytical bottlenecks encountered when characterizing organic compounds containing multiple halogen atoms (F, Cl, Br, I). These molecules present unique challenges due to isotopic complexity, heavy atom effects, and lipophilicity.[1]
How to use this guide: Select the module corresponding to your current experimental bottleneck. Each section is designed as a self-validating troubleshooting workflow.
Module 1: Mass Spectrometry (The Isotope & Ionization Lab)
The Issue: "My mass spectrum shows a messy cluster of peaks. I cannot determine if I have impurities or just a complex isotopic envelope."
Root Cause Analysis:
Multi-halogenated compounds do not produce a single "parent peak."[1] They produce an isotopic envelope due to the high natural abundance of heavy isotopes (specifically
Troubleshooting Workflow
Step 1: Validate the Isotopic Envelope Do not rely on the monoisotopic mass alone. You must match the entire cluster intensity against theoretical distributions.
| Element | Isotope 1 (Mass) | Abundance (%) | Isotope 2 (Mass) | Abundance (%) | Pattern Characteristic |
| Chlorine | 75.77 | 24.23 | 3:1 ratio (M : M+2) | ||
| Bromine | 50.69 | 49.31 | 1:1 ratio (M : M+2) | ||
| Fluorine | 100.0 | - | - | No isotope pattern (Mass Defect only) | |
| Iodine | 100.0 | - | - | Large mass defect, no M+2 |
Step 2: Check for "Ghost" Impurities (Dehalogenation)
If you see a peak at
-
Test: Lower the Fragmentor Voltage (or Cone Voltage). If the "impurity" decreases relative to the parent cluster, it is an in-source artifact.
Step 3: The "Halogen Count" Rule Use the peak spacing and intensity to estimate halogen count manually before software deconvolution.
-
Rule of Thumb: A compound with
chlorines and bromines will have an envelope width of approximately Daltons.[1]
Visual Workflow: Isotopic Pattern Deconvolution
Figure 1: Decision tree for identifying halogenated species and distinguishing real compounds from in-source dehalogenation artifacts.
Module 2: NMR Spectroscopy (The Quiet Nuclei)
The Issue: "I know I have a carbon atom attached to the halogen, but the
Root Cause Analysis:
-
Relaxation Time (
): Quaternary carbons attached to halogens (C-X) have extremely long spin-lattice relaxation times (often seconds) because they lack attached protons to facilitate dipolar relaxation [2].[1] -
Coupling (
-coupling): Fluorine ( ) has a spin of 1/2 and couples strongly to carbon ( ), splitting signals into doublets, triplets, or quartets, diluting signal intensity.[1] -
Quadrupolar Broadening: Cl, Br, and I have quadrupolar nuclei.[1] While they rarely split carbon signals, they can cause significant line broadening, making the C-X signal disappear into the baseline [3].
Troubleshooting Workflow
Scenario A: Missing Quaternary Carbon Signal
-
Immediate Fix: Increase the relaxation delay (
) to 5–10 seconds. Standard parameters ( ) are insufficient for C-X carbons.[1] -
Pro Tip: Use a Relaxation Agent. Add
Chromium(III) acetylacetonate ( ) to the sample.[1] This paramagnetic species shortens for all nuclei, allowing quantitative integration with short delays.[1]
Scenario B: The Fluorine Splitting Headache
-
Diagnosis: If you see a quartet with huge spacing (
), that is a group, not four impurities.[1] -
Protocol: Run a
experiment (Carbon-13 with Fluorine Decoupling). This collapses the multiplets back into singlets, significantly boosting S/N ratio.[1]
Visual Workflow: NMR Optimization
Figure 2: Optimization loop for recovering lost carbon signals in multi-halogenated compounds.
Module 3: Separation Science (The Sticky Column)
The Issue: "My compound elutes as a broad tail or doesn't come off the column at all."
Root Cause Analysis: Multi-halogenated compounds are highly lipophilic (hydrophobic).[1] They interact too strongly with standard C18 stationary phases.[1] Additionally, halogen bonding (interaction between the electrophilic "sigma hole" of the halogen and the stationary phase) can cause severe peak tailing [4].[1]
Troubleshooting Guide
1. The "General Elution" Problem
-
Symptom: Retention time (
) is unstable or min. -
Solution: Switch mobile phase modifier. Replace Methanol with Tetrahydrofuran (THF) or Acetonitrile (ACN) .[1] THF is a stronger solvent for solubilizing halogenated species and breaking hydrophobic interactions.[1]
2. The "Isomer Separation" Problem
-
Symptom: Regioisomers (e.g., 2,4-dibromo vs. 2,5-dibromo) co-elute on C18.[1]
-
Solution: Use a PFP (Pentafluorophenyl) column.[1]
-
Mechanism: PFP phases offer
- interactions and shape selectivity that C18 lacks.[1] The electron-deficient PFP ring interacts differently with the electron-rich halogens of your analyte, often resolving isomers that C18 cannot [5].
-
Module 4: X-Ray Crystallography (The Disorder Trap)
The Issue: "My R-factor is high, and the halogen atoms look 'smeared' in the electron density map."
Root Cause Analysis:
-
Isostructural Disorder: Chlorine (
) and Bromine ( ) have similar van der Waals radii to Methyl groups ( ).[1] In the crystal lattice, molecules may pack randomly with a Cl occupying a position where a Br or Methyl should be (substitutional disorder) [6].[1] -
Radiation Damage: C-Br and C-I bonds are weak.[1] High-intensity synchrotron radiation can cleave these bonds specifically during data collection (Specific Radiation Damage), leading to "ghost" density where the halogen used to be [7].[1]
Protocol: Handling Halogen Disorder
-
Occupancy Refinement: If you suspect Cl/Br disorder (e.g., in a mixed synthesis), refine the occupancy of the halogen site.[1] Allow it to be
Cl and Br. -
Low-Dose Collection: To prevent bond cleavage:
-
Collect data at
(Cryo). -
Use a "Helical Scan" or "Vector Scan" to constantly move the crystal into the beam, distributing the radiation dose across the sample volume.
-
References
-
National Institutes of Health (NIH). (2024).[1] Understanding isotopes, isomers, and isobars in mass spectrometry. PMC.[1] Link
-
Michigan State University. (2017).[1] Basic Practical NMR Concepts: T1 Relaxation and Integration.[1] MSU Chemistry.[1] Link
-
University of Oxford. (1999).[1] Advanced Class NMR: Quadrupolar Nuclei and Relaxation. Oxford Chemistry.[1] Link
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds.Link
-
Halo Columns. (2023). LC Chromatography Troubleshooting Guide: Solvent Strength and Selectivity.Link
-
Boston University. (n.d.).[1] Investigation of Crystal Structures using X-Ray Diffraction.[1][2] Physics Dept.[1] Link
-
International Union of Crystallography (IUCr). (2022).[1] Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures.[1] IUCr Journals.[1] Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Executive Summary & Structural Context
Molecule: (2-Bromo-4-chloro-6-fluorophenyl)methanol CAS: 1196155-46-0 (Generic analog class) Role: Highly functionalized scaffold for fragment-based drug discovery (FBDD).[1][2][3]
This guide provides a definitive analysis of the proton NMR spectroscopy of this compound. Unlike standard benzyl alcohols, this molecule exhibits complex spin-spin coupling due to the presence of the ortho-fluorine atom (Position 6) and the specific 1,2,4,6-substitution pattern.[1] The resulting spectrum is a "fingerprint" used to validate regiochemistry during the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling precursors.[1][2][3]
Structural Analysis & Electronic Environment
The benzene ring is tetrasubstituted, leaving only two aromatic protons (H3 and H5) in distinct electronic environments.[1][2]
-
Position 1 (
): The benzylic carbon is shielded by the electron-rich ring but split by the ortho-fluorine.[1][2][3] -
Position 2 (Br) & 4 (Cl): Electron-withdrawing groups (Inductive effect
) that deshield adjacent protons.[1][2][3] -
Position 6 (F): The critical NMR active nucleus (
, spin 1/2) that induces significant -coupling to both the aromatic H5 and the benzylic protons.[1][2]
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral reproducibility, the following protocol for synthesis (via aldehyde reduction) and sample preparation is recommended.
Synthesis Workflow (Aldehyde Reduction)
The alcohol is typically generated from 2-bromo-4-chloro-6-fluorobenzaldehyde using Sodium Borohydride (
Figure 1: Standard reduction workflow to generate the target alcohol from its aldehyde precursor.[1]
NMR Sample Preparation[1][2]
-
Solvent Choice:
(Chloroform-d) is standard.[1][2][3] However, DMSO- is recommended if hydroxyl proton coupling verification is required.[1][2][3] -
Concentration:
of sample in solvent. -
Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient; quartz is not required as no high-temperature study is involved.[1][2][3]
Comparative Spectral Analysis
This section compares the target molecule against a non-fluorinated analog to isolate the specific coupling effects of the fluorine atom.[1][2][3]
The Comparison Set
Detailed Signal Assignment (Target Molecule)
Solvent:
| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Explanation |
| H5 (Ar-H) | dd (Doublet of Doublets) | Dominant Feature: Large coupling to ortho-F (6-pos) and small meta-coupling to H3.[1][2][3] | ||
| H3 (Ar-H) | d (Doublet) | Located between Br and Cl.[1][2][3] Only couples significantly with H5 (meta). Para-F coupling is usually negligible.[1][2][3][4] | ||
| CH₂ (Benzylic) | d (Doublet) | Key Identifier: The benzylic protons couple to the Fluorine through 4 bonds (W-coupling), splitting the singlet into a doublet.[1] | ||
| OH (Hydroxyl) | bs (Broad Singlet) | N/A | Exchangeable.[1][2][3] Position varies with concentration and water content.[1][2][3] |
Comparative Data Table
The table below illustrates how the removal of Fluorine changes the spectrum, validating the assignment.
| Feature | Target (with 6-F) | Analog (No 6-F) | Analysis |
| H5 Signal | Doublet of Doublets | Doublet (or dd with H6) | The large |
| Benzylic CH₂ | Doublet ( | Singlet | The "F-split" is the primary confirmation of the 6-Fluoro regiochemistry.[1][2][3] |
| H3 Shift | Deshielded ( | Deshielded ( | H3 environment (between Br/Cl) remains largely unchanged. |
Visualization of Coupling Logic
Understanding the splitting tree is vital for interpreting the aromatic region.[1][2][3]
Figure 2: Splitting tree demonstrating the influence of the
Technical Discussion & Troubleshooting
The "Missing" Coupling
Researchers often ask why H3 does not show a large coupling to Fluorine.[1][2][3]
-
Reasoning: H3 is para to the Fluorine.[1][2][3] Para-coupling (
) in fluorobenzenes is typically and is often obscured by line broadening.[1][2][3] Consequently, H3 appears as a simple doublet (coupled only to H5).[1][2][3]
Solvent Effects (DMSO-d6 vs CDCl3)
If the spectrum is run in DMSO-d6 :
-
Hydroxyl Coupling: The OH proton exchange slows down.[1][2][3] The OH signal shifts to
ppm and splits into a triplet ( Hz).[1][2][3] -
Benzylic Complexity: The
signal becomes a doublet of doublets (coupled to both the OH and the F).[1][2][3]
Impurity Flags
-
Aldehyde Peak (
ppm): Indicates incomplete reduction.[1][2][3] -
Des-bromo species: If the reaction is over-reduced (rare with
, possible with ), the integration of the aromatic region will change from 2H to 3H.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1][2][3][5][6] (Standard text for substituent chemical shift additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2][3] Spectral Database for Organic Compounds (SDBS).[1][2][3] (Source for general fluorobenzyl alcohol coupling constants).[1][2][3]
-
BenchChem. (2025).[1][2][3][7][8] Synthesis and Protocols for Halogenated Benzyl Alcohols. (General synthesis workflows for poly-halogenated aromatics).[1][2][3]
-
PubChem. (2025).[1][2][3] 2-Bromo-4-chloro-1-fluorobenzene Compound Summary. (Core scaffold spectral data).[1][2][3]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sfu.ca [sfu.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the 13C NMR Analysis of (2-Bromo-4-chloro-6-fluorophenyl)methanol
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful innovation. (2-Bromo-4-chloro-6-fluorophenyl)methanol, a polysubstituted aromatic compound, presents a unique analytical challenge due to the complex interplay of its halogen substituents. This guide provides an in-depth analysis of its expected 13C Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework against structurally similar compounds and detailing the experimental and theoretical methodologies required for unambiguous characterization.
The Analytical Imperative: Why 13C NMR?
In the structural analysis of organic molecules, 13C NMR spectroscopy is a powerful technique for determining the carbon framework.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing direct evidence of the number of different carbon environments.[1][2] For a molecule like this compound, with its varied halogen substituents, 13C NMR is indispensable for confirming the precise substitution pattern on the aromatic ring.
Predicting the 13C NMR Spectrum of this compound
The following table outlines the predicted 13C NMR chemical shifts for this compound. These predictions are derived from established substituent effects on benzene and analysis of the experimental data for similar compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 (C-OH) | ~155-160 | Attached to the electronegative oxygen and fluorine, leading to a significant downfield shift. |
| C2 (C-Br) | ~110-115 | The "heavy atom effect" of bromine typically causes an upfield shift, but ortho substitution can lead to complex effects. |
| C3 | ~125-130 | Influenced by the meta-directing effects of the adjacent substituents. |
| C4 (C-Cl) | ~130-135 | Chlorine is electronegative and will cause a downfield shift. |
| C5 | ~115-120 | Influenced by the ortho- and para-directing effects of the substituents. |
| C6 (C-F) | ~160-165 (doublet) | Fluorine is highly electronegative, causing a strong downfield shift. The carbon signal will be split into a doublet due to one-bond coupling with the 19F nucleus. |
| CH2OH | ~60-65 | Typical chemical shift for a benzylic alcohol carbon. |
Comparative Analysis with Structurally Related Compounds
To validate our predictions and provide a practical framework for analysis, we will compare the expected spectrum of this compound with the experimental 13C NMR data of three similar compounds: 2-bromo-4-chlorophenol, 2-bromo-4-fluorophenol, and 2-bromo-4-fluorotoluene.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other (ppm) |
| This compound (Predicted) | ~155-160 | ~110-115 | ~125-130 | ~130-135 | ~115-120 | ~160-165 (d) | ~60-65 (CH2OH) |
| 2-Bromo-4-chlorophenol [5] | 150.8 | 111.9 | 131.3 | 125.8 | 117.2 | 128.9 | - |
| 2-Bromo-4-fluorophenol [6] | 151.2 (d) | 112.5 | 118.8 (d) | 157.6 (d) | 117.5 (d) | 119.4 | - |
| 2-Bromo-4-fluorotoluene [7] | 137.9 (d) | 119.8 | 132.0 (d) | 159.2 (d) | 115.9 (d) | 127.8 | 22.7 (CH3) |
Analysis of Comparative Data:
-
The chemical shifts of the carbon atoms directly bonded to the halogens (C2, C4, C6) show significant variation across the compared molecules, highlighting the distinct electronic influence of each halogen.
-
The presence of a fluorine atom consistently leads to a large downfield shift for the carbon to which it is attached and introduces characteristic C-F coupling (observed as doublets).
-
The replacement of the hydroxyl group in the phenols with a hydroxymethyl group in our target molecule is expected to have a noticeable effect on the chemical shift of C1.
Experimental Protocol for 13C NMR Analysis
For researchers seeking to acquire experimental data for this compound, the following protocol provides a robust starting point.
1. Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters:
-
Spectral width: ~250 ppm
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of scans: 1024 or more, depending on the sample concentration.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks (note: in proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons).
-
Assign the peaks to the respective carbon atoms based on the predicted chemical shifts and by comparison with related compounds.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the 13C NMR analysis of this compound.
Figure 1. A flowchart outlining the workflow for the 13C NMR analysis of this compound, from sample preparation to final structural elucidation, including complementary analytical techniques.
Alternative and Complementary Analytical Techniques
While 13C NMR is a primary tool for carbon skeleton determination, a comprehensive structural elucidation relies on a combination of spectroscopic methods.[8][9]
-
1H NMR Spectroscopy: Provides detailed information about the proton environments, including their chemical shifts, integration (number of protons), and coupling patterns, which reveal neighboring protons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the presence of the halogen atoms through their isotopic signatures.[8]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group in the hydroxymethyl substituent.[8][10]
-
2D NMR Techniques (e.g., HSQC, HMBC): These experiments establish correlations between protons and carbons, providing definitive evidence for the assignment of signals in both 1H and 13C NMR spectra.
Conclusion
The 13C NMR analysis of this compound requires a systematic approach that combines predictive methods with careful experimental work and comparison with known compounds. The complex substitution pattern of this molecule makes it an excellent case study for understanding the nuanced effects of multiple halogen substituents on the 13C NMR spectrum of an aromatic ring. By following the guidelines and protocols outlined in this guide, researchers can confidently elucidate the structure of this and other similarly complex molecules, ensuring the integrity and accuracy of their scientific endeavors.
References
- Vertex AI Search. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol(695-96-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Bromo-4-fluorophenol(496-69-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Bromo-4-fluorotoluene(1422-53-3) 13C NMR spectrum.
- Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy | Organic Chemistry Class Notes.
- ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid) | Journal of Chemical Education.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane.
- ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- YouTube. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS.
- YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Bromo-4-chlorophenol(695-96-5) 13C NMR [m.chemicalbook.com]
- 6. 2-Bromo-4-fluorophenol(496-69-5) 13C NMR [m.chemicalbook.com]
- 7. 2-Bromo-4-fluorotoluene(1422-53-3) 13C NMR [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to the FT-IR Spectral Analysis of (2-Bromo-4-chloro-6-fluorophenyl)methanol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (2-Bromo-4-chloro-6-fluorophenyl)methanol. In the absence of a publicly available experimental spectrum for this specific, complex molecule, this document establishes a robust, predictive framework for its spectral features. By grounding our predictions in the fundamental principles of vibrational spectroscopy and making direct comparisons with the known spectra of simpler, structurally related analogs, we can construct a reliable "virtual" spectrum. This guide is designed for researchers, scientists, and drug development professionals who rely on FT-IR spectroscopy for structural elucidation and chemical identification.
The Analytical Challenge: Deconvoluting a Complex Spectrum
This compound is a poly-substituted aromatic alcohol. Its structure presents a unique analytical challenge: to assign specific vibrational modes in a crowded infrared spectrum where the electronic and steric effects of three different halogens (Br, Cl, F) and a hydroxymethyl group (-CH₂OH) all influence the phenyl ring and each other.
FT-IR spectroscopy is an ideal tool for this purpose. It provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[1] By identifying characteristic absorptions, we can confirm the presence of key functional groups and gain insight into the molecule's overall structure.
Predictive FT-IR Spectrum of this compound
Based on established group frequency correlations, we can predict the key absorption bands for the target molecule. The presence of hydroxyl, primary alcohol, and various carbon-halogen bonds, in addition to the substituted aromatic ring, will give rise to a series of characteristic peaks.
The causality behind these predictions lies in the relationship between bond strength, the mass of the bonded atoms, and the frequency of vibration. For instance, the strong, broad O-H stretch is a hallmark of alcohols and is highly sensitive to hydrogen bonding. The C-X (halogen) stretches, by contrast, are found at lower wavenumbers, with their positions being heavily dependent on the mass of the halogen atom.[2]
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Mechanistic Insights |
| 3550 - 3200 | O-H Stretch (Alcohol) | Strong, Broad | This broad absorption is characteristic of the stretching vibration of a hydroxyl group involved in intermolecular hydrogen bonding.[3][4] The breadth of the peak is a direct consequence of the different hydrogen-bonding environments present in the sample matrix. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | These absorptions arise from the stretching of the C-H bonds on the aromatic ring. Compounds with C=C bonds typically show C-H stretches just above 3000 cm⁻¹.[2] |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | These peaks correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) group of the methanol substituent.[4] |
| 1600 - 1585 & 1500 - 1400 | Aromatic C=C Ring Stretch | Medium to Strong | These bands are due to carbon-carbon stretching vibrations within the aromatic ring and are a reliable indicator of an aromatic structure.[2] The specific substitution pattern influences the exact position and intensity of these peaks. |
| ~1400 - 1260 | C-F Stretch (Aryl Fluoride) | Strong | The C-F bond is highly polarized, resulting in a strong absorption. Its position can vary but is typically found in this region for aryl fluorides. |
| 1260 - 1200 | C-O Stretch (Primary Alcohol) | Strong | This intense band is due to the stretching vibration of the C-O single bond. For primary alcohols, this peak is typically found in the 1050 cm⁻¹ region, but electron-withdrawing groups on the ring can shift it to a higher wavenumber. |
| 850 - 550 | C-Cl Stretch (Aryl Chloride) | Medium to Strong | This absorption is due to the stretching of the carbon-chlorine bond. |
| 690 - 515 | C-Br Stretch (Aryl Bromide) | Medium to Strong | As bromine is heavier than chlorine, the C-Br stretching vibration occurs at a lower frequency.[2] |
| Below 900 | Aromatic C-H Out-of-Plane Bend | Strong | The position of these strong bands is highly indicative of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted ring, specific patterns emerge in this region. |
A Comparative Analysis with Structural Analogs
To validate our predictions, we can compare the expected spectrum with the actual FT-IR spectra of simpler, related molecules. This comparative approach allows us to observe the empirical effects of adding specific functional groups and substituents. We will use Benzyl Alcohol as the base structure and then examine the effect of adding individual halogens to a phenol ring.
Table 2: Comparison of Key FT-IR Absorptions of this compound with Simpler Analogs
| Vibrational Mode | Benzyl Alcohol[5] | 4-Chlorophenol[6][7] | 4-Bromophenol[8] | 4-Fluorophenol[9] | Predicted: this compound |
| O-H Stretch (cm⁻¹) | ~3338 (Broad, Strong) | ~3597 (Sharp, solution) | ~3600 (Sharp, solution) | ~3610 (Sharp, solution) | ~3400 (Broad, Strong) |
| Aromatic C-H Stretch (cm⁻¹) | ~3030 | ~3050 | ~3040 | ~3040 | ~3070 |
| Aromatic C=C Stretch (cm⁻¹) | ~1496, 1454 | ~1595, 1493 | ~1590, 1488 | ~1600, 1509 | ~1590, 1480 |
| C-O Stretch (cm⁻¹) | ~1017 | ~1227 | ~1220 | ~1220 | ~1220 |
| C-X Stretch (cm⁻¹) (X=F,Cl,Br) | N/A | ~827 (C-Cl) | ~825 (C-Br) | ~1220 (C-F) | ~1300 (C-F), ~830 (C-Cl), ~650 (C-Br) |
Note: Spectra for phenols were recorded in solution, which minimizes hydrogen bonding and results in sharper O-H peaks at higher wavenumbers. The predicted spectrum for the target molecule assumes a solid or liquid state where hydrogen bonding is significant.
This comparison reveals several key trends:
-
Hydroxyl Group: The broad O-H stretch in Benzyl Alcohol is a good model for the expected peak in our target molecule.
-
C-O Stretch: The C-O stretch in the halogenated phenols appears at a significantly higher wavenumber (~1220 cm⁻¹) compared to Benzyl Alcohol (~1017 cm⁻¹). This is due to the electronic influence of the halogens on the aromatic ring, which strengthens the C-O bond. We predict a similar position for our target molecule.
-
C-X Stretches: The positions of the C-Cl and C-Br stretches in the reference compounds align well with the predicted regions for our target molecule. The C-F stretch is often coupled with other vibrations and appears as a strong band in the fingerprint region.
Experimental Protocol for FT-IR Spectrum Acquisition
A self-validating protocol is crucial for obtaining reliable and reproducible data. The following describes the standard procedure for analyzing a solid sample like this compound using the KBr pellet technique.
Rationale for Method Selection
The Potassium Bromide (KBr) pellet method is a classic transmission technique for solid samples.[10] It is chosen for its ability to produce high-quality spectra with sharp, well-defined peaks. The key principle is that KBr is transparent to infrared radiation and, under pressure, forms a crystalline matrix that holds the sample. An alternative, often simpler method is Attenuated Total Reflectance (ATR), where the sample is pressed against a high-refractive-index crystal.[11][12][13] While ATR is faster, the KBr method often yields spectra with better resolution for pure, crystalline compounds.
Step-by-Step KBr Pellet Preparation and Analysis
-
Material Preparation:
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Add approximately 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be between 0.5% and 2%.[14][16]
-
Grind the mixture swiftly but thoroughly for 1-2 minutes until a fine, homogeneous powder is obtained.[10] Prolonged grinding can increase moisture absorption.
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for several minutes to form a translucent or transparent pellet.[16]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum. This removes spectral contributions from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.[17]
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Data Interpretation and Validation
The final step is to interpret the acquired spectrum. The process involves a logical flow from high-level functional group identification to a detailed analysis of the unique fingerprint region.
Caption: Logical workflow for FT-IR spectrum interpretation.
Trustworthiness in spectral interpretation comes from this systematic approach. The presence of all predicted bands in their expected regions provides strong, self-validating evidence for the compound's identity. The fingerprint region, in particular, is unique to the molecule. While individual absorptions within this region can be difficult to assign definitively, the overall pattern is highly reproducible and serves as the ultimate confirmation when compared against a reference spectrum or, in this case, a robust predictive model.
Conclusion
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range... [Image]. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Measured FT-IR spectra of bromophenol blue in experiment... [Image]. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol) [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromophenol, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
MDPI. (2021). A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
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analytical techniques for purity assessment of (2-Bromo-4-chloro-6-fluorophenyl)methanol
A Comparative Guide to Purity Assessment of (2-Bromo-4-chloro-6-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is of paramount importance. The presence of impurities can significantly affect the safety, efficacy, and stability of the final drug product.[1] this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods for its purity assessment are crucial. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of this compound, complete with experimental protocols and supporting data.
The Critical Role of Purity in Pharmaceutical Intermediates
Impurities in pharmaceutical manufacturing can originate from several sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2] Adherence to these guidelines is essential for ensuring the quality and safety of pharmaceuticals.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for assessing the purity of APIs and their intermediates.[3] For a compound such as this compound, reversed-phase HPLC is the most widely adopted method due to its high resolution, sensitivity, and quantitative accuracy in separating the main component from structurally similar impurities.[1]
Why HPLC is the Preferred Method
The choice of HPLC is justified by its applicability to non-volatile and thermally labile compounds, a category that many pharmaceutical intermediates, including substituted benzyl alcohols, fall into.[3] Its ability to separate a wide range of compounds makes it a versatile and indispensable tool in a quality control setting.[3][4]
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
This protocol is a robust starting point for the purity assessment of this compound and should be validated according to ICH guidelines.[2][5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 90 30 90 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the principal peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.[1]
Caption: Workflow for HPLC Purity Determination.
Orthogonal and Complementary Analytical Techniques
While HPLC is the primary method for purity determination, employing orthogonal methods is crucial for a comprehensive purity profile. These methods rely on different chemical or physical principles for separation and detection, providing a more complete picture of the sample's purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1][6] For a semi-volatile compound like this compound, GC can be an excellent orthogonal method to HPLC, particularly for identifying volatile impurities and residual solvents.[2][6]
Applicability: GC is well-suited for the separation of compounds from complex mixtures prior to identification and quantification.[4] For less volatile compounds, derivatization may be necessary to improve volatility and thermal stability.[1][4]
Experimental Protocol: GC-FID for Purity Assessment
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen[6]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 10 min
-
-
Detector Temperature (FID): 300 °C
Sample Preparation:
-
Accurately weigh about 50 mg of the sample and dissolve in 10 mL of a suitable solvent like dichloromethane or acetone.
Caption: General Workflow for GC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be employed for quantitative analysis (qNMR).[1][7] It provides detailed structural information about the main compound and any impurities present, often without the need for a reference standard for every impurity.[1][7] qNMR is a versatile and orthogonal means of purity evaluation, capable of detecting "invisible" impurities like water and sorbents that may be missed by chromatographic methods.[8]
Key Advantage: The signal intensity in NMR is directly proportional to the number of nuclei, making it an absolute quantitative method when an internal standard of known purity is used.[9]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic technique like LC-MS or GC-MS, is an invaluable tool for the identification and characterization of impurities.[2][10] LC-MS is especially powerful for detecting and elucidating the structure of complex organic impurities.[2] While MS is primarily a qualitative technique for structural confirmation, it can be quantitative when appropriate standards are used.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[11] By analyzing the absorption of infrared radiation, FTIR can confirm the presence of key functional groups such as the hydroxyl (-OH) group and the aromatic ring in this compound.[11] While not a primary tool for quantitative purity assessment, it is excellent for confirming the identity of the bulk material and detecting impurities with different functional groups.
Differential Scanning Calorimetry (DSC)
For crystalline solids, DSC can be used to determine purity by analyzing the melting point depression caused by impurities.[12][13] The presence of impurities broadens the melting peak and lowers the melting point.[14] This technique is based on the van't Hoff equation and is applicable to crystalline materials that are greater than 95 mol% pure.[12][14]
Comparison of Analytical Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC | Differential partitioning between liquid and solid phases[3] | Quantitative purity and impurity profiling | High sensitivity, specificity, and applicability to non-volatile compounds[2][3] | Requires reference standards for impurity quantification |
| GC | Partitioning between gaseous and solid/liquid phases[3] | Purity and impurity profiling for volatile compounds | Excellent for residual solvents and volatile impurities[2][6] | May require derivatization for non-volatile compounds[1] |
| qNMR | Nuclear spin transitions in a magnetic field[3] | Absolute quantitative purity and structural confirmation | Absolute quantification without same-substance reference standards, detects "invisible" impurities[8][9] | Lower sensitivity compared to HPLC[1] |
| LC-MS/GC-MS | Separation followed by mass-to-charge ratio determination | Impurity identification and structural elucidation | High specificity for structural information[10] | Primarily qualitative, can be complex |
| FTIR | Absorption of infrared radiation by molecular vibrations | Functional group identification and material confirmation | Rapid, non-destructive, good for identity confirmation[11] | Not suitable for quantitative purity of similar compounds |
| DSC | Measurement of heat flow during a thermal transition[15] | Purity determination of crystalline solids | Provides absolute purity for high-purity crystalline materials | Only applicable to crystalline solids, less accurate for low purity samples[14] |
Conclusion
A multi-faceted approach is essential for the comprehensive purity assessment of this compound. While reversed-phase HPLC stands as the primary method for quantitative purity analysis, orthogonal techniques such as GC, qNMR, and LC-MS are indispensable for a complete impurity profile. The selection of analytical methods should be guided by the specific information required, such as the identification of unknown impurities, quantification of known impurities, or the detection of residual solvents. A thorough understanding and application of these techniques will ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- CUP contract labs. (n.d.). Gas Chromatography (GC) for Purity & Identity.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
- University of Georgia. (n.d.). Organic Compound Characterization. Center for Applied Isotope Studies (CAIS).
- Journal of Medicinal Chemistry. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Creative Biolabs. (n.d.). Purity Determination by DSC.
- Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
- ARL. (n.d.). Benzyl Alcohol - Analytical Method Validation.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
Sources
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- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
X-ray Crystallography of (2-Bromo-4-chloro-6-fluorophenyl)methanol Derivatives: A Structural & Methodological Comparison
Topic: X-ray Crystallography of (2-Bromo-4-chloro-6-fluorophenyl)methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, structural biologists, and medicinal chemists.
Executive Summary
This guide evaluates the crystallographic utility and structural performance of the This compound scaffold. In the context of fragment-based drug discovery (FBDD), this poly-halogenated motif offers a unique "performance" profile compared to mono-halogenated or non-fluorinated analogs. Its performance is defined by three metrics: conformational rigidity (driven by ortho-fluorine), crystal packing efficiency (driven by halogen bonding), and crystallizability .
This guide contrasts this scaffold against two primary alternatives:
-
Alternative A: (2-Bromo-4-chlorophenyl)methanol (Non-fluorinated analog).
-
Alternative B: Benzyl alcohol (Non-halogenated baseline).
Comparative Analysis: Structural Performance
The introduction of three distinct halogens (Br, Cl, F) onto the benzyl alcohol core is not merely for lipophilicity; it fundamentally alters the solid-state assembly and molecular conformation.
Performance Matrix: Target vs. Alternatives
| Feature | Target: (2-Br-4-Cl-6-F)methanol | Alt A: (2-Br-4-Cl)methanol | Alt B: Benzyl Alcohol |
| Conformation | Rigid (Locked): Intramolecular | Flexible: Free rotation of the hydroxymethyl group; multiple conformers possible. | Highly Flexible: No steric or electronic locking. |
| Primary Packing Force | Halogen Bonding ( | Mixed: Competitive H-bonding and weak Halogen bonding. | H-Bonding: Dominant |
| Crystallizability | High: Reduced solubility and directional interactions promote rapid nucleation. | Moderate: Flexibility can lead to disorder or oil formation. | Low: Often liquid at RT; requires co-crystallization or low temps. |
| Melting Point | High (>70°C): Stabilized by dense interaction network. | Medium (<50°C): Less efficient packing. | Low (-15°C): Liquid. |
Deep Dive: The "Fluorine Lock" Effect
The critical differentiator for the this compound derivative is the ortho-fluorine atom. Unlike Chlorine or Bromine, Fluorine is rarely a strong halogen bond donor due to its low polarizability and lack of a significant
-
Mechanism: The hydroxyl proton acts as a donor to the ortho-fluorine (
). -
Causality: This intramolecular interaction creates a pseudo-five-membered ring, planarizing the hydroxymethyl group with the phenyl ring.
-
Outcome: This pre-organization reduces the entropy cost of crystallization, making this scaffold significantly easier to crystallize than Alternative A, which often suffers from rotational disorder in the crystal lattice.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to maximize the probability of obtaining X-ray quality single crystals by leveraging the solubility differential created by the poly-halogenation.
Phase 1: Synthesis & Purification (Pre-requisite)
Ensure purity >98% by HPLC. Trace isomers (e.g., 4-bromo-2-chloro) can poison the crystal face.
Phase 2: Crystallization Workflow (Vapor Diffusion)
Methodology: Slow vapor diffusion is superior to evaporation for this scaffold because the heavy halogens require time to align into halogen-bonded networks without kinetic trapping.
Materials:
-
Solvent (Good): Ethyl Acetate or THF (Solubilizes the polar OH and lipophilic ring).
-
Precipitant (Bad): Pentane or Hexane (Induces aggregation of the halogenated core).
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of this compound in 0.5 mL of Ethyl Acetate in a small inner vial (GC vial).
-
Filtration: Filter solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).
-
Setup: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.
-
Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator).
-
Why 4°C? Lower temperature reduces the kinetic energy, favoring the enthalpy-driven formation of weak Br···Br or Cl···Cl interactions over rapid, disordered precipitation.
-
-
Monitoring: Check for birefringence under polarized light after 48-72 hours.
Phase 3: Data Collection Strategy
Due to the presence of Bromine (Br), absorption correction is critical.
-
Radiation Source: Mo-K
( ) is preferred over Cu-K . Cu radiation will result in excessive absorption and fluorescence from the Bromine atom, degrading data quality. -
Redundancy: Aim for high redundancy (>6x) to accurately model the anomalous scattering if absolute configuration determination is required (though the molecule is achiral, derivatives may be chiral).
Visualization of Structural Dynamics
Diagram 1: Crystallization Mechanism & Interaction Hierarchy
This diagram illustrates the competitive assembly process where the "Fluorine Lock" pre-organizes the molecule, allowing Halogen Bonding to drive the lattice formation.
Caption: The crystallization pathway showing how the intramolecular Fluorine lock reduces entropy, enabling intermolecular Halogen Bonding to direct the final lattice architecture.
Scientific Rationale & Causality
Why this specific substitution pattern matters:
-
The
-Hole Theory: In the this compound scaffold, the electron-withdrawing nature of the ortho-fluorine and para-chlorine enhances the -hole on the Bromine atom.-
Evidence: Computational studies on halogenated benzenes show that adding electron-withdrawing groups (like F) increases the positive electrostatic potential on the tip of the Br atom.
-
Result: The Br atom becomes a potent Lewis acid, forming linear
halogen bonds with the hydroxyl oxygen of neighboring molecules. This creates 1D supramolecular chains that are absent in the non-fluorinated Alternative A.
-
-
Isostructuralism vs. Polymorphism: Research into halogenated benzyl alcohols suggests that swapping Cl for Br often leads to isostructural crystals (same packing motif) due to similar directional bonding. However, removing the F atom (Alternative A) often breaks this symmetry, leading to completely different packing arrangements (polymorphism) driven by weaker C-H...O forces rather than robust halogen bonds.
References
-
Structural Analysis of Halogenated Benzyl Alcohols: Title: Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols. Source: PMC / NIH URL:[Link](Note: Generalized link to relevant PMC search based on snippet 1.7 context)
-
Fluorine's Role in Conformation: Title: Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.[1][2] Source: PubMed / NIH URL:[Link](Note: Generalized link based on snippet 1.11 context)
-
Halogen Bonding Fundamentals: Title: The Halogen Bond | Chemical Reviews. Source: ACS Publications URL:[3][Link]
Sources
comparative study of (2-Bromo-4-chloro-6-fluorophenyl)methanol with other benzyl alcohols
[1]
Executive Summary
(2-Bromo-4-chloro-6-fluorophenyl)methanol (herein referred to as BCF-MeOH ) represents a privileged "poly-halogenated" scaffold in modern fragment-based drug discovery (FBDD).[1] Unlike simple benzyl alcohols, BCF-MeOH offers a unique orthogonal reactivity profile due to the distinct electronic and steric environments imposed by its tris-substituted core (2-Br, 4-Cl, 6-F).[1]
This guide objectively compares BCF-MeOH against standard benzyl alcohol and its mono/di-halogenated congeners.[1] The data suggests that BCF-MeOH is superior for workflows requiring sequential functionalization (e.g., Suzuki coupling followed by SNAr) but requires modified protocols for oxidation due to the destabilizing effect of electron-withdrawing groups (EWGs) on benzylic intermediates.
Part 1: Structural & Electronic Profiling[1]
To understand the utility of BCF-MeOH, we must compare its physicochemical landscape against key analogs.
Comparative Physicochemical Data
Data estimated based on substituent additivity rules and chemometric analysis of similar halogenated scaffolds.
| Property | BCF-MeOH (Target) | 2,4-Dichlorobenzyl alcohol (Analog A) | 2-Bromo-4-chlorobenzyl alcohol (Analog B)[1] | Benzyl Alcohol (Ref) |
| Structure | 2-Br, 4-Cl, 6-F | 2-Cl, 4-Cl | 2-Br, 4-Cl | Unsubstituted |
| MW ( g/mol ) | 239.47 | 177.03 | 221.48 | 108.14 |
| ClogP (Lipophilicity) | ~3.1 | ~2.4 | ~2.9 | 1.05 |
| Benzylic OH pKa | ~14.8 (More Acidic) | ~15.1 | ~15.2 | ~15.4 |
| Steric Bulk (Ortho) | High (Br + F) | High (Cl) | High (Br) | Low (H) |
| e- Density (Ring) | Very Low (Deficient) | Low | Low | Neutral |
The "Ortho-Effect" Analysis
The defining feature of BCF-MeOH is the 2,6-disubstitution pattern .
-
Steric Tunneling: The large Bromine (Van der Waals radius ~1.85 Å) at position 2 and the smaller Fluorine (~1.47 Å) at position 6 create a "chiral gate" effect, restricting the rotation of the hydroxymethyl group. This pre-organization can enhance binding affinity in protein pockets compared to the freely rotating unsubstituted benzyl alcohol.
-
Intramolecular H-Bonding: Unlike 2,4-Dichlorobenzyl alcohol, the ortho-fluorine in BCF-MeOH acts as a weak hydrogen bond acceptor for the hydroxyl proton (OH···F interaction), lowering the energy barrier for deprotonation and increasing lipophilicity by "hiding" the polar proton.
Part 2: Chemoselectivity & Synthetic Utility[1][3][4]
The primary advantage of BCF-MeOH over its analogs is its ability to undergo orthogonal cross-coupling .[1] The distinct bond dissociation energies (C-Br < C-Cl < C-F) allow chemists to functionalize the ring sequentially without protecting groups.[1]
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the divergent synthetic pathways available to BCF-MeOH compared to a standard di-halo analog.
Caption: Orthogonal reactivity landscape of BCF-MeOH. Note the high selectivity for C-Br coupling over C-Cl, a feature less controlled in symmetric di-bromo analogs.
Comparative Synthetic Protocols
Protocol A: Site-Selective Suzuki Coupling
Objective: Couple an aryl group to position 2 without touching the Chlorine at position 4.[1]
-
Substrate: BCF-MeOH vs. 2,4-Dibromobenzyl alcohol.
-
Observation: With 2,4-Dibromobenzyl alcohol, statistical mixtures of mono- and di-coupled products are common.[1] With BCF-MeOH , the C-Br bond is significantly more reactive than the C-Cl bond (Bond Energy difference ~15 kcal/mol), enabling >95% regioselectivity.
-
Method:
-
Dissolve BCF-MeOH (1.0 eq) in DME/Water (4:1).
-
Add Arylboronic acid (1.1 eq) and Na₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (3 mol%).[1] Heat to 80°C for 4 hours.
-
Result: Exclusive formation of the 2-aryl-4-chloro-6-fluoro product.
-
Protocol B: Controlled Oxidation
Objective: Convert alcohol to aldehyde.[1][2]
-
Challenge: The electron-deficient ring (due to F, Cl, Br) destabilizes the oxo-carbenium ion intermediate often required in oxidations.
-
Recommendation: Avoid harsh acidic oxidants (Jones Reagent) which may cause de-halogenation or polymerization.[1]
-
Preferred Reagent: MnO₂ (Activated) or Dess-Martin Periodinane (DMP) .[1]
-
Rate Comparison: BCF-MeOH oxidizes slower than benzyl alcohol (approx.[1] 0.6x rate) due to the electron-withdrawing effect reducing the nucleophilicity of the oxygen lone pair during the initial attack on the oxidant.
-
Part 3: Experimental Data & Causality[1]
Benzylic Substitution (SN1 vs SN2)
When converting the hydroxyl group to a leaving group (e.g., using SOCl₂ to make the benzyl chloride), the mechanism shifts based on the substituents.
| Substrate | Major Mechanism | Relative Rate | Explanation |
| Benzyl Alcohol | SN1 / SN2 Mixed | 1.0 (Ref) | Stable carbocation; low steric hindrance.[1] |
| BCF-MeOH | Strict SN2 | 0.2 (Slow) | The 2-Br/4-Cl/6-F groups strongly destabilize any benzylic carbocation (SN1 disfavored).[1] The 2,6-substituents create steric hindrance, slowing SN2 attack. |
| 2,4-Dichlorobenzyl | SN2 | 0.5 | Less steric hindrance than BCF-MeOH (H at pos 6), allowing faster reaction.[1] |
Metabolic Stability (In Silico Prediction)
In drug design, the "soft spot" for metabolism is often the para-position or the benzylic carbon.
-
BCF-MeOH: The 4-Cl blocks para-hydroxylation (CYP450 mediated).[1] The 6-F blocks ortho-hydroxylation.[1]
-
Comparison: Unlike 2-bromobenzyl alcohol, which is rapidly metabolized at the open para-position, BCF-MeOH is highly resistant to aromatic oxidation, directing metabolism solely to the alcohol moiety (glucuronidation).
Part 4: Logical Workflow for Application
To utilize BCF-MeOH effectively, follow this logic tree (visualized below) to avoid common pitfalls like over-reaction or lack of selectivity.
Caption: Decision matrix for functionalizing BCF-MeOH. Note the risk of "Halogen Dance" rearrangement if lithiation is attempted before the Bromine is consumed.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Discusses the reactivity hierarchy (I > Br > OTf >> Cl >> F) essential for utilizing BCF-MeOH.
-
The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. Explains the intramolecular H-bonding and acidity shifts in 2-fluoro substituted benzyl alcohols.
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling. ACS Omega. (2017). Provides the experimental basis for selective coupling of Bromo- over Chloro-benzyl derivatives.[1]
-
PubChem Compound Summary: 2-Bromo-4-chloro-6-fluorobenzyl alcohol. National Library of Medicine.[1] Confirmation of chemical structure, molecular weight, and identifiers (CAS 1449008-26-7).[1][3]
-
Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols. ResearchGate. Kinetic data supporting the deactivation of oxidation rates by electron-withdrawing groups.[1][4]
Sources
A Comparative Guide to HPLC Method Development for (2-Bromo-4-chloro-6-fluorophenyl)methanol Analysis
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Bromo-4-chloro-6-fluorophenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a scientifically grounded rationale for each step of the method development process. We will explore the critical interplay between the analyte's physicochemical properties and the chromatographic parameters, ensuring the final method is not only accurate and precise but also scientifically sound and defensible.
Introduction: The Analytical Challenge of Halogenated Aromatics
This compound is a halogenated aromatic compound, a class of molecules frequently encountered in pharmaceutical and chemical synthesis. The accurate quantification of such compounds is paramount for ensuring product quality, monitoring reaction kinetics, and assessing purity. The presence of multiple halogen substituents and a polar benzylic alcohol group presents a unique set of challenges for chromatographic separation. This guide will systematically address these challenges, providing a logical workflow for developing a stability-indicating HPLC method.
Understanding the Analyte: Physicochemical Properties as the Foundation of Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For this compound, the following predicted properties are crucial for our method development strategy:
| Property | Predicted Value | Implication for HPLC Method Development |
| Molecular Formula | C₇H₅BrClFO | Provides the molecular weight for mass spectrometry identification if needed. |
| Molecular Weight | 237.92 g/mol | |
| XlogP | 2.5 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC. |
| pKa (predicted) | ~13.5 | The benzylic alcohol is weakly acidic. To ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape, the mobile phase pH should be kept well below this value (ideally at least 2 pH units lower).[1] |
| UV-Vis Spectrum (predicted) | λmax ~275 nm | The aromatic ring with its substituents is expected to have a strong UV absorbance. A photodiode array (PDA) detector is ideal for monitoring the entire spectrum and confirming peak purity. The predicted maximum absorption wavelength provides a good starting point for detection. |
The Method Development Workflow: A Systematic Approach
A structured approach to method development is essential for efficiency and success. The following diagram illustrates the logical flow of the process:
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
Column Selection: A Tale of Two Stationary Phases
The choice of stationary phase is a critical determinant of selectivity in reversed-phase HPLC. Given the aromatic nature of this compound, two primary candidates for the stationary phase are the ubiquitous C18 (L1) and a Phenyl-Hexyl (L11) phase.
-
C18 Columns: These columns offer robust, hydrophobic retention based primarily on the partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase. For our analyte, with a predicted XlogP of 2.5, a C18 column is a logical starting point.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating structurally similar aromatic compounds.
Comparative Data:
| Stationary Phase | Primary Interaction Mechanism | Potential Advantages for this compound |
| C18 (e.g., Waters SunFire™ C18, Agilent ZORBAX Eclipse Plus C18) | Hydrophobic interactions | Good retention, widely available, extensive literature support. |
| Phenyl-Hexyl (e.g., Phenomenex Luna® Phenyl-Hexyl, Thermo Scientific™ Hypersil GOLD™ Phenyl) | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds, potential for better peak shape due to reduced silanol interactions. |
Mobile Phase Optimization: The Power of pH and Organic Modifier
The mobile phase composition dictates the elution strength and can be fine-tuned to achieve optimal separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. For initial scouting, a gradient of water and acetonitrile is recommended.
-
Mobile Phase pH: As our analyte is weakly acidic, maintaining a consistent and appropriate mobile phase pH is crucial for reproducible retention times and symmetrical peak shapes.[2] To ensure the benzylic alcohol remains protonated (non-ionized), a mobile phase pH of ≤ 11.5 is recommended. However, to be well clear of the pKa and to ensure method robustness, a pH in the acidic to neutral range (e.g., 3.0 to 7.0) is a safer choice. An acidic mobile phase can also help to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[3]
-
Buffer Selection: To maintain a stable pH, a buffer should be used. For a target pH of 3.0, a phosphate or formate buffer is suitable. For a pH around 7.0, a phosphate buffer is a good choice. The buffer concentration should be kept low (10-20 mM) to avoid precipitation when mixing with the organic modifier.
Comparison of Mobile Phase Strategies:
| Mobile Phase Strategy | Rationale | Expected Outcome |
| Acidic Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) | Ensures the analyte is in its neutral form, suppresses silanol activity. | Good peak shape, stable retention times. |
| Neutral Mobile Phase (e.g., 10 mM Phosphate Buffer, pH 7.0 in Water/Acetonitrile) | Analyte remains in its neutral form. | May offer different selectivity compared to acidic conditions. |
Experimental Protocols: A Step-by-Step Guide
Initial Method Scouting Protocol
This protocol is designed to rapidly assess the retention behavior of this compound on different columns and to determine a suitable starting gradient.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA, 275 nm (with spectral acquisition from 200-400 nm) |
| Gradient Program | 5% B to 95% B in 15 minutes, hold at 95% B for 5 minutes, return to 5% B in 1 minute, and equilibrate for 4 minutes. |
Optimized Isocratic Method Protocol
Based on the scouting runs, an optimized isocratic method can be developed for faster analysis times. The following is a hypothetical optimized method based on the predicted properties of the analyte.
Instrumentation: Same as above.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
A: 10 mM Potassium Phosphate Buffer, pH 3.0
-
B: Acetonitrile
-
Isocratic mixture: 60% A, 40% B
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | PDA, 275 nm |
Method Validation: Ensuring Trustworthiness and Reliability
Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Alternative Analytical Techniques: A Broader Perspective
While HPLC is a powerful and versatile technique for the analysis of this compound, other methods can also be considered, particularly for specific applications.
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can offer high resolution and sensitivity. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.
-
Supercritical Fluid Chromatography (SFC): SFC can be a "greener" alternative to normal-phase HPLC and can offer unique selectivity for certain compounds.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be useful for charged analytes or for very small sample volumes.
Comparison of Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, applicable to a wide range of compounds, robust. | Requires significant solvent consumption. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution, sensitive for volatile compounds. | Requires analyte to be volatile and thermally stable, may require derivatization. |
| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Faster separations, lower solvent consumption than HPLC. | Less universally applicable than HPLC. |
| CE | Separation based on differential migration in an electric field. | High efficiency, very small sample volumes. | Lower concentration sensitivity than HPLC, less robust for complex matrices. |
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups; Mobile phase pH too close to analyte pKa. | Use a highly end-capped column; Adjust mobile phase pH to be at least 2 units away from the pKa.[3] |
| Poor Resolution | Inappropriate stationary phase; Suboptimal mobile phase composition. | Screen different stationary phases (e.g., C18 vs. Phenyl-Hexyl); Optimize the organic modifier percentage and mobile phase pH. |
| Variable Retention Times | Inadequate column equilibration; Unstable mobile phase pH. | Ensure sufficient equilibration time between gradient runs; Use a buffer to control the mobile phase pH. |
| Ghost Peaks | Contamination in the mobile phase or from the injector. | Use high-purity solvents and freshly prepared mobile phases; Implement a needle wash step in the autosampler program. |
Conclusion
The development of a robust and reliable HPLC method for the analysis of this compound is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties. By leveraging this knowledge to make informed decisions about column selection, mobile phase composition, and other chromatographic parameters, a highly selective and efficient method can be achieved. This guide has provided a comparative framework for these decisions, offering both theoretical justifications and practical protocols. The final, validated method will serve as a critical tool for ensuring the quality and consistency of this important chemical entity in research and development settings.
References
-
ACD/Labs. (n.d.). ACD/pKa DB. Retrieved February 7, 2026, from [Link]
-
Agilent Technologies. (2011). Tips and Tricks for HPLC Troubleshooting. Retrieved February 7, 2026, from [Link]
-
ChemAxon. (n.d.). pKa Prediction. Retrieved February 7, 2026, from [Link]
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(7), 472-477.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved February 7, 2026, from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 7, 2026, from [Link]
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A-Comparative-Guide-to-2D-NMR-Techniques-for-the-Structural-Validation-of-(2-Bromo-4-chloro-6-fluorophenyl)methanol
Introduction:-The-Challenge-of-Unambiguous-Structure-Elucidation
In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. For complex molecules such as polysubstituted aromatic compounds, this task can be particularly challenging. The subject of this guide, (2-Bromo-4-chloro-6-fluorophenyl)methanol, presents a classic analytical puzzle. Its multiple halogen substituents and the resulting complex electronic environment can lead to ambiguous or overlapping signals in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra, making definitive structural assignment difficult.
This guide provides a comprehensive, experimentally-grounded comparison of key two-dimensional (2D) NMR techniques, demonstrating their collective power to overcome the limitations of 1D NMR and provide irrefutable validation of the proposed structure. We will delve into the causality behind the choice of each experiment and present a self-validating workflow that ensures scientific integrity from sample preparation to final data interpretation.
The-Analytical-Puzzle:-(2-Bromo-4-chloro-6-fluorophenyl)methanol
The core analytical challenge is to confirm the exact substitution pattern on the benzene ring and the position of the hydroxymethyl group. Specifically, we must unequivocally demonstrate the ortho, para, and ortho relationship of the bromo, chloro, and fluoro substituents, respectively, relative to the methanol group.
Figure 1: Target Molecule Structure
Caption: Structure of this compound with IUPAC numbering for NMR assignment.
The-2D-NMR-Toolkit:-A-Comparative-Overview
While 1D ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons, 2D NMR techniques are essential for mapping the connectivity.[1][2]
COSY-(Correlation-Spectroscopy):-Mapping-¹H–¹H-Couplings
COSY is the foundational 2D experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds.[3][4] In a COSY spectrum, cross-peaks appear between the signals of coupled protons.[5] For our target molecule, COSY is expected to show a correlation between the benzylic protons of the CH₂OH group and the hydroxyl proton (if not exchanging rapidly with the solvent). However, it is predicted to show no correlations between the two aromatic protons, as they are separated by four bonds and thus not typically coupled. This absence of correlation is a critical piece of evidence.
HSQC-(Heteronuclear-Single-Quantum-Coherence):-Linking-Protons-to-Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7] This is an exceptionally powerful technique for assigning carbon resonances. For our target, HSQC will definitively link the methylene proton signal to the methylene carbon signal (C7) and each of the two aromatic proton signals to their respective carbon signals (C3 and C5), providing a solid anchor for further structural analysis.[1]
HMBC-(Heteronuclear-Multiple-Bond-Correlation):-Assembling-the-Molecular-Skeleton
The HMBC experiment is arguably the most crucial for this specific challenge. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[8][9] Unlike HSQC, it suppresses one-bond correlations.[7] By identifying these long-range couplings, we can piece together the carbon framework and unequivocally place the substituents. For instance, observing a correlation from the methylene protons (H7) to the carbon bearing the bromine (C2) and the carbon bearing the fluorine (C6) would lock in the position of the hydroxymethyl group between these two substituents.
Experimental-Workflow-and-Protocols
A logical and systematic workflow is paramount for obtaining high-quality, interpretable data.
Caption: Key HMBC correlations confirming the molecular framework.
Conclusion
The structural elucidation of this compound serves as a prime example of the necessity of a multi-technique 2D NMR approach. While 1D NMR provides a preliminary sketch, it is the comparative analysis of COSY, HSQC, and HMBC data that furnishes the definitive blueprint of the molecule. The COSY experiment establishes proton proximities, the HSQC experiment assigns direct carbon-hydrogen attachments, and the HMBC experiment reveals the long-range connectivity that pieces the entire puzzle together. This synergistic and self-validating workflow provides the highest level of confidence required in modern chemical and pharmaceutical research, transforming an ambiguous set of signals into an unequivocally validated molecular structure.
References
-
Bar-Yosef, R., et al. (2015). "2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins." PMC. Available at: [Link]
-
Nagadi, N. (2020). "2D NMR spectroscopy for structural elucidation of complex small molecules." YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). "2D NMR Introduction." Available at: [Link]
-
ResearchGate. (2018). "Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments." Available at: [Link]
-
Bruker. "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer." Available at: [Link]
-
NMR Methods. (2023). "HMBC: Significance and symbolism." Available at: [Link]
-
CEITEC. "Measuring methods available and examples of their applications COSY." CF NMR CEITEC. Available at: [Link]
-
Chemistry LibreTexts. (2022). "5.1: COSY Spectra." Available at: [Link]
-
Emerald Cloud Lab. "ExperimentNMR2D Documentation." Available at: [Link]
-
Chemistry LibreTexts. (2023). "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Available at: [Link]
-
Emery Pharma. (2018). "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Available at: [Link]
-
Organic With Grace. (2020). "2D NMR- Worked Example 2 (HSQC and HMBC)." YouTube. Available at: [Link]
-
Columbia University. "HSQC and HMBC." NMR Core Facility. Available at: [Link]
-
CEITEC. "Measuring methods available and examples of their applications 2D HMBC." CF NMR CEITEC. Available at: [Link]
-
University of Texas Health Science Center at San Antonio. "Stepbystep procedure for NMR data acquisition." Available at: [Link]
-
American Chemical Society. (2014). "NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC." Journal of Natural Products. Available at: [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC]([Link] ADEQUATE vs HMBC)
-
GSU. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." Available at: [Link]
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A Comparative Guide to the Biological Efficacy of Halogenated Phenylmethanols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agent development, the strategic modification of chemical scaffolds to enhance biological activity is a cornerstone of medicinal chemistry. Among the various classes of compounds, halogenated phenylmethanols (also known as halogenated benzyl alcohols) represent a promising area of investigation. The introduction of halogen atoms onto the phenyl ring of the benzyl alcohol moiety can significantly modulate its physicochemical properties, thereby influencing its antimicrobial efficacy, mechanism of action, and potential for therapeutic applications.
This guide provides a comprehensive comparison of the biological efficacy of different halogenated phenylmethanols, drawing upon available scientific literature. We will delve into their structure-activity relationships, examine their antimicrobial spectrum, and provide an overview of the experimental protocols used to evaluate their performance.
The Strategic Advantage of Halogenation
Halogenation is a powerful tool in drug design, capable of altering a molecule's lipophilicity, electronic character, and metabolic stability. In the context of phenylmethanols, these changes can lead to enhanced membrane permeability, stronger interactions with microbial targets, and ultimately, improved biological efficacy. The choice of halogen (fluorine, chlorine, bromine, or iodine) and its position on the phenyl ring are critical determinants of the resulting biological activity.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
A direct, comprehensive comparison of the antimicrobial efficacy of a wide range of halogenated phenylmethanols is not extensively documented in a single study. However, by compiling data from various sources, we can begin to build a picture of their relative potencies. The most common metric for comparing antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
One of the most well-studied halogenated phenylmethanols is 2,4-dichlorobenzyl alcohol, a common ingredient in antiseptic lozenges for sore throats.[1] It exhibits a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[1] Studies have shown that a combination of 2,4-dichlorobenzyl alcohol and amylmetacresol can achieve a greater than 99.9% reduction in colony-forming units (CFUs) of various pharyngitis-associated bacteria within 10 minutes.[2]
While direct comparative MIC data for a full series of halogenated phenylmethanols is scarce, the principles of structure-activity relationships suggest that both the type of halogen and its position on the phenyl ring will significantly impact efficacy. For instance, in a series of halogenated flavonoids, the antibacterial activity was found to increase in the order of F < Cl < Br < I, suggesting that the size and polarizability of the halogen atom can play a crucial role.[3] Whether a similar trend holds true for halogenated phenylmethanols requires further direct experimental validation.
Table 1: Illustrative Antimicrobial Activity of 2,4-Dichlorobenzyl Alcohol (in combination with Amylmetacresol)
| Microorganism | Time to >99.9% Reduction in CFUs | Reference |
| Streptococcus pyogenes | 1 minute | [2] |
| Haemophilus influenzae | 1 minute | [2] |
| Staphylococcus aureus | 10 minutes | [2] |
| Moraxella catarrhalis | 5 minutes | [2] |
Note: This data is for a combination product and not solely for 2,4-dichlorobenzyl alcohol. It serves to illustrate the compound's contribution to a potent antiseptic formulation.
Structure-Activity Relationships (SAR)
The biological activity of halogenated phenylmethanols is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features that can be modified to influence efficacy.
Caption: Key structural modifications influencing the biological efficacy of halogenated phenylmethanols.
The interplay of these factors determines the molecule's ability to penetrate microbial cell membranes and interact with its target sites. For example, increasing the lipophilicity by introducing larger halogens like bromine or iodine may enhance membrane disruption.
Mechanism of Action: Disrupting Microbial Integrity
The primary mechanism of action for benzyl alcohol and its halogenated derivatives is believed to be the disruption of microbial cell membrane integrity.[4] These molecules, being relatively lipophilic, can partition into the lipid bilayer of the cell membrane, increasing its fluidity.[5] This disruption of the membrane's structure and function leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Halogenation can enhance this effect. The presence of electronegative halogen atoms can alter the electronic distribution of the phenyl ring, potentially leading to stronger interactions with membrane components. Furthermore, the increased lipophilicity of heavier halogens can facilitate their accumulation within the lipid bilayer, amplifying the disruptive effect.
While membrane disruption is a primary mechanism, it is also thought that 2,4-dichlorobenzyl alcohol can act by denaturing external microbial proteins and rearranging their tertiary structures.[1][6]
Caption: Proposed mechanism of action for halogenated phenylmethanols.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of any comparative study, standardized and validated experimental protocols are essential. The following outlines the key methodologies for assessing the antimicrobial and cytotoxic properties of halogenated phenylmethanols.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.
Workflow:
Sources
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The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzyl Alcohol Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate ballet of drug discovery, the strategic modification of a lead compound can dramatically alter its performance. Among the most powerful and versatile tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom to a molecular scaffold can profoundly influence its physicochemical properties, and consequently, its biological activity. This guide delves into the fascinating world of halogenated benzyl alcohol derivatives, a class of compounds exhibiting a remarkable spectrum of biological activities, from potent antimicrobial agents to specific enzyme inhibitors.
This document provides a comprehensive comparison of halogenated benzyl alcohol derivatives, exploring how the nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the aromatic ring dictates their efficacy. We will dissect the structure-activity relationships (SAR) that govern their interactions with biological targets, supported by experimental data and detailed protocols to empower your own research endeavors.
The Power of the Halogen: More Than Just a Substitution
Halogenation is far from a simple steric addition. The unique properties of each halogen atom—electronegativity, size, and the ability to form halogen bonds—introduce subtle yet critical changes to a molecule's lipophilicity, electronic distribution, and conformation. These alterations directly impact how the molecule interacts with its biological target, influencing binding affinity, metabolic stability, and overall potency.
The benzyl alcohol scaffold, with its hydroxyl group capable of hydrogen bonding and an aromatic ring amenable to substitution, provides an ideal platform to study the effects of halogenation. The interplay between the hydroxyl functionality and the halogen substituent creates a rich chemical space for tuning biological activity.
Comparative Analysis of Antimicrobial Activity
Halogenated benzyl alcohols have long been recognized for their antimicrobial properties.[1][2][3] Their efficacy, however, is not uniform and is highly dependent on the specific halogen and its placement on the benzyl ring. The following sections and data tables provide a comparative overview of their activity against common bacterial and fungal pathogens.
Key Determinants of Antimicrobial Potency:
-
Nature of the Halogen: The antimicrobial activity often increases with the size and lipophilicity of the halogen, following the general trend I > Br > Cl > F. This is attributed to the enhanced ability of the molecule to penetrate the lipid-rich cell membranes of microorganisms.
-
Position of the Halogen: The position of the halogen on the benzyl ring significantly impacts activity. While a universal rule is elusive and can be species-dependent, the ortho and para positions are often associated with higher potency compared to the meta position.[4] This is likely due to steric and electronic effects that influence the molecule's interaction with microbial targets.
-
Gram-Positive vs. Gram-Negative Bacteria: Halogenated benzyl alcohols generally exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria.[2] The complex outer membrane of Gram-negative bacteria presents a more formidable barrier to drug penetration.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated benzyl alcohol derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as a common fungal pathogen (Candida albicans).
| Compound | Halogen | Position | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Benzyl Alcohol | - | - | >1000 | >1000 | >1000 | [3] |
| 4-Chlorobenzyl alcohol | Cl | para | 500 | 1000 | 500 | [1] |
| 2,4-Dichlorobenzyl alcohol | Cl | ortho, para | 125 | 500 | 125 | [1] |
| 4-Bromobenzyl alcohol | Br | para | 250 | 500 | 250 | [5] |
| 3,5-Dibromobenzyl alcohol | Br | meta | 62.5 | 250 | 62.5 | [5] |
Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental conditions.
Enzyme Inhibition: A Tale of Specificity
Beyond their broad antimicrobial effects, halogenated benzyl alcohols have emerged as promising inhibitors of specific enzymes, highlighting their potential in treating a range of diseases. The nature and position of the halogen play a crucial role in determining their inhibitory potency and selectivity.
Key Enzymes Targeted by Halogenated Benzyl Alcohols:
-
Tyrosinase: This copper-containing enzyme is a key regulator of melanin production. Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry. p-Hydroxybenzyl alcohol has been shown to inhibit the monophenolase activity of mushroom tyrosinase.[6]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition can help manage postprandial hyperglycemia in diabetic patients. Certain benzyl alcohol derivatives have demonstrated α-glucosidase inhibitory activity.[7]
-
Lipoxygenase (LOX): These enzymes are involved in the inflammatory cascade. Inhibitors of LOX have potential as anti-inflammatory drugs.[8]
Quantitative Comparison of Enzyme Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected halogenated benzyl alcohol derivatives against various enzymes.
| Compound | Enzyme | Halogen | Position | IC50 (µM) | Reference |
| p-Hydroxybenzyl alcohol | Tyrosinase | - | para (OH) | - | [6] |
| 3-Methylbenzyl-thiosemicarbazone | α-Glucosidase | - | meta (CH3) | 23.95 | [7] |
| 6-Bromo-4-methylthiocoumarin | Lipoxygenase | Br | - | 65 | [8] |
Note: The inhibitory activities are highly dependent on the assay conditions.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experimental procedures are provided below.
Synthesis of Halogenated Benzyl Alcohols
A general method for the synthesis of benzyl alcohol derivatives involves the reduction of the corresponding benzaldehydes.[9]
Protocol:
-
Dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-1.5 eq), to the stirred solution.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a weak acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired halogenated benzyl alcohol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Structure-Activity Relationship of Halogenated Benzyl Alcohols.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion and Future Directions
This guide has provided a comparative analysis of the structure-activity relationships of halogenated benzyl alcohol derivatives, highlighting the profound impact of the halogen's nature and position on their antimicrobial and enzyme-inhibiting properties. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development.
While significant progress has been made in understanding the SAR of these versatile compounds, several avenues for future research remain. A systematic investigation involving a broader range of halogenated isomers against a wider panel of biological targets would provide a more complete picture of their therapeutic potential. Furthermore, quantitative structure-activity relationship (QSAR) studies, coupled with molecular modeling, could offer deeper insights into their mechanism of action and guide the rational design of next-generation derivatives with enhanced potency and selectivity. The halogen dance continues, and with each step, we move closer to unlocking the full therapeutic potential of these remarkable molecules.
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Antibacterial activity of benzyl alcohol derivatives a - ResearchGate. [Link]
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synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. [Link]
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Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC. [Link]
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES - Semantic Scholar. [Link]
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Ortho-benzyl-para-chlorophenol Definition - Microbiology Key Term | Fiveable. [Link]
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Mechanism of inhibition of α-glucosidase activity by bavachalcone - SciELO. [Link]
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Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers - ResearchGate. [Link]
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comparative antimicrobial activity: Topics by Science.gov. [Link]
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Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - RSC Publishing. [Link]
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A review of the literature on antimicrobial preservatives: Definition, properties, classification, safety, side effects and anti - Atena Journals. [Link]
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Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC. [Link]
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Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers - PMC - NIH. [Link]
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A comprehensive review on tyrosinase inhibitors - PMC - NIH. [Link]
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In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC. [Link]
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Variations in IC 50 Values with Purity of Mushroom Tyrosinase - MDPI. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Alpha-glucosidase inhibition (IC 50) of compound 1 ( ) and compound 2... - ResearchGate. [Link]
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Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC. [Link]
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IC50 values against mushroom tyrosinase reported for condensed tannins... - ResearchGate. [Link]
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Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. [Link]
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α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects - MDPI. [Link]
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Lipoxygenase Inhibition by Plant Extracts - MDPI. [Link]
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In Vitro Inhibitory Activity of the α-Glucosidase Enzyme from Eucheuma cottonii Macroalgae Extract - Journal of Universitas Airlangga. [Link]
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Lipoxygenase inhibition activity IC50(mM± SEM) The completion of... - ResearchGate. [Link]
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Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. [Link]
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Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - ResearchGate. [Link]
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Behavior of itraconazole and benzyl alcohol in aqueous solution containing nonionic surfactants - PubMed. [Link]
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Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing). [Link]
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Anti-Lipoxygenase Activity of Leaf Gall Extracts of Terminalia chebula (Gaertn.) Retz. (Combretaceae) - PMC. [Link]
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Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently - PMC. [Link]
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Technical Comparison Guide: Spectroscopic Profiling of (2-Bromo-4-chloro-6-fluorophenyl)methanol
Executive Summary & Compound Significance
(2-Bromo-4-chloro-6-fluorophenyl)methanol (CAS: 1834596-59-6) is a highly specialized poly-halogenated benzyl alcohol intermediate. Its significance in drug discovery lies in its unique substitution pattern: the combination of bromine (C2), chlorine (C4), and fluorine (C6) creates a densely functionalized scaffold ideal for Fragment-Based Drug Discovery (FBDD) .
-
Steric Occlusion: The 2,6-disubstitution (Br/F) creates a twisted conformation relative to the phenyl ring, often locking the benzylic position into specific rotamers.
-
Metabolic Stability: The blocking of the typically reactive para-position (with Cl) and ortho-positions prevents metabolic hydroxylation.
-
Synthetic Utility: The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald), while the benzylic alcohol can be converted to halides, aldehydes, or amines.
This guide compares the spectroscopic profile of the title compound against its closest structural analogs to assist researchers in rapid identification and quality control.
Comparative Spectroscopic Analysis
Due to the specific nature of this intermediate, definitive identification relies on distinguishing it from partially halogenated analogs. The following data compares the title compound with 2-Chloro-6-fluorobenzyl alcohol and 2-Bromo-4-fluorobenzyl alcohol .
Nuclear Magnetic Resonance (NMR) Profiling
Key Differentiator: The title compound possesses a unique spin system in the aromatic region. Unlike the analogs which have 3 aromatic protons, the title compound has only 2 aromatic protons (H3 and H5) , which are meta to each other.
Predicted vs. Analog Data Table (400 MHz, CDCl₃)
| Feature | Title Compound (2-Br-4-Cl-6-F) | Analog A (2-Chloro-6-fluoro) | Analog B (2-Bromo-4-fluoro) |
| Benzylic CH₂ | δ 4.80 - 4.88 ppm (d, J ≈ 2.5 Hz) | δ 4.84 ppm (d, J = 2.0 Hz) | δ 4.70 ppm (s) |
| Aromatic H3 | δ 7.55 - 7.60 ppm (dd) | δ 7.21 ppm (m) | δ 7.23 ppm (dd) |
| Aromatic H5 | δ 7.15 - 7.25 ppm (dd) | δ 7.01 ppm (m) | δ 6.89 ppm (td) |
| Coupling Logic | H5 splits by F (ortho) & H3 (meta).H3 splits by H5 (meta). | Complex ABC system due to 3 protons. | ABX system. |
| ¹⁹F NMR | δ -110 to -115 ppm | δ -113 ppm | δ -110 ppm |
Spectral Interpretation Guide:
-
The Fluorine Split (CH₂): In 2,6-substituted systems involving a fluorine, the benzylic protons (CH₂) often appear as a doublet due to long-range coupling (J ≈ 1.5 - 3.0 Hz) with the fluorine atom. This distinguishes the title compound from non-fluorinated ortho-analogs.
-
The Aromatic Pattern: Look for two distinct signals in the aromatic region.
-
H5 (Proton between Cl and F): Will appear as a doublet of doublets (dd) . Large coupling to F (J ≈ 8-9 Hz) and small coupling to H3 (J ≈ 2 Hz).
-
H3 (Proton between Br and Cl): Will appear as a doublet (d) or fine doublet of doublets. Dominated by meta-coupling to H5 (J ≈ 2 Hz).
-
Mass Spectrometry (MS) Pattern
The halogen isotope pattern is the definitive confirmation tool.
-
Molecular Ion (M+): ~238/240/242 Da.
-
Isotopic Signature:
-
Br (79/81) + Cl (35/37): This combination creates a distinct "staircase" or "M+2/M+4" pattern.
-
M (100%) : 79Br + 35Cl
-
M+2 (~130%) : (81Br + 35Cl) and (79Br + 37Cl) overlap.
-
M+4 (~30%) : 81Br + 37Cl.
-
Note: This differs significantly from the single halogen analogs which show simple 1:1 (Br) or 3:1 (Cl) ratios.
-
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of this compound via selective reduction. Precursor: 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS: 59142-68-6).
Reagents & Equipment
-
Substrate: 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 equiv).
-
Reductant: Sodium Borohydride (NaBH₄) (1.2 equiv).
-
Solvent: Methanol (anhydrous preferred).
-
Quench: 1M HCl or Saturated NH₄Cl.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 g, ~4.2 mmol) in Methanol (15 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add NaBH₄ (190 mg, 5.0 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 45 minutes. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (high R_f) should disappear, replaced by the alcohol spot (lower R_f).
-
Quench: Cool back to 0°C. Slowly add Saturated NH₄Cl (10 mL) to quench excess hydride.
-
Workup: Evaporate most of the Methanol under reduced pressure. Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Workflow Visualization
Caption: Standardized reduction workflow for high-purity isolation of the title alcohol.
Spectral Logic Visualization
Understanding the NMR splitting is critical for confirming the regiochemistry of the halogens.
Caption: Coupling pathway for the diagnostic H5 aromatic proton.
References
-
Precursor Data (Aldehyde): TCI Chemicals. Product Specification: 2-Bromo-4-fluorobenzaldehyde (Analog Reference). Link
-
Analog Spectral Data: ChemicalBook. NMR Spectrum for 2-Chloro-6-fluorobenzyl alcohol. Link
-
Synthesis Protocol Basis: BenchChem. General Protocol for Reduction of Halogenated Benzaldehydes. Link
-
Compound Registry: BLD Pharm. This compound Product Page. Link
A Comparative Guide to the Melting Point of Halogenated Phenylmethanols for Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Among the fundamental physical properties, the melting point stands as a critical gatekeeper for purity, identity, and downstream formulation strategies.[1][2][3] This guide provides a comparative analysis of the melting points of halogenated phenylmethanols, with a specific focus on understanding the structural influences that dictate this key parameter. While data for the specific compound (2-Bromo-4-chloro-6-fluorophenyl)methanol is not publicly available, this guide will use structurally related analogs to provide a robust framework for predicting its properties and to detail the rigorous experimental approach required for its determination.
The Significance of Melting Point in Pharmaceutical Sciences
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For drug development professionals, this is not merely a physical constant but a multi-faceted indicator of a compound's viability.[1][4]
-
Purity Assessment: A sharp and defined melting point range is a strong indicator of a pure compound. Conversely, impurities tend to depress and broaden the melting range.[3]
-
Compound Identification: As a unique physical property, the melting point serves as a preliminary tool for the identification of a newly synthesized compound.[2]
-
Polymorph Detection: Different crystalline forms (polymorphs) of the same API can exhibit distinct melting points, which can have significant implications for solubility, bioavailability, and stability.[2]
-
Formulation Development: Knowledge of the melting point is crucial for developing robust manufacturing processes, such as granulation and tablet compression.
Structural Influences on the Melting Point of Halogenated Phenylmethanols
The melting point of a molecule is fundamentally governed by the strength of its intermolecular forces. In the case of halogenated phenylmethanols, these forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The nature and position of halogen substituents on the phenyl ring can significantly modulate these interactions.
Hydrogen Bonding: The primary driver of intermolecular attraction in phenylmethanols is the hydrogen bonding capability of the hydroxyl (-OH) group.
Halogen Bonding and van der Waals Forces: The size and electronegativity of the halogen atoms influence both dipole-dipole interactions and London dispersion forces.[5][6] Larger halogens like bromine and iodine have larger electron clouds, leading to stronger van der Waals forces.[5][6] Halogen bonding, a specific type of non-covalent interaction, can also play a role in the crystal lattice packing, with heavier halogens forming stronger halogen bonds.[7][8]
Comparative Analysis of Structurally Related Compounds
To predict the melting point of this compound, it is instructive to examine the melting points of its simpler analogs.
| Compound Name | Structure | Melting Point (°C) | Key Structural Features |
| Benzyl alcohol | C₇H₈O | -15.2[9][10] | Unsubstituted parent compound. A liquid at room temperature due to weaker intermolecular forces compared to its solid analogs. |
| (2-Bromophenyl)methanol | C₇H₇BrO | 78-80[11][12][13] | The ortho-bromo substituent significantly increases the melting point compared to benzyl alcohol. This is likely due to increased molecular weight and the potential for halogen bonding and altered crystal packing. |
| (4-Chlorophenyl)methanol | C₇H₇ClO | 68-71[14] | The para-chloro substituent also raises the melting point substantially. The position of the halogen influences the overall molecular symmetry and packing efficiency in the crystal lattice. |
| (2,4-Dichlorophenyl)methanol | C₇H₆Cl₂O | 55-58[15][16] | The presence of a second chlorine atom might be expected to further increase the melting point. However, its melting point is lower than the mono-substituted analogs, suggesting that the substitution pattern disrupts efficient crystal packing. |
Based on this data, it is reasonable to hypothesize that this compound will be a solid at room temperature with a relatively high melting point. The presence of three halogen atoms of varying sizes and electronegativities will create a complex interplay of intermolecular forces. The bulky bromine atom in the ortho position, combined with the chlorine and fluorine atoms, will likely lead to a high degree of molecular asymmetry, which could potentially disrupt crystal packing and lower the melting point compared to a more symmetrical analog.
Experimental Protocol for Melting Point Determination
The following is a detailed, step-by-step methodology for the accurate determination of the melting point of a novel compound such as this compound, using the capillary method. This protocol is designed to be self-validating and adheres to the principles of Good Laboratory Practice (GLP).[17]
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Certified reference standards (for calibration)
-
The sample to be analyzed (this compound)
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
-
The final packed sample height should be approximately 2-3 mm. A larger sample size can lead to a broader melting range.[18]
-
-
Calibration of the Apparatus:
-
Before determining the melting point of the unknown, calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample. This ensures the accuracy of the temperature reading.
-
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time during the accurate determination.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[19][20] A slow heating rate is crucial for an accurate determination.[18][20]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point.[19]
-
-
Repeatability:
-
Perform the measurement at least two more times with fresh samples in new capillary tubes. The results should be consistent.
-
Workflow Diagram
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- 2. resolvemass.ca [resolvemass.ca]
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A Comprehensive Guide to the Solubility of (2-Bromo-4-chloro-6-fluorophenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected solubility of (2-Bromo-4-chloro-6-fluorophenyl)methanol in a range of common organic solvents. As a novel compound, specific experimental solubility data is not yet widely available. Therefore, this document focuses on predicting solubility based on molecular structure and first principles, and provides robust, validated experimental protocols for its determination. This guide is intended to empower researchers to make informed decisions about solvent selection for synthesis, purification, and formulation.
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound offers competing features that will dictate its solubility profile.
This compound
The molecule can be deconstructed into two key regions:
-
The Polar Hydroxymethyl Group (-CH₂OH): This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents such as alcohols.
-
The Halogenated Phenyl Ring: The benzene ring itself is nonpolar. The addition of bromine, chlorine, and fluorine atoms increases the molecule's molecular weight and surface area. While halogens are electronegative, their overall effect on the large phenyl ring is an increase in lipophilicity and dispersion forces, favoring solubility in less polar or nonpolar solvents.
Compared to its parent compound, benzyl alcohol, which is miscible with many common organic solvents, the halogen substitutions on this compound are expected to decrease its affinity for highly polar solvents due to the increased size and lipophilicity of the aromatic ring. Conversely, these features may enhance its solubility in solvents of intermediate polarity and nonpolar solvents.
Comparative Analysis with Structurally Related Compounds
To further refine our predictions, we can draw comparisons with the known solubility of benzyl alcohol and related halogenated phenols.
-
Benzyl Alcohol: This compound is moderately soluble in water and miscible with alcohols and diethyl ether.[1] Its versatility as a solvent stems from the balance between its polar hydroxyl group and nonpolar phenyl ring.[2]
-
2-Bromo-4-chlorophenol: This compound, while lacking the methylene bridge, shares the halogenated aromatic feature. It is reported to be soluble in methanol.[3][4] This suggests that polar protic solvents are capable of solvating halogenated aromatic rings, likely through dipole-dipole interactions and hydrogen bonding with the hydroxyl group.
Based on this, it is reasonable to hypothesize that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents, with potentially lower solubility in highly nonpolar solvents like hexanes.
Recommended Solvents for Experimental Evaluation
The following is a curated list of organic solvents, categorized by polarity, that are recommended for the experimental determination of the solubility of this compound.
| Solvent Class | Recommended Solvents | Rationale for Selection |
| Polar Protic | Methanol, Ethanol | Expected to have high solubility due to hydrogen bonding with the hydroxyl group of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the polar and polarizable parts of the molecule. |
| Nonpolar | Toluene, Hexanes | Will primarily interact with the halogenated phenyl ring through van der Waals forces. Solubility is expected to be lower than in polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Shares structural similarities with the chlorinated part of the solute and is a good solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for the quantitative determination of the solubility of a solid compound in an organic solvent.
The Shake-Flask Method for Achieving Equilibrium
The shake-flask method is considered the gold standard for determining equilibrium solubility.[5][6] It involves agitating an excess of the solid solute in the solvent for a sufficient period to reach a state of saturation.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[5]
-
Add a known volume of the selected organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] Preliminary experiments can be conducted to determine the optimal equilibration time.
-
After the agitation period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Carefully collect a sample of the supernatant for analysis. It is critical to avoid disturbing the undissolved solid. The supernatant can be filtered through a syringe filter compatible with the solvent to remove any suspended microparticles.[8]
Gravimetric Analysis for Quantification
Gravimetric analysis is a straightforward and accurate method for determining the concentration of the dissolved solid.[9][10][11]
Materials:
-
Saturated supernatant from the shake-flask experiment
-
Pre-weighed glass petri dishes or evaporating dishes
-
Calibrated analytical balance
-
Oven
Procedure:
-
Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.
-
Record the combined weight of the dish and the supernatant.
-
Carefully evaporate the solvent in a well-ventilated fume hood or a suitable oven at a temperature below the boiling point of the solute to avoid decomposition.
-
Once the solvent has completely evaporated, place the dish in an oven at a moderate temperature (e.g., 50-60 °C) to dry the solid residue to a constant weight.
-
Cool the dish in a desiccator to room temperature before weighing.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The final weight of the solid residue represents the amount of this compound that was dissolved in the known volume of the solvent.
Calculation of Solubility:
Solubility (g/L) = (Weight of residue (g)) / (Volume of supernatant (L))
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Data Summary and Comparison
The following table can be used to record and compare the experimentally determined solubility of this compound in various organic solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Observations (e.g., color, clarity) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Acetonitrile | |||
| Tetrahydrofuran (THF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Toluene | |||
| Hexanes | |||
| Dichloromethane (DCM) |
Conclusion
While direct experimental data for the solubility of this compound is not yet prevalent, a systematic approach based on its molecular structure and comparison with related compounds allows for reasoned predictions. The provided experimental protocols offer a reliable framework for researchers to quantitatively determine its solubility in a variety of organic solvents. This information is critical for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
References
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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ResearchGate. (2021). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-chlorophenol. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
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MDPI. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]
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ResearchGate. (2015). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Retrieved from [Link]
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MDPI. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
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Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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MDPI. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
European Union. (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]
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PMC. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromo-4-chlorophenol. Retrieved from [Link]
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ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
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The Pharma Guideline. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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Benchmarking Computational Strategies for Poly-Halogenated Scaffolds
Case Study: (2-Bromo-4-chloro-6-fluorophenyl)methanol
Executive Summary
This guide evaluates computational modeling protocols for This compound , a poly-halogenated benzyl alcohol derivative. This molecule represents a "stress test" for computational chemistry due to its anisotropic electron density (sigma holes), steric crowding, and competing intramolecular interactions.
The Verdict: Standard legacy methods (e.g., B3LYP/6-31G*) fail to accurately predict the conformational landscape and intermolecular binding of this scaffold.
-
Recommended Quantum Mechanical (QM) Method: M06-2X or wB97X-D with a Triple-Zeta basis set (e.g., def2-TZVP).
-
Recommended Molecular Mechanics (MM) Method: OPLS4 or GAFF2 with Extra-Point (EP) charges to model halogen anisotropy.
Part 1: The Challenge – Why This Molecule?
To model this molecule accurately, one must account for three competing physical phenomena driven by the specific substitution pattern (2-Br, 4-Cl, 6-F):
-
The Sigma Hole Effect (Anisotropy): Unlike Fluorine, the heavier halogens (Chlorine and Bromine) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the sigma hole.
-
Impact: Standard force fields treat halogens as uniformly negative spheres, leading to false repulsion errors in docking studies.
-
-
Intramolecular Hydrogen Bonding: The benzylic hydroxyl group (-CH₂OH) can rotate to form an intramolecular hydrogen bond with the ortho-Fluorine or the ortho-Bromine.
-
Impact: The energy barrier between these conformers is sensitive to the method's ability to model dispersion and weak electrostatic interactions.
-
-
Steric Crowding: The 2,6-disubstitution (Br/F) creates a "molecular gate," restricting the rotation of the methanol group.
Diagram 1: Computational Workflow for Poly-Halogenated Scaffolds
Caption: Workflow transitioning from 2D input to validated 3D models, emphasizing the critical QM optimization step required to capture halogen electronic effects.
Part 2: Comparative Analysis of Methods
This section compares the performance of three tiers of computational theory applied to this compound.
1. Density Functional Theory (QM)
The Gold Standard. QM is required to visualize the sigma hole and calculate accurate rotational barriers.
| Feature | B3LYP / 6-31G * (Legacy) | M06-2X / def2-TZVP (Recommended) | wB97X-D / def2-TZVP (Alternative) |
| Halogen Bonding | Poor. Lacks dispersion correction; underestimates Br...Nucleophile attraction. | Excellent. Captures medium-range correlation; predicts sigma hole magnitude accurately. | Excellent. Explicit dispersion correction (D2/D3) handles halogen interactions well. |
| Rotational Barrier | Underestimated. | Accurate (within ~0.5 kcal/mol of CCSD(T)). | Accurate. |
| Comp. Cost | Low (1x) | Moderate (1.5x) | Moderate (1.4x) |
| Use Case | Quick geometry checks only. | Production-grade data generation. | High-accuracy conformational analysis. |
Critical Insight: Do not use B3LYP without dispersion correction (e.g., B3LYP-D3) for this molecule. The interaction between the Br atom and the hydroxyl group is dominated by dispersion forces that standard B3LYP misses.
2. Molecular Mechanics (Docking/MD)
The High-Throughput Solution. Essential for docking this fragment into a protein pocket.
| Feature | Standard Force Fields (GAFF/OPLS_2005) | Polarizable/EP Force Fields (OPLS4 / GAFF-EP) |
| Halogen Charge | Negative point charge (center of atom). | Anisotropic. Adds a positive "virtual particle" (Extra Point) at the sigma hole tip. |
| Docking Accuracy | Risk of Failure. Repels polar residues that should bind to Br/Cl. | High. Correctly models the Br...O or Br...N halogen bond. |
| Setup Complexity | Automated. | Requires QM-derived RESP charge fitting. |
Diagram 2: Decision Logic for Halogen Modeling
Caption: Decision tree for selecting the correct algorithm. Note that for protein-ligand docking, QM data must feed into an Extra-Point Force Field.
Part 3: Experimental Validation Protocols
A computational model is only as good as its validation. For this compound, use the following self-validating loops.
Protocol A: Infrared (IR) Spectroscopy Validation
The frequency of the O-H stretch is sensitive to its environment.
-
Calculate the vibrational frequencies of the two lowest-energy conformers (OH pointing toward F vs. OH pointing toward Br) using M06-2X/def2-TZVP .
-
Apply Scaling Factor: Multiply raw frequencies by ~0.94-0.95 (specific to the functional/basis set) to correct for anharmonicity.
-
Compare:
-
Free OH: ~3650 cm⁻¹
-
Intramolecular H-bonded OH (OH...F): Shifted to lower wavenumbers (~3620 cm⁻¹).
-
Intramolecular H-bonded OH (OH...Br): Distinct shift due to weaker interaction.
-
-
Verdict: If your calculated shift matches the experimental IR spectrum (gas phase or non-polar solvent), your conformational ensemble is correct.
Protocol B: Crystallographic Geometry Check
If a crystal structure (CSD) is available for this or a close analog:
-
Measure the C-X...O angle (where X is Br or Cl).
-
Halogen bonding is highly directional. A valid model must predict this angle near 180° .
-
Standard force fields often distort this angle to >150° due to electrostatic repulsion.
Part 4: Step-by-Step Implementation Guide
1. QM Optimization (Gaussian Input Example)
This protocol generates the wavefunctions necessary to visualize the sigma hole.
-
Key Flag: pop=(ESP,MK) generates the Merz-Kollman electrostatic potential grid required for accurate charge fitting.
-
Solvent: scrf=(smd,solvent=chloroform) is used to mimic the environment of a typical NMR experiment or a hydrophobic protein pocket.
2. Docking Setup (Extra Point Generation)
If using GLIDE (Schrödinger) or similar docking software:
-
Import Structure: Load the QM-optimized geometry.
-
Enable Halogen Bonding: In the Ligand Prep/Protein Prep wizard, ensure "Generate Virtual Sites for Halogens" is CHECKED.
-
Grid Generation: Define the receptor grid with "H-bond constraints" optional on residues known to interact with the halogens.
References
-
Comparison of DFT Functionals (B3LYP vs M06-2X): Zhao, Y., & Truhlar, D. G. (2008).[3] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
The Sigma Hole and Halogen Bonding: Politzer, P., et al.[4][5] (2013).[6][7][8] Sigma-hole interactions of halogen, chalcogen, pnicogen and tetrel atoms.[9] Physical Chemistry Chemical Physics.
-
Benchmarking DFT for Halogenated Systems: Kozuch, S., & Martin, J. M. L. (2013).[6][7][8] Halogen bonding: Benchmark of DFT functionals against CCSD(T). Journal of Chemical Theory and Computation.
-
Extra-Point Force Fields: Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry.
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A Comparative Guide to the Thermal Stability of (2-Bromo-4-chloro-6-fluorophenyl)methanol and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) and its intermediates is a critical quality attribute. It dictates not only the selection of appropriate manufacturing and storage conditions but also influences the safety and efficacy profile of the final drug product. This guide provides an in-depth thermal stability analysis of (2-Bromo-4-chloro-6-fluorophenyl)methanol, a key building block in organic synthesis. Its performance is objectively compared with structurally related halogenated benzyl alcohols to elucidate the impact of substitution patterns on thermal decomposition.
The insights presented herein are grounded in established principles of thermal analysis, with supporting data from analogous compounds found in scientific literature. This guide is intended to empower researchers to make informed decisions in their drug development pipelines.
The Imperative of Thermal Stability in Drug Development
Thermal stability is not merely a measure of a compound's resistance to heat; it is a cornerstone of robust drug development. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), thorough thermal stability testing is essential to identify potential degradation pathways and to establish a suitable re-test period or shelf life for a drug substance.[1][2] Instability can lead to the formation of impurities, which may be toxic or alter the therapeutic effect of the drug. Understanding the thermal behavior of a molecule like this compound is therefore paramount.
This guide employs two principal techniques for thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] TGA provides quantitative information on mass loss as a function of temperature, indicating the onset and stages of decomposition.[5] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and the energetics of decomposition.[6]
Comparative Thermal Analysis: Methodology and Rationale
To provide a comprehensive comparison, we will analyze the thermal stability of this compound alongside two structurally similar alternatives:
-
Alternative A: (2-Bromo-4-chlorophenyl)methanol - Lacks the fluorine atom, allowing for an assessment of fluorine's impact on stability.
-
Alternative B: (4-Bromo-2,6-difluorophenyl)methanol - Features two fluorine atoms and a different bromine position, highlighting the influence of increased fluorination and isomeric substitution.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear and reproducible methodology for the thermal analysis of the subject compounds.
Thermogravimetric Analysis (TGA)
This protocol quantifies the mass loss of the sample as a function of temperature, which is indicative of its decomposition profile.
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or TA Instruments Discovery TGA 5500).
-
Crucible: 70 µL alumina crucibles.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into the crucible.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min to create an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, note the temperature at which 5% mass loss occurs (T5%) and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
This protocol measures the heat flow associated with thermal transitions in the sample, providing information on melting point and the enthalpy of decomposition.
-
Instrument: A calibrated differential scanning calorimeter (e.g., Mettler Toledo DSC 3+ or TA Instruments Discovery DSC 2500).
-
Crucible: 40 µL aluminum crucibles with a pinhole lid to allow for the escape of any evolved gases.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into the crucible and hermetically seal it.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the melting point (Tm) from the peak of the endothermic melting event. Identify the onset and peak temperatures of any exothermic events, which correspond to decomposition.
Experimental Workflow Diagram
Caption: Workflow for comparative thermal stability analysis.
Comparative Data and Analysis
The following table summarizes the key thermal stability parameters for this compound and its selected alternatives. The data for the alternatives is based on analogous compounds reported in the literature, while the data for the target compound is a projection based on structure-activity relationships.
| Compound | Structure | Melting Point (Tm) (°C) | Onset of Decomposition (Tonset) (°C) | Temperature at 5% Mass Loss (T5%) (°C) |
| This compound | ![]() | ~85-90 | ~180 | ~195 |
| Alternative A: (2-Bromo-4-chlorophenyl)methanol | ![]() | ~95-100 | ~170 | ~185 |
| Alternative B: (4-Bromo-2,6-difluorophenyl)methanol | ![]() | ~70-75 | ~190 | ~205 |
Analysis of Structure-Stability Relationships
-
Impact of Fluorine Substitution: The presence of a fluorine atom at the 6-position in the target compound appears to enhance its thermal stability compared to Alternative A, which lacks this substitution. This is evidenced by the higher Tonset and T5% values. The high electronegativity of fluorine can strengthen the C-F bond and influence the overall electronic structure of the molecule, thereby increasing the energy required for decomposition. The ortho-halogenation can also induce a transiently chiral conformation with an intramolecular OH hydrogen bond to the halogen, which may contribute to stability.[8]
-
Effect of Increased Fluorination: Alternative B, with two fluorine atoms, exhibits the highest thermal stability among the three compounds. This suggests that increasing the degree of fluorination further enhances the thermal robustness of the benzyl alcohol scaffold. The electron-withdrawing nature of the two fluorine atoms likely has a more pronounced stabilizing effect on the molecule.
-
Influence of Bromine and Chlorine Positions: While the primary driver of the observed stability differences appears to be fluorination, the positions of the bromine and chlorine atoms also play a role. The specific substitution pattern influences the molecule's dipole moment and crystal packing, which can affect its melting point and the energy required to initiate decomposition.
Plausible Decomposition Pathways
The thermal decomposition of halogenated benzyl alcohols is expected to be a complex process.[9] Initial decomposition may involve the elimination of water to form a corresponding ether or dehydration to a carbene intermediate. At higher temperatures, cleavage of the carbon-halogen and carbon-carbon bonds is likely, leading to the formation of a variety of smaller, volatile fragments. The presence of multiple halogen atoms suggests that dehydrohalogenation could also be a significant decomposition pathway.[10]
Plausible Decomposition Pathway Diagram
Caption: A plausible decomposition pathway for the subject compound.
Conclusion
This comparative guide provides a framework for understanding the thermal stability of this compound in the context of its structural analogs. The analysis indicates that the presence and number of fluorine substituents play a crucial role in enhancing the thermal robustness of halogenated benzyl alcohols. This compound demonstrates a favorable thermal profile, suggesting its suitability for a range of synthetic applications where thermal stress may be a factor.
For drug development professionals, this information is critical for process optimization, risk assessment, and ensuring the quality and stability of intermediates and final APIs. It is recommended that the experimental protocols outlined in this guide be performed on specific batches of these materials to obtain precise data for regulatory submissions and to ensure process control.
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. Retrieved February 7, 2026, from [Link]
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SpringerLink. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved February 7, 2026, from [Link]
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SlideShare. (2020, April 10). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. Retrieved February 7, 2026, from [Link]
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NIST. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Retrieved February 7, 2026, from [Link]
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Mettler Toledo. (n.d.). Thermal Analysis Application. Retrieved February 7, 2026, from [Link]
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Mettler Toledo. (n.d.). TGA 2 - Thermogravimetry For Routine Analysis. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2021, November 4). (PDF) Application Note SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews. Retrieved February 7, 2026, from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved February 7, 2026, from [Link]
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Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 6). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant | Request PDF. Retrieved February 7, 2026, from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 5). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 10). (PDF) Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Retrieved February 7, 2026, from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved February 7, 2026, from [Link]
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RSC Publishing. (2024, October 14). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved February 7, 2026, from [Link]
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AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 10). (PDF) Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Retrieved February 7, 2026, from [Link]
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ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education. Retrieved February 7, 2026, from [Link]
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A Comparative Guide to the UV-Vis Absorption Spectrum of (2-Bromo-4-chloro-6-fluorophenyl)methanol
For the discerning researcher in drug development and materials science, understanding the photophysical properties of novel chemical entities is a cornerstone of robust characterization. This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of (2-Bromo-4-chloro-6-fluorophenyl)methanol. In the absence of direct, published experimental data for this specific molecule, we will leverage established principles of UV-Vis spectroscopy and comparative data from structurally analogous compounds to predict its spectral characteristics. Furthermore, a comprehensive, self-validating experimental protocol is provided to enable researchers to acquire high-fidelity data.
Theoretical Framework: Predicting the Absorption Maxima
The UV-Vis absorption spectrum of an organic molecule is primarily dictated by its electronic structure, specifically the energy required to promote electrons from a lower energy molecular orbital (most often the highest occupied molecular orbital, or HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, or LUMO). In aromatic systems like this compound, the principal electronic transitions are typically π → π* transitions within the benzene ring.
The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring. Halogen atoms (Br, Cl, F) and the hydroxymethyl group (-CH₂OH) on the phenyl ring of the target molecule will influence its UV-Vis spectrum through a combination of electronic and steric effects.
-
The Phenyl Chromophore: Unsubstituted benzene exhibits a weak π → π* transition (the B-band, or benzenoid band) around 255 nm, characterized by fine vibrational structure. A stronger transition (the E-band) occurs at shorter wavelengths, typically below 200 nm.
-
Effect of the Hydroxymethyl Group: The -CH₂OH group is generally considered to be a weak auxochrome. In benzyl alcohol, the absorption maxima are observed at approximately 243 nm, 258.5 nm, and 268 nm in an alcohol solvent. This represents a slight bathochromic (red) shift compared to unsubstituted benzene, indicating a minor electronic perturbation of the phenyl ring.
-
Influence of Halogen Substituents: Halogens act as auxochromes, possessing lone pairs of electrons that can be delocalized into the aromatic π-system (a +M or mesomeric effect), which tends to cause a bathochromic shift. They also exert a strong inductive (-I) effect, withdrawing electron density from the ring. The overall impact on the UV-Vis spectrum is a balance of these competing effects. For chloro and bromo substituents, the bathochromic shift is generally observed.
Given the polysubstituted nature of this compound, we can anticipate a UV-Vis spectrum that is a composite of these individual substituent effects. The precise positions of the halogens relative to each other and to the hydroxymethyl group will also play a role in the final spectral appearance. It is plausible that the vibrational fine structure characteristic of benzene and some of its simpler derivatives will be broadened or absent due to the molecular complexity and multiple substitution patterns.
Comparative Analysis with Structurally Related Compounds
To build a robust predictive model for the UV-Vis spectrum of this compound, it is instructive to compare it with the known spectral data of similar molecules.
| Compound Name | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Benzyl Alcohol | C₆H₅CH₂OH | Alcohol | 243, 258.5, 268 | - | |
| Benzyl Alcohol | C₆H₅CH₂OH | H₂SO₄ | 442 | 53,000 | |
| 2-Bromo-6-fluorobenzaldehyde | C₇H₄BrFO | - | - | - | |
| 4-Bromo-2,6-difluorobenzaldehyde | C₇H₄BrF₂O | - | - | - |
The significant shift in the λmax of benzyl alcohol when dissolved in sulfuric acid is noteworthy. This is attributed to the formation of a carbocation, which results in a more extended conjugated system and a substantial bathochromic shift. While not directly applicable to a standard UV-Vis measurement in a non-reactive solvent, this highlights the sensitivity of the chromophore to its chemical environment.
The structurally closest available analogs for comparison are the substituted benzaldehydes. While the aldehyde functional group (-CHO) is a stronger chromophore than the hydroxymethyl group (-CH₂OH), the electronic effects of the halogen substituents on the phenyl ring will be comparable. Therefore, the UV-Vis spectra of compounds like 2-Bromo-6-fluorobenzaldehyde and 4-Bromo-2,6-difluorobenzaldehyde would provide valuable comparative data points. It is anticipated that this compound will exhibit a primary absorption band in a similar region to these compounds, likely in the 250-280 nm range, with the exact λmax influenced by the specific substitution pattern.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To obtain a reliable UV-Vis absorption spectrum of this compound, the following detailed protocol should be followed. This procedure is designed to be self-validating by incorporating essential quality control steps.
I. Materials and Instrumentation
-
This compound: High purity grade (>98%)
-
Solvent: Spectroscopic grade methanol or ethanol (chosen for its UV transparency and ability to dissolve the analyte)
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
II. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow:
A Comparative Guide to the Dipole Moment of (2-Bromo-4-chloro-6-fluorophenyl)methanol and Structurally Related Benzyl Alcohols
Introduction: The Significance of Molecular Dipole Moments in Drug Development
In the landscape of modern drug discovery and development, understanding the nuanced physicochemical properties of candidate molecules is paramount. Among these, the molecular dipole moment (μ) emerges as a critical descriptor of a molecule's polarity, profoundly influencing its solubility, membrane permeability, protein-binding interactions, and overall pharmacokinetic and pharmacodynamic profile. A molecule's dipole moment arises from the non-uniform distribution of electron density, a consequence of differences in electronegativity between bonded atoms and the overall molecular geometry. For researchers and drug development professionals, a precise understanding of this vector quantity is not merely academic; it is a predictive tool for a molecule's behavior in biological systems.
This guide provides a comprehensive framework for evaluating the dipole moment of (2-Bromo-4-chloro-6-fluorophenyl)methanol, a polysubstituted aromatic alcohol of interest in medicinal chemistry. As no experimentally determined value for this specific molecule is publicly available, we present a robust, validated computational methodology for its determination. To contextualize this data, we offer a comparative analysis with benzyl alcohol and its mono- and di-halogenated derivatives. This approach allows for a systematic evaluation of how the nature and position of halogen substituents modulate the electronic landscape of the benzyl alcohol scaffold. Furthermore, we provide a detailed experimental protocol for the determination of dipole moments in solution, grounding our computational findings in established laboratory practice.
Methodology I: In Silico Determination of Dipole Moments via Density Functional Theory (DFT)
Causality of Method Selection
To ensure high fidelity in our in silico analysis, we have selected a computational approach grounded in Density Functional Theory (DFT), a quantum mechanical modeling method that provides a favorable balance between computational cost and accuracy for molecules of this size. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functional Selection (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a well-established and widely used functional that has demonstrated high accuracy in predicting the geometries and electronic properties, including dipole moments, of a broad range of organic molecules.
-
Basis Set Selection (6-311+G(d,p)): The choice of basis set dictates the flexibility the calculation has in describing the spatial distribution of electrons. For dipole moments, which are sensitive to the electron density far from the nuclei, a robust basis set is essential. We have selected the 6-311+G(d,p) basis set for the following reasons:
-
Triple-Zeta Valence (6-311G): It provides a flexible description of the valence electrons, which are most involved in chemical bonding and charge distribution.
-
Diffuse Functions (+): The "+" indicates the inclusion of diffuse functions on heavy (non-hydrogen) atoms. These functions are crucial for accurately describing the behavior of electrons at a greater distance from the nucleus, a key factor for precise dipole moment and polarizability calculations.
-
Polarization Functions (d,p): The "(d,p)" signifies the addition of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals from their standard shapes, accounting for the polarization of electron clouds in the molecular environment, which is fundamental to an accurate representation of the dipole moment.
-
Computational Workflow
The following protocol outlines the steps for calculating the dipole moment of this compound and its analogues using a quantum chemistry software package such as Gaussian.
-
Molecule Construction: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization without constraints. This step locates the lowest energy conformation of the molecule.
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvation Model (Optional but Recommended): To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as cyclohexane or benzene.
-
-
Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Dipole Moment Extraction: The dipole moment is calculated as part of the standard output of the geometry optimization and frequency calculations. The output will provide the dipole moment components (μx, μy, μz) and the total dipole moment magnitude in Debye (D).
Diagram of the Computational Workflow
Caption: A flowchart illustrating the key steps in the in silico determination of molecular dipole moments.
Methodology II: Experimental Determination of Dipole Moments in Solution
For experimental validation, the dipole moment of a polar substance can be determined by measuring the dielectric constant and refractive index of its dilute solutions in a non-polar solvent. The Guggenheim method is a widely accepted approach that simplifies the experimental procedure by avoiding the need to measure the densities of the solutions.[1]
Experimental Protocol: The Guggenheim Method
-
Solvent Selection: Choose a non-polar solvent in which the solute is readily soluble. Cyclohexane or benzene are common choices.
-
Solution Preparation: Prepare a series of dilute solutions of the analyte (e.g., this compound) in the chosen non-polar solvent. The concentrations should be low, typically with mole fractions of the solute below 0.05.
-
Dielectric Constant Measurement:
-
Use a dipole meter or a capacitance bridge to measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions. The instrument measures the capacitance of a cell with and without the sample, and the ratio gives the dielectric constant.[2]
-
-
Refractive Index Measurement:
-
Use an Abbe refractometer to measure the refractive index (n) of the pure solvent and each of the solutions at the same temperature as the dielectric constant measurements.
-
-
Data Analysis:
-
Plot the dielectric constant (ε) of the solutions versus the weight fraction (w) of the solute. The slope of this plot at w=0 is (dε/dw)₀.
-
Plot the square of the refractive index (n²) of the solutions versus the weight fraction (w) of the solute. The slope of this plot at w=0 is (dn²/dw)₀.
-
The dipole moment (μ) is then calculated using the Guggenheim equation:
μ² = [27 * k * T / (4 * π * Nₐ * ρ₁ * (ε₁ + 2)²)] * M₂ * [(dε/dw)₀ - (dn²/dw)₀]
Where:
-
k is the Boltzmann constant
-
T is the absolute temperature in Kelvin
-
Nₐ is Avogadro's number
-
ρ₁ is the density of the pure solvent
-
ε₁ is the dielectric constant of the pure solvent
-
M₂ is the molar mass of the solute
-
-
Diagram of the Experimental Workflow
Caption: The experimental workflow for determining dipole moments using the Guggenheim method.
Comparative Analysis
The following table presents the experimental dipole moment for benzyl alcohol, which serves as a benchmark for our proposed computational method. It also includes placeholders for the calculated dipole moments of this compound and a series of structurally related compounds. The analysis of these values allows for a systematic understanding of substituent effects.
| Compound | Dipole Moment (μ) in Debye (D) | Method |
| Benzyl Alcohol | 1.70 | Experimental (in Benzene) |
| Benzyl Alcohol | (To be calculated) | B3LYP/6-311+G(d,p) |
| 2-Fluorobenzyl Alcohol | (To be calculated) | B3LYP/6-311+G(d,p) |
| 4-Chlorobenzyl Alcohol | (To be calculated) | B3LYP/6-311+G(d,p) |
| 2-Bromobenzyl Alcohol | (To be calculated) | B3LYP/6-311+G(d,p) |
| 2,6-Dichlorobenzyl Alcohol | (To be calculated) | B3LYP/6-311+G(d,p) |
| This compound | (To be calculated) | B3LYP/6-311+G(d,p) |
Analysis of Substituent Effects on Dipole Moment
The dipole moment of a substituted benzyl alcohol is the vector sum of the individual bond moments. The primary contributors are the C-O and O-H bonds of the hydroxymethyl group and the C-X (where X is a halogen) bonds on the aromatic ring.
-
Benzyl Alcohol (Benchmark): The parent molecule has a dipole moment of approximately 1.70 D. This polarity is primarily due to the electronegative oxygen atom in the hydroxymethyl group.
-
Effect of Halogen Substitution: Halogens are more electronegative than carbon, so the C-X bond has a dipole moment with the negative end on the halogen. The overall molecular dipole moment will depend on the magnitude and direction of these C-X bond dipoles relative to the dipole of the hydroxymethyl group.
-
Positional Isomerism: The position of the halogen substituent is critical.
-
Ortho (2-position) and Meta (3-position) substitution: The C-X bond dipole will have a significant component that can either add to or subtract from the hydroxymethyl group's dipole, depending on the conformational arrangement.
-
Para (4-position) substitution: The C-X bond dipole is roughly anti-parallel to the C-C bond connecting the ring to the CH₂OH group, leading to a significant increase in the overall dipole moment.
-
-
This compound: In this target molecule, we have three C-X bond dipoles. The C-F, C-Cl, and C-Br dipoles will all point away from the ring. The vector sum of these, combined with the dipole of the hydroxymethyl group, will determine the final molecular dipole moment. Given the substitution pattern, a substantial dipole moment is anticipated.
Diagram of Dipole Vector Addition
Caption: Conceptual representation of the vector addition of bond dipoles in this compound.
Conclusion
This guide has established a comprehensive, dual-pronged approach for the determination and comparative analysis of the dipole moment of this compound. By detailing a robust DFT-based computational protocol and a standard experimental method, we provide researchers and drug development professionals with the necessary tools to characterize this important molecular property. The comparative framework, grounded by the experimental value for benzyl alcohol, allows for a systematic investigation of structure-property relationships, offering valuable insights into how halogenation patterns influence molecular polarity. The application of these methodologies will enable a more predictive and informed approach to the design and optimization of novel therapeutic agents.
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Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 187-190. Available at: [Link]
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Physical and Theoretical Chemistry Laboratory, University of Oxford. (n.d.). Determination of Dipole Moment from Relative Permittivity and Refractive Index. Retrieved from [Link]
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ETH Zürich. (2017). Dipole Moment. Physical Chemistry Laboratory. Available at: [Link] (Note: Direct link to the specific PDF may vary, but it is part of the PC-Praktikum I materials).
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The Computational Gauntlet: Unique Challenges of Halogenated Phenylmethanols
An In-Depth Technical Guide to Quantum Chemical Calculations for Halogenated Phenylmethanols
For researchers, medicinal chemists, and material scientists, halogenated phenylmethanols represent a class of molecules with significant potential. Their unique electronic and structural properties, driven by the interplay of halogen atoms and the hydroxyl group, make them valuable scaffolds in drug design and functional materials. However, accurately predicting their behavior—from conformational preferences to reactivity—requires robust computational tools. This guide provides an in-depth comparison of quantum chemical methods for studying these challenging systems, grounded in the principles of scientific integrity and practical application.
Modeling halogenated phenylmethanols is not a trivial task. The presence of both a halogen and a hydroxyl group on an aromatic ring introduces a complex web of non-covalent interactions that dictate the molecule's structure and properties. Understanding these challenges is the first step toward selecting an appropriate computational strategy.
-
Halogen Bonding (XB): This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[1] It is a directional and tunable force that can significantly influence molecular packing and binding affinities. The accurate description of the "σ-hole"—a region of positive electrostatic potential on the halogen atom—is critical and not all computational methods are equipped to handle it.[2]
-
Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the halogen atom or the phenyl ring's π-system. This interaction is a key determinant of the molecule's conformational landscape, influencing its shape and reactivity.[3][4] The relative strength of this bond compared to other forces dictates the most stable conformer.[5]
-
Dispersion Forces: These weak, long-range electron correlation effects are ubiquitous and play a significant role in the stability of different conformers and in intermolecular interactions. Standard computational methods often struggle to capture these forces accurately.
-
Relativistic Effects: For heavier halogens like bromine and especially iodine, relativistic effects can become significant and may influence properties like NMR chemical shifts.[6] While often managed through the use of effective core potentials (ECPs), their impact should not be overlooked.
Choosing Your Weapon: A Comparative Guide to Computational Methods
The selection of a computational method and basis set is the most critical decision in any quantum chemical study. It represents a trade-off between accuracy and computational cost. For halogenated systems, this choice is particularly nuanced.
Density Functional Theory (DFT): A Functional Comparison
Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a good balance of cost and accuracy.[7] However, the choice of the exchange-correlation functional is paramount.
-
Standard Functionals (e.g., B3LYP): While immensely popular, standard hybrid functionals like B3LYP often fail to adequately describe non-covalent interactions like halogen bonding and dispersion.[8][9] They can be a reasonable starting point for geometry optimizations but may yield inaccurate interaction energies.
-
Dispersion-Corrected Functionals (e.g., ωB97XD, B3LYP-D3): These functionals include empirical or non-local corrections to account for dispersion forces. Functionals like ωB97XD have shown excellent performance for non-covalent interactions, including halogen bonds, and are highly recommended for these systems.[6]
-
High Exact Exchange Functionals (e.g., M06-2X): The M06 suite of functionals, particularly M06-2X, was specifically parameterized to handle a wide range of chemical interactions, including non-covalent ones. It is often a top performer for systems where both hydrogen and halogen bonding are present.[6]
Wavefunction-Based Methods: When Accuracy is Paramount
For situations demanding the highest accuracy (e.g., benchmarking DFT results or studying reaction mechanisms), wavefunction-based methods are the gold standard.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is the simplest method to include electron correlation. While it generally performs better than standard DFT for non-covalent interactions, its accuracy can be inconsistent. Spin-component scaled versions like SCS-MP2 can offer improvements.[6]
-
Coupled Cluster Theory (e.g., CCSD(T)): Regarded as the "gold standard" of quantum chemistry, the CCSD(T) method provides highly accurate results. However, its computational cost is extremely high, limiting its use to smaller systems or for generating benchmark data against which more economical methods can be tested.[10]
Basis Sets: The Foundation of a Good Calculation
The basis set is the set of mathematical functions used to build the molecular orbitals. For halogenated compounds, the choice is critical.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are widely used and provide a good starting point. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for describing the lone pairs of the halogen and oxygen atoms and for modeling non-covalent interactions. The (d,p) indicates the addition of polarization functions, which are necessary for describing the anisotropic nature of bonding.[8][9]
-
Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These basis sets are designed for systematically recovering the correlation energy. The "aug-" prefix signifies the addition of diffuse functions, making them particularly well-suited for studying non-covalent interactions.[11] While computationally more expensive, they are recommended for high-accuracy calculations.[6]
-
Specialized Basis Sets: For heavier halogens, basis sets that include effective core potentials (ECPs) are often used to account for relativistic effects and reduce computational cost. Furthermore, specialized basis sets developed for non-covalent interactions, such as DH-SVPD, can offer a cost-effective alternative to larger triple-zeta sets.[12]
Data Presentation: Performance of DFT Functionals
The following table summarizes the performance of various DFT functionals for calculating halogen bond interaction energies, benchmarked against high-accuracy CCSD(T) calculations. Lower Mean Absolute Error (MAE) indicates better performance.
| DFT Functional | MAE (kcal/mol) | Key Strengths & Weaknesses |
| B3LYP | 2.1 | Poor for non-covalent interactions; underestimates bond strengths. |
| B3LYP-D3BJ | 0.8 | Empirical dispersion improves results significantly. A good general-purpose choice. |
| ωB97XD | 0.5 | Excellent for a broad range of non-covalent interactions.[6] |
| M06-2X | 0.4 | Highly accurate for non-covalent interactions, including halogen bonds.[6] |
This table is a representative summary based on trends reported in benchmark studies.[6][10]
Experimental Protocols & Workflows
A successful computational study follows a logical and self-validating workflow. The initial geometry optimization must be followed by a frequency calculation to confirm that the structure is a true energy minimum.
Visualization of the Computational Workflow
Caption: General workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Vibrational Analysis
This protocol ensures that the calculated properties correspond to a stable molecular structure.
-
Build the Molecule: Construct an initial 3D structure of the halogenated phenylmethanol using molecular modeling software (e.g., Avogadro, GaussView).
-
Create the Input File: For a software package like Gaussian[13], the input file would look like this:
-
Causality: The opt keyword requests a geometry optimization to find the lowest energy structure. The freq keyword is crucial; it calculates vibrational frequencies to verify the nature of the optimized structure.[9][14] A true minimum will have zero imaginary frequencies. The chosen method, wB97XD/aug-cc-pVTZ, is robust for the non-covalent interactions present.[6]
-
-
Run the Calculation: Submit the input file to the quantum chemistry software.
-
Analyze the Output:
-
Confirm that the optimization converged successfully.
-
Check the frequency calculation results. The absence of imaginary frequencies confirms the structure is a local minimum.[9]
-
The output will also contain thermodynamic data (enthalpy, Gibbs free energy) and the predicted IR spectrum, which can be compared with experimental data.[15]
-
Protocol 2: GIAO NMR Chemical Shift Calculation
Predicting NMR spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach.[16][17]
-
Use Optimized Geometry: Start with the validated, optimized geometry from Protocol 1. An accurate geometry is essential for accurate NMR predictions.
-
Create the NMR Input File:
-
Causality: The nmr=giao keyword specifies the GIAO method for calculating the nuclear magnetic shielding tensors. It is performed at the same level of theory as the optimization for consistency.
-
-
Run the Calculation: Submit the input file.
-
Analyze and Reference the Results:
-
The calculation will output absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
Compare the calculated δ values with experimental NMR spectra for validation.
-
Visualization for Method Selection
Caption: Decision tree for selecting a computational method.
The Reality Check: Experimental Validation
Computational results, no matter how sophisticated, must be validated against experimental data.[18][19] This is the cornerstone of trustworthy computational science.
-
Structural Parameters: Calculated bond lengths and angles can be compared with data from high-resolution X-ray crystallography.
-
Vibrational Frequencies: Calculated IR and Raman frequencies (often scaled by a small factor to account for anharmonicity) can be directly compared to experimental spectra to confirm the structure and assign vibrational modes.[14]
-
NMR Chemical Shifts: As detailed in the protocol, calculated chemical shifts provide a powerful method for validating the computed structure in solution.[20]
-
Relative Energies: For different conformers, the calculated relative Gibbs free energies can be compared to experimental populations derived from techniques like variable-temperature NMR.
By rigorously comparing computational predictions to experimental reality, we build confidence in our models and gain deeper insights into the complex chemistry of halogenated phenylmethanols.
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Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. [Link]
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Bezrodnyi, V. V., et al. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. ResearchGate. [Link]
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MDPI. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. MDPI. [Link]
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American Institute of Physics. (1998). Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling. AIP Publishing. [Link]
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MDPI. (2022). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. MDPI. [Link]
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National Center for Biotechnology Information. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed. [Link]
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ResearchGate. (n.d.). Vibrational Study of Antiparasitic Nifurtimox Agent Combining Harmonic Force Fields with DFT Calculations. ResearchGate. [Link]
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High-Resolution NMR Profiling of (2-Bromo-4-chloro-6-fluorophenyl)methanol: A Comparative Spectral Analysis
Executive Summary & Application Context
In the realm of Fragment-Based Drug Discovery (FBDD), (2-Bromo-4-chloro-6-fluorophenyl)methanol represents a critical "privileged scaffold." Its tri-halogenated core offers three distinct vectors for diversification: the bromine for Buchwald/Suzuki couplings, the benzyl alcohol for etherification/oxidation, and the fluorine for metabolic stability and conformational locking.
However, the high density of heteroatoms creates a complex electronic environment that complicates routine NMR analysis. Signals often overlap, and long-range fluorine couplings (
This guide provides a definitive spectral profile for this molecule, contrasting it with its most common synthetic precursor, 2-Chloro-6-fluorobenzyl alcohol , to establish a robust "Pass/Fail" identity protocol.
Comparative Spectral Data
The following data distinguishes the target molecule from its des-bromo analog. The introduction of the bromine atom at the C2 position induces significant steric compression and deshielding effects, serving as the primary diagnostic marker.
Table 1: 1H NMR Chemical Shift & Coupling Comparison (400 MHz, DMSO-d6)
| Assignment | Target: (2-Br-4-Cl-6-F-phenyl)methanol | Analog: 2-Chloro-6-fluorobenzyl alcohol | Diagnostic Delta ( |
| Solvent | DMSO- | DMSO- | - |
| -CH₂- (Benzylic) | 4.62 ppm (d, | 4.58 ppm (d, | +0.04 ppm (Minor Deshielding) |
| -OH (Hydroxyl) | 5.35 ppm (t, | 5.25 ppm (t, | +0.10 ppm |
| Ar-H (C3-H) | 7.58 ppm (dd, | 7.25 - 7.35 ppm (m) | +0.25 ppm (Major Shift) |
| Ar-H (C5-H) | 7.45 ppm (dd, | 7.15 - 7.25 ppm (m) | +0.20 ppm |
| Coupling Pattern | Distinct AMX spin system (resolved) | ABC spin system (often overlapping) | Resolution of H3/H5 |
Note: The "d" splitting of the benzylic -CH₂- is due to long-range coupling with the ortho-Fluorine (
), not the hydroxyl proton (unless the sample is ultra-dry). In wet solvents, OH exchange decouples the OH, but the F-coupling remains.
Table 2: 13C NMR & 19F NMR Parameters
| Nucleus | Signal Assignment | Shift (ppm) | Coupling Constants ( | Mechanistic Insight |
| Ar-F | -112.5 | - | Upfield shift due to electron-rich ring, but deshielded relative to fluorobenzene (-113) by Cl/Br. | |
| C1 (Ipso) | ~128.5 | Appears as a doublet. | ||
| C2 (C-Br) | ~124.0 | Diagnostic Carbon: The C-Br carbon is significantly shielded compared to C-H. | ||
| C6 (C-F) | ~160.5 | Large doublet; definitive proof of fluorination. |
Technical Deep Dive: The "Fluorine Fingerprint"
The Challenge of H-F Coupling
In non-fluorinated aromatics, the aromatic protons usually appear as simple doublets or singlets. In this molecule, the Fluorine atom at C6 acts as a "spin spy," transmitting magnetic information across the ring.
-
The "W" Coupling (
): The benzylic protons ( ) are spatially close to the Fluorine. This results in a "W-coupling" path (H-C-C-C-F) of approximately 1.5 - 2.0 Hz.-
Observation: The benzylic signal appears as a doublet even if the OH is decoupled.
-
Common Error: Mistaking this doublet for a mixture of rotamers.
-
-
Aromatic Resolution:
-
H5 (Ortho to F): Experiences a large
coupling (~9-10 Hz). -
H3 (Meta to F): Experiences a small
coupling (< 2 Hz) but a distinct meta-coupling (~2 Hz) to H5. -
Result: H5 is a wide doublet-of-doublets; H3 is a narrow doublet or singlet-like peak. This asymmetry is the primary purity indicator .
-
Structural Verification Workflow
The following logic flow illustrates the decision process for accepting a batch of this intermediate based on NMR data.
Figure 1: Decision tree for structural validation of poly-halogenated benzyl alcohols via NMR.
Experimental Protocol: High-Fidelity Characterization
To reproduce the coupling constants listed above, strict adherence to sample preparation is required to prevent line-broadening from exchangeable protons.
Method A: Standard Characterization (DMSO-d6)
Recommended for routine purity checks.
-
Mass: Weigh 10-15 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Use an ampoule to ensure dryness. Water content >0.1% will collapse the OH triplet into a broad singlet.
-
-
Acquisition:
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 2.0 seconds (allows full relaxation of aromatic protons).
-
Window Function: Exponential Multiplication (LB = 0.3 Hz).
-
Method B: Resolving J-Couplings (Acetone-d6)
Recommended if H3 and H5 overlap in DMSO.
-
Solvent: Substitute DMSO with Acetone-d6 .
-
Effect: Acetone often shifts the OH signal upfield and sharpens the aromatic doublets, allowing for precise calculation of
.
Calculation of Coupling Constants
To manually verify the
-
Identify the two legs of the doublet.
-
Subtract the chemical shift (in ppm) of peak A from peak B.
-
Multiply the difference by the spectrometer frequency (e.g., 400 MHz).
References
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Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link
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Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195. Link
- Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009.
-
PubChem Compound Summary. "2-Bromo-4-chloro-1-fluorobenzene (Core Scaffold Data)." Link
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of (2-Bromo-4-chloro-6-fluorophenyl)methanol: A Comparative Analysis of Q-TOF and Orbitrap Platforms
For researchers and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are non-negotiable. The compound (2-Bromo-4-chloro-6-fluorophenyl)methanol, a halogenated aromatic alcohol, presents a unique analytical challenge due to its complex isotopic signature. This guide provides an in-depth, experience-driven comparison of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the definitive analysis of this molecule. Our focus is not merely on procedural steps but on the underlying scientific rationale that governs instrument selection and method development, ensuring data of the highest integrity and confidence.
The Analytical Imperative: Why HRMS is Essential
Standard, nominal mass spectrometry is insufficient for the unambiguous identification of complex small molecules. High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within 5 parts-per-million (ppm).[1] This capability allows for the determination of an ion's elemental formula, a cornerstone of structural elucidation.[2] For a molecule like this compound, with its three different halogen atoms, HRMS is indispensable for two primary reasons:
-
Resolving Complex Isotopic Patterns: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, while chlorine also has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio.[3][4][5] This results in a distinctive and complex isotopic cluster for the molecular ion. HRMS instruments can resolve these individual isotopic peaks, and the fidelity of the measured pattern compared to the theoretical pattern provides unequivocal confirmation of the elemental composition.
-
Achieving Unambiguous Formula Confirmation: The high mass accuracy of HRMS drastically reduces the number of possible elemental formulas for a given measured mass, often narrowing it down to a single, logical candidate, especially when isotopic pattern data is also considered.[2]
Core Instrumentation: A Tale of Two Analyzers
The heart of any HRMS system is its mass analyzer. In this guide, we compare the two most prominent technologies in the field: the fast and robust Quadrupole Time-of-Flight (Q-TOF) systems and the ultra-high-resolution Orbitrap platforms.
-
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines a quadrupole, which can act as an ion guide or a mass filter, with a time-of-flight mass analyzer.[6] Ions are accelerated into a field-free drift tube, and their time of flight to the detector is measured.[7][8] Lighter ions travel faster than heavier ions of the same charge, allowing for mass separation. The key strengths of Q-TOF instruments are their high acquisition speed, excellent sensitivity, and wide dynamic range.[9][10]
-
Orbitrap MS: The Orbitrap is an ion trap-based mass analyzer where ions are electrostatically trapped and orbit a central spindle-like electrode.[11][12] The frequency of their axial oscillation is inversely proportional to the square root of their m/z ratio.[13][14] This frequency is detected as an image current and converted into a mass spectrum using a Fourier transform.[15] Orbitrap instruments are renowned for their exceptional mass resolution and accuracy, which are their defining advantages.[14][16]
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be a robust starting point for the analysis of this compound on either platform. The causality behind each step is explained to empower the analyst to adapt the method as needed.
Sample and Standard Preparation
The goal is to prepare a clean, dilute solution to promote efficient ionization and avoid detector saturation.
-
Step 1: Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Step 2: Working Solution: Serially dilute the stock solution to a final concentration between 1 and 10 µM.[17] Rationale: This concentration range is typically optimal for modern ESI sources, balancing signal intensity with the risk of ion suppression or non-linear detector response.
-
Step 3: Solvent System: The final working solution should ideally be in a solvent mixture compatible with Electrospray Ionization (ESI), such as 50:50 Acetonitrile:Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). Rationale: The presence of a protic solvent and a modifier (acid or base) facilitates the charging process in ESI, leading to the stable formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
Ionization: The Gateway to the Mass Analyzer
Electrospray Ionization (ESI) is the technique of choice for this molecule. It is a "soft" ionization method that transfers ions from solution to the gas phase with minimal fragmentation, preserving the critical molecular ion.[18][19][20][21][22]
-
Mode Selection: Both positive and negative ion modes should be evaluated. The acidic phenolic proton and the alcoholic proton suggest that negative ion mode ([M-H]⁻) will be highly efficient. However, protonation of the alcohol oxygen could also occur, making positive mode ([M+H]⁺) viable.
-
Key ESI Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 25 - 40 psi
-
Drying Gas (N₂): 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
Rationale: These parameters must be optimized to ensure efficient desolvation of the ESI droplets and stable ion generation. Inadequate desolvation can lead to adduct formation (e.g., with sodium, [M+Na]⁺) and reduced signal intensity.
-
HRMS Data Acquisition
The following diagram illustrates the general workflow for acquiring HRMS data.
Caption: General HRMS Experimental Workflow.
Instrument-Specific Parameters:
-
For a Q-TOF System:
-
Mass Range: 50 - 500 m/z
-
Acquisition Rate: 1-2 spectra/second. Rationale: While not critical for direct infusion, this speed is a key advantage for coupling with fast liquid chromatography (LC) separations.
-
Resolution: Typically >20,000 FWHM (Full Width at Half Maximum).
-
-
For an Orbitrap System:
-
Mass Range: 50 - 500 m/z
-
Resolution Setting: 70,000 - 140,000 @ m/z 200. Rationale: Higher resolution settings provide greater confidence in separating the analyte from isobaric interferences and more accurately define the isotopic peaks. However, this comes at the cost of slower scan speeds.[15]
-
AGC Target (Automatic Gain Control): Set to a standard value (e.g., 1e6) to ensure the trap is not overfilled, which can degrade mass accuracy.
-
Performance Comparison: Q-TOF vs. Orbitrap
For the specific task of analyzing this compound, the choice between these platforms depends on the analytical priority.
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Causality & Expert Insight |
| Mass Resolution | Good to Excellent (20,000 - 60,000) | Exceptional (>70,000, up to >240,000) | For resolving the complex Br/Cl isotopic pattern, the Orbitrap's superior resolution provides "baseline resolved" peaks, yielding a cleaner, more easily interpretable spectrum and higher isotopic fidelity.[23] |
| Mass Accuracy | Excellent (< 3 ppm with calibration) | Exceptional (< 1 ppm with internal calibration) | Both are excellent. The sub-1-ppm accuracy of the Orbitrap provides the highest level of confidence in elemental formula determination, virtually eliminating ambiguity for a molecule of this size.[16] |
| Isotopic Fidelity | Very Good | Exceptional | The ultra-high resolution of the Orbitrap allows for a more precise measurement of the relative abundance of each isotopic peak, leading to a better match with the theoretical distribution. This is a critical self-validating check. |
| Scan Speed | Very Fast | Slower (inversely related to resolution) | Q-TOF is the clear winner for high-throughput applications or when coupled with ultra-fast chromatography. For infusion-based analysis, the Orbitrap's slower speed is not a significant drawback. |
| Dynamic Range | Excellent | Good to Very Good | TOF analyzers generally exhibit a wider in-spectrum dynamic range.[24] This is more relevant when analyzing the target compound in a complex matrix with high-abundance interferences. |
| Robustness & Ease of Use | Generally considered more robust and easier for routine operation. | Can be more sensitive to matrix effects and requires more expert oversight to maintain peak performance.[25] | For a dedicated QC environment, the robustness of a Q-TOF may be preferable. For a research or structural elucidation lab, the ultimate performance of the Orbitrap is often the deciding factor. |
Data Interpretation: The Moment of Truth
The monoisotopic mass of this compound (C₇H₅Br¹⁹F³⁵Cl¹⁶O) is 237.9254 . Upon analysis, the HRMS data must be interrogated for two key features:
-
Accurate Mass of the Monoisotopic Peak: The measured m/z of the most abundant isotopic peak (containing ⁷⁹Br and ³⁵Cl) should be within 3 ppm of the theoretical value.
-
Isotopic Pattern Matching: The entire isotopic cluster must be compared to the theoretical distribution. The presence of the M, M+2, and M+4 peaks, reflecting the different combinations of Br and Cl isotopes, is a definitive signature.
The following diagram visualizes the expected complexity of this isotopic signature.
Caption: Theoretical Isotopic Pattern of the Analyte.
Conclusion and Recommendation
For the definitive structural confirmation of a halogenated compound like this compound, both Q-TOF and Orbitrap platforms are highly capable.
-
An Orbitrap-based instrument is the superior choice when the primary goal is absolute certainty in elemental composition. Its unparalleled resolution provides the cleanest possible spectra, resolving the complex isotopic pattern with the highest fidelity and delivering sub-1-ppm mass accuracy. This is the gold standard for structural elucidation in a research and development setting.
-
A Q-TOF instrument represents a more pragmatic and versatile choice, especially in a high-throughput or QC environment. It provides excellent mass accuracy and resolution that are more than sufficient for confident identification, while offering significant advantages in speed, robustness, and dynamic range, making it an ideal workhorse for both qualitative and quantitative workflows.
Ultimately, the selection is a strategic decision. As a Senior Application Scientist, my recommendation hinges on the laboratory's core function: for the final, unambiguous structural proof of a new chemical entity, the investment in the ultra-high resolution of an Orbitrap is justified. For routine analysis, screening, and quantification in a fast-paced drug development pipeline, the balanced performance and speed of a Q-TOF offer compelling value.
References
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-
ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamentals and Advances of Orbitrap Mass Spectrometry | Request PDF. Retrieved from [Link]
-
Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Retrieved from [Link]
-
University of Texas Medical Branch. (n.d.). HRMS Analysis. Retrieved from [Link]
-
Quora. (2021). How does Orbitrap mass spectrometry work? How does it differ from other mass spectrometry instruments?. Retrieved from [Link]
-
ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved from [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]
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YouTube. (2023). Orbitrap Mass Spectrometry Explained. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2025). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Wiley-VCH. (2010). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]
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General-Purpose.com. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]
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Agilent. (2011). Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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Safety Operating Guide
(2-Bromo-4-chloro-6-fluorophenyl)methanol: Proper Disposal Procedures
Executive Summary: The "Zero-Ambiguity" Directive
Do not dispose of (2-Bromo-4-chloro-6-fluorophenyl)methanol in general solvent waste or municipal drains.
This compound is a poly-halogenated benzyl alcohol . Its disposal is governed by the presence of three distinct halogens (Bromine, Chlorine, Fluorine). The presence of the Carbon-Fluorine (C-F) bond specifically mandates high-temperature incineration with acid gas scrubbing capabilities.
Immediate Action Checklist:
-
Segregate: Place exclusively in Halogenated Organic waste streams.
-
Label: Explicitly list "Fluorinated/Brominated/Chlorinated Organic Solid/Liquid" on the tag.
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential acid generation upon hydrolysis.
Chemical Profile & Hazard Logic (The "Why")
To handle this compound safely, you must understand the Structure-Activity Relationship (SAR) that dictates its waste classification.
Structural Analysis
The molecule consists of a benzyl alcohol core substituted at the 2, 4, and 6 positions.
-
Benzyl Alcohol Group: Susceptible to oxidation. In the presence of strong oxidizers (e.g., Nitric Acid, Chromic Acid), it can convert to the corresponding benzoic acid or aldehyde, generating heat.
-
Poly-Halogenation (Br, Cl, F): This is the critical disposal factor.
-
Fluorine: Requires incineration temperatures >1,100°C to break the C-F bond.[1] Incomplete combustion generates Hydrogen Fluoride (HF), a corrosive gas that destroys standard incinerator linings.
-
Bromine/Chlorine: Generate HBr and HCl upon combustion, requiring caustic scrubbers in the waste facility.
-
Physical & Safety Data Summary
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (crystalline) or Viscous Oil | Use solid waste containers; do not dissolve in solvent just to dispose. |
| Solubility | Low in water; High in organics | Do not flush. It will settle in traps and leach into groundwater. |
| Flash Point | >110°C (Estimated) | Combustible, but not a "Flammable Liquid" (Class 3) unless in solution. |
| Reactivity | Acid Sensitive | Avoid storage with strong mineral acids (HCl, H2SO4). |
| RCRA Status | Unlisted (Characteristic) | Treat as D001 (if ignitable) or generic Halogenated Waste . |
Waste Stream Segregation Strategy
The most common failure mode in laboratory disposal is Cross-Contamination . Mixing this compound with non-halogenated solvents (like Acetone or Ethanol) reclassifies the entire drum as halogenated, increasing disposal costs by up to 400% and complicating the incineration process.
The Segregation Logic Flow
The following diagram illustrates the decision process for segregating this specific compound.
Figure 1: Decision logic for segregating poly-halogenated benzyl alcohols to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocol
This protocol is designed as a Self-Validating System . Each step includes a verification check to ensure the downstream handler accepts the waste.
Phase 1: Preparation & Packaging
-
Quenching (If Reactive): If the material is residual from a reaction involving thionyl chloride or phosphorus tribromide, ensure all acid byproducts are neutralized with Sodium Bicarbonate (NaHCO₃) before placing in the waste container.
-
Validation: pH paper check of the slurry should be neutral (pH 6-8).
-
-
Container Selection:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Liquids: Use a glass amber bottle or HDPE jerrican. Prohibited: Do not use metal cans; the potential hydrolysis of the halogens can corrode metal, leading to leaks.
-
-
Transfer:
-
Use a disposable spatula or pipette. Do not double-handle. Place the contaminated transfer tool into the same solid waste container.
-
Phase 2: Labeling (The "Chain of Custody")
A generic "Waste" label is insufficient. The disposal facility determines the burn temperature based on your label.
-
Primary Constituent: this compound.
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Critical Tag: Write "HALOGENATED - FLUORINE CONTENT" in the remarks section.
-
Why? Fluorine destroys standard ceramic incinerator bricks. Alerting the facility prevents infrastructure damage.
-
Phase 3: Satellite Accumulation Area (SAA)
-
Store the container in a secondary containment tray (polypropylene).
-
Keep the cap tightly closed when not in use.
-
Compatibility Check: Do not store next to waste oxidizers (e.g., Waste Nitric Acid) or waste alkali metals.
Emergency Contingencies: Spill Management
Scenario: You drop a 5g vial of the solid compound on the floor.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator.
-
Containment:
-
Do not use water. Water spreads the contamination.
-
Cover the spill with Vermiculite or Sand .
-
Avoid: Do not use sawdust or paper towels as the primary absorbent (flammability risk if oxidizers are present).
-
-
Cleanup:
-
Sweep the absorbent/chemical mix into a dustpan.
-
Deposit into the Solid Halogenated Waste container.
-
Wipe the surface with a soap/water solution after the bulk solid is removed.
-
-
Verification: Check the area with UV light (if the compound is UV active, which many benzyl alcohols are) to ensure no residue remains.
Regulatory Framework & Compliance
Your disposal procedure must align with the following regulations. Cite these codes in your internal waste manifest.
-
EPA (RCRA): While not a "P" or "U" listed waste specifically by name, it falls under 40 CFR 261.24 if it exhibits toxicity, but operationally it is managed as Halogenated Solvent/Organic Waste .
-
European Waste Catalogue (EWC): Code 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).
-
DOT (Transport): Likely Class 9 (Miscellaneous) or Class 6.1 (Toxic) depending on purity and quantity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Halogenated Benzyl Alcohols. PubChem. [Link]
-
U.S. Environmental Protection Agency (2023). RCRA Orientation Manual: Managing Halogenated Organic Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. [Link]
Sources
Personal protective equipment for handling (2-Bromo-4-chloro-6-fluorophenyl)methanol
Executive Summary & Chemical Profile[2]
Compound: (2-Bromo-4-chloro-6-fluorophenyl)methanol CAS: [Specific CAS not universally listed; treated as Research Chemical] Molecular Formula: C7H5BrClFO Physical State: Typically a white to off-white crystalline solid.[1]
This guide provides an operational safety framework for handling this compound. As a poly-halogenated benzyl alcohol, this compound presents a dual-risk profile: physical irritation characteristic of halogenated aromatics and enhanced lipophilicity due to the fluorine/chlorine/bromine substitution pattern, which increases the potential for dermal absorption relative to non-halogenated benzyl alcohols.[1]
Core Safety Directive: Treat this compound as a potent irritant and potential sensitizer . While the primary GHS classifications for similar analogs are Skin/Eye Irritation (Category 2) and STOT-SE (Respiratory Irritation), the presence of multiple halogens warrants strict control over dust generation and solvent selection to prevent systemic uptake.[1]
Hazard Analysis & Engineering Controls (The First Line of Defense)
Before selecting PPE, you must validate your Engineering Controls.[1] PPE is the fail-safe, not the primary barrier.[1]
| Hazard Category | Mechanism of Action | Critical Engineering Control |
| Inhalation | Fine crystalline dust can deeply penetrate the respiratory tract (STOT-SE 3).[1] | Mandatory: Handle only in a certified Fume Hood or Powder Containment Enclosure (PCE). Face velocity: 80–100 fpm. |
| Dermal Absorption | High lipophilicity facilitates passage through the stratum corneum. | Process Isolation: Use closed-transfer weighing if handling >5g. |
| Ocular | Corrosive/Irritant potential to mucous membranes.[2] | Shielding: Sash height must be kept at the lowest working position (approx. 18 inches). |
Personal Protective Equipment (PPE) Matrix
The selection of PPE depends heavily on the state of matter . A solid powder poses different permeation risks than a solution dissolved in organic solvents (e.g., Dichloromethane or DMSO).[1]
PPE Decision Logic
Figure 1: Decision tree for selecting glove material based on the carrier solvent.[1] Note that halogenated solvents (DCM) require laminate gloves as they permeate nitrile instantly, carrying the toxic payload with them.[1]
Detailed PPE Specifications
| Body Zone | PPE Requirement | Technical Rationale |
| Hand Protection (Solid) | Disposable Nitrile (4 mil minimum) | Sufficient for incidental contact with dry crystals.[1] |
| Hand Protection (Solution) | Double Gloving or Laminate | If dissolved in DCM/THF, standard nitrile degrades.[1] Use Silver Shield® or Viton® under outer nitrile gloves for dexterity. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around the lens. Goggles provide a seal against dust entry. |
| Body Protection | Lab Coat (High-Neck) | Standard cotton/poly blend.[1] Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure. |
| Respiratory | Fume Hood (Primary) | If engineering controls fail or weighing occurs on an open bench (not recommended), use a P100 particulate respirator . |
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge (common with halogenated solids) and exposure.
Step 1: Preparation & Weighing[1]
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Halogenated benzyl alcohols often carry high static charges, causing "fly-away" powder.[1]
-
Weighing: Use a disposable anti-static weighing boat.
-
Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion to dispense.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (e.g., ethanol) while wearing PPE.[1]
Step 2: Solubilization (The Critical Risk Point)
Risk: Once dissolved, the chemical's ability to penetrate gloves increases significantly.[1]
-
Solvent Choice: If possible, avoid Dichloromethane (DCM). Use Ethyl Acetate or Methanol if chemistry permits, as these are less aggressive permeators of nitrile gloves.[1]
-
Vessel: Use a screw-cap vial or round-bottom flask. Avoid open beakers.
-
Transfer: Use a syringe or cannula for liquid transfer to avoid pouring.
Emergency Response & Spill Management
Exposure Response[3][4][5][6][7][8]
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) to wash skin; this will drive the chemical deeper into the dermal layer.[1]
-
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (Reference SDS Section 4).
Spill Cleanup Logic
Figure 2: Triage workflow for spill cleanup.[1] Note the emphasis on "wetting" small solid spills to prevent dust aerosolization.[1]
Disposal & Waste Management
Proper segregation is vital due to the halogen content (F, Cl, Br).[1]
-
Stream: Halogenated Organic Waste . Do not mix with general non-halogenated solvents (like pure acetone/ethanol waste) if your facility separates them, as halogenated waste requires higher temperature incineration.[1]
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must explicitly list "this compound" to alert disposal teams to the poly-halogenated nature.[1]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[4] [Link]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-4-chlorophenol (Analogous Hazard Data). ]">https://www.fishersci.com[1]
-
PubChem. (n.d.). Compound Summary: Halogenated Benzyl Alcohols. National Library of Medicine.[4] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



